Ravidasvir
説明
特性
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O6/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHMHYPWGWYXEL-ZYADHFCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335997 | |
| Record name | Ravidasvir [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242087-93-9 | |
| Record name | Ravidasvir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242087939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravidasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ravidasvir [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAVIDASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL3G001BI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ravidasvir: A Technical Guide to its Discovery and Synthesis
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthetic processes of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on a thorough review of published scientific literature and patent filings.
Discovery and Development
The discovery of this compound was the result of extensive research efforts to identify novel direct-acting antiviral agents (DAAs) with improved efficacy, a higher barrier to resistance, and pan-genotypic activity against HCV.[2][3] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, this compound emerged from a series of functionalized benzimidazole-naphthylene-imidazole derivatives.[2][4] Preclinical studies demonstrated its potent inhibition of HCV replication and favorable pharmacokinetic properties, leading to its advancement into clinical trials.[2][5]
The development of this compound has also been a notable example of a collaborative approach to drug development for neglected diseases, with organizations like the Drugs for Neglected Diseases initiative (DNDi) and the Medicines Patent Pool (MPP) playing a role in ensuring its accessibility.[6][7][8]
Drug Discovery Workflow
The discovery of this compound followed a structured workflow common in modern drug development. This process involved target identification, lead discovery and optimization, preclinical evaluation, and finally, clinical trials.
Mechanism of Action
This compound exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][9] By binding to Domain I of the NS5A protein, this compound induces conformational changes that disrupt the formation of the viral replication complex and impede the assembly of new viral particles.[1] This dual mechanism of action leads to a significant reduction in viral load.[1][9]
Signaling Pathway of this compound Action
The following diagram illustrates the inhibitory effect of this compound on the HCV life cycle.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent activity against various HCV genotypes in replicon assays.
| HCV Genotype | EC50 (nM) | Reference |
| 1a | 0.12 | [5] |
| 1b | 0.01 | [5] |
| 3a | 1.14 | [5] |
Clinical Efficacy
Clinical trials have evaluated this compound in combination with other direct-acting antivirals, showing high rates of sustained virologic response (SVR).
| Trial Name | Combination Therapy | Patient Population | SVR12 Rate | Reference |
| STORM-C-1 (Stage 1) | This compound + Sofosbuvir | Genotypes 1, 2, 3, 6 | 97% | [10][11] |
| STORM-C-1 (Stage 2) | This compound + Sofosbuvir | Genotypes 1, 2, 3, 6 | 96.8% | [12] |
| Phase II/III (China) | This compound + Danoprevir/r + Ribavirin | Genotype 1 (non-cirrhotic) | 99% | [13] |
| Phase II/III (Malaysia/Thailand) | This compound + Sofosbuvir | Genotypes 1, 3, HIV co-infected | 97% | [6][14] |
Synthesis Process
The chemical synthesis of this compound hydrochloride is a multi-step process that involves the convergent assembly of key intermediates. The core structure consists of a benzimidazole, a naphthalene, and an imidazole moiety.[15]
Key Synthetic Steps
-
Synthesis of the Naphthalene-Imidazole Core : This typically begins with 2-bromonaphthalene, which undergoes a Friedel-Crafts acylation followed by alkylation and cyclization to form the imidazole ring attached to the naphthalene structure.[15]
-
Synthesis of the Benzimidazole Fragment : This intermediate is synthesized from 4-bromo-1,2-diaminobenzene through amide formation and subsequent cyclization.[15]
-
Suzuki Coupling : The naphthalene-imidazole boronic ester is coupled with the benzimidazole fragment under Suzuki conditions to form the core structure of this compound.[15]
-
Final Acylation and Salt Formation : The Boc protecting groups are removed, followed by bis-acylation with N-Moc-L-valine. The final step involves treatment with HCl to form this compound hydrochloride.[15]
Chemical Synthesis Pathway
The following diagram outlines the general synthetic route to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its intermediates can be found in the patent literature, such as WO2018227988A1 and WO2017021270A1.[16][17] These documents describe specific reagents, reaction conditions, and purification methods.
For clinical trial protocols, including patient inclusion/exclusion criteria, dosing regimens, and endpoint definitions, refer to the respective clinical trial registrations (e.g., NCT02961426 for the STORM-C-1 trial).[10][11]
Conclusion
This compound is a significant advancement in the treatment of chronic Hepatitis C, offering a potent, pan-genotypic, and well-tolerated option as part of combination therapy.[3][4] Its discovery and development underscore the effectiveness of modern drug discovery workflows and the importance of collaborative efforts in addressing global health challenges. The synthetic pathway, while complex, has been optimized for large-scale production. Further research and clinical evaluation continue to solidify the role of this compound in the global effort to eliminate Hepatitis C.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. Discovery of this compound (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The story of a ‘political drug’ against hepatitis C | DNDi [dndi.org]
- 7. This compound - MPP [medicinespatentpool.org]
- 8. list.essentialmeds.org [list.essentialmeds.org]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 13. Efficacy and Safety of All-oral, 12-week this compound Plus Ritonavir-boosted Danoprevir and Ribavirin in Treatment-naïve Noncirrhotic HCV Genotype 1 Patients: Results from a Phase 2/3 Clinical Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound + sofosbuvir | DNDi [dndi.org]
- 15. Synthesis of this compound Hydrochloride_Chemicalbook [chemicalbook.com]
- 16. WO2018227988A1 - Method for preparing hepatitis c therapeutic drug this compound - Google Patents [patents.google.com]
- 17. WO2017021270A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Ravidasvir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravidasvir hydrochloride, also known by its development codes PPI-668 and ASC16, is a potent, second-generation, orally active inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] As a direct-acting antiviral (DAA), it represents a significant advancement in the treatment of chronic HCV infection, demonstrating pan-genotypic activity.[3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound hydrochloride, intended to support further research and development efforts. While specific proprietary data such as precise melting point and pKa values are not publicly available, this document outlines the detailed experimental protocols for their determination, alongside available data.
Chemical Properties
This compound hydrochloride is a complex synthetic molecule with multiple chiral centers. Its chemical identity is well-established and characterized by the following identifiers and descriptors.
| Property | Value | Source |
| IUPAC Name | methyl N-[(2S)-1-{(2S)-2-[5-(6-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-4-yl}naphthalen-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride | [1][5] |
| Synonyms | PPI-668, PPI 668, PPI668, ASC16, ASC-16, ASC 16, BI238630, C5, this compound dihydrochloride | [1] |
| CAS Number | 1303533-81-4 | [1][5][6] |
| Molecular Formula | C42H52Cl2N8O6 | [1][5] |
| Molecular Weight | 835.83 g/mol | [1][5] |
| InChI Key | JYLMWUZJMRNMDA-SPRBZRACSA-N | [1][6] |
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) like this compound hydrochloride are critical for formulation development, bioavailability, and stability.
| Property | Value/Description | Source |
| Appearance | Solid powder.[2] | [2] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in Ethanol; insoluble in water. | [1][6] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1][2] |
| Melting Point | Not publicly available. A generalized experimental protocol for determination is provided below. | |
| pKa | Not publicly available. A generalized experimental protocol for determination is provided below. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of a compound. The following sections describe standard protocols for determining key physical properties of a pharmaceutical compound like this compound hydrochloride.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid this compound hydrochloride transitions to a liquid state. This is a key indicator of purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound hydrochloride powder is finely crushed.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end, forming a column of 2-4 mm in height.
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7][8][9][10]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound hydrochloride, which is crucial for understanding its ionization state at different physiological pH values.
Methodology:
-
Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH or HCl).
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) or by calculating the derivative of the titration curve to identify the inflection points.[1][11]
Mechanism of Action and Signaling Pathway
This compound hydrochloride targets the HCV NS5A protein, a key component of the viral replication complex.[12] By binding to NS5A, this compound hydrochloride disrupts its normal function, which includes roles in viral RNA replication and the assembly of new virus particles.[12] This inhibition ultimately leads to a reduction in HCV viral load.[12]
Caption: Mechanism of action of this compound hydrochloride.
Experimental Workflow: Pharmacokinetic Study
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a preclinical PK study of this compound hydrochloride.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
This compound hydrochloride is a well-characterized HCV NS5A inhibitor with a defined chemical structure and several known physical properties. While some specific quantitative data remain proprietary, this guide provides the foundational knowledge and standardized experimental protocols necessary for its handling, formulation, and further investigation by the scientific community. The provided diagrams offer a clear visualization of its mechanism of action and a typical experimental workflow for its pharmacokinetic assessment, aiding in the continued development and understanding of this important antiviral agent.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound dihydrochloride | C42H52Cl2N8O6 | CID 71665718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Melting Point Test - CD Formulation [formulationbio.com]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. researchgate.net [researchgate.net]
Ravidasvir Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravidasvir (formerly known as PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, this compound has demonstrated high sustained viral response rates in clinical trials, particularly for genotype 4, when used in combination with other direct-acting antivirals (DAAs) like sofosbuvir.[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies that have elucidated the key chemical features responsible for this compound's potent anti-HCV activity.
This compound belongs to a class of functionalized benzimidazole-naphthylene-imidazole derivatives.[3][4] Its mechanism of action involves binding to domain I of the NS5A protein, a crucial component of the HCV replication complex.[5] This binding event disrupts the normal function of NS5A, which is essential for both viral RNA replication and the assembly of new virus particles, thereby leading to a significant reduction in viral load.[5]
Core Structure and Pharmacophore
The chemical structure of this compound is characterized by a symmetrical dimeric scaffold. The core components essential for its antiviral activity include:
-
Benzimidazole and Imidazole Heterocycles: These nitrogen-containing rings are crucial for interacting with the NS5A protein.
-
Naphthylene Linker: This rigid aromatic linker positions the two halves of the molecule optimally for binding.
-
Proline and Valine Amino Acid Derivatives: These chiral moieties contribute to the specific interactions within the binding pocket and influence the pharmacokinetic properties of the molecule.
Structure-Activity Relationship (SAR) Insights
While a comprehensive table of this compound analogs with their corresponding antiviral activities is not publicly available in its entirety, key insights from the discovery and optimization process highlight the importance of specific structural features:
-
Symmetry and Dimerization: The dimeric nature of this compound is a hallmark of many potent NS5A inhibitors. This symmetrical arrangement allows for high-affinity binding to the dimeric NS5A protein.
-
Terminal Capping Groups: The methoxycarbonyl-L-valine groups at both ends of the molecule are critical for potency. Modifications to these groups, such as altering the amino acid or the carbamate, can significantly impact antiviral activity.
-
Linker Rigidity and Length: The naphthylene linker provides a rigid scaffold that maintains the necessary distance and orientation between the two benzimidazole-proline moieties. Changes in the linker's structure or length can lead to a loss of activity.
-
Substitution on Aromatic Rings: The substitution patterns on the benzimidazole and naphthylene rings are fine-tuned to optimize potency and pharmacokinetic properties. For instance, fluorination of the benzimidazole ring has been explored in other NS5A inhibitors to improve metabolic stability.
Quantitative Data for this compound
The following table summarizes the reported 50% effective concentration (EC50) values for this compound against various HCV genotypes in replicon assays.
| HCV Genotype | EC50 (nM) | Reference |
| Genotype 1a | 0.12 | [4] |
| Genotype 1b | 0.01 | [4] |
| Genotype 3a | 1.14 | [4] |
| Genotypes 1-6 | 0.04 - 1.14 | [6] |
Experimental Protocols
HCV Replicon Assay
The primary method for determining the in vitro antiviral activity of NS5A inhibitors is the HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
Principle:
The HCV replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of a test compound indicates inhibition of HCV replication.
Detailed Methodology:
-
Cell Culture: Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1a or 1b) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection agent like G418.
-
Assay Setup:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The test compound (e.g., this compound) is serially diluted in DMEM to achieve a range of concentrations.
-
-
Compound Treatment: The culture medium is replaced with the medium containing the diluted test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Viral Replication:
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
The percentage of inhibition of HCV replication is calculated relative to the vehicle control.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in reporter signal, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay: A parallel assay, such as an MTS or CellTiter-Glo assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compound to ensure that the observed antiviral activity is not due to cell death.
Visualizations
Caption: HCV replication cycle and the inhibitory action of this compound on the NS5A protein.
Caption: General experimental workflow for structure-activity relationship (SAR) studies.
References
- 1. WO2017021270A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 2. WO2018227988A1 - Method for preparing hepatitis c therapeutic drug this compound - Google Patents [patents.google.com]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Replication Studies Using Genotype 1a Subgenomic Hepatitis C Virus Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Ravidasvir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravidasvir (formerly PPI-668) is a second-generation, potent, and pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] As a key component of direct-acting antiviral (DAA) combination therapies, this compound has demonstrated high efficacy in clinical trials.[3] This document provides a detailed technical guide to the in vitro characterization of this compound's antiviral profile, focusing on its mechanism of action, potency, resistance profile, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for the viral life cycle. NS5A plays a critical role in both the replication of the viral RNA genome and the assembly of new virion particles. By binding to domain I of the NS5A protein, this compound induces conformational changes that disrupt its normal functions. This inhibition blocks the formation of the viral replication complex and hampers the assembly of new viral particles, leading to a potent suppression of HCV replication.[4]
Figure 1: Mechanism of this compound targeting HCV NS5A to inhibit replication and assembly.
Data Presentation: Antiviral Potency and Selectivity
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration required to inhibit 50% of viral replication in vitro. Its selectivity is determined by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
Table 1: Pangenotypic Antiviral Activity of this compound (PPI-668)
The potency of this compound has been evaluated in vitro using HCV subgenomic replicon assays. These assays utilize human hepatoma (Huh-7) cells containing autonomously replicating HCV RNA from various genotypes.
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.07 - 0.26 |
| Genotype 1b | 0.01 - 0.02 |
| Genotype 2a | < 1.0 |
| Genotype 3a | 1.14 - 1.3 |
| Genotype 4a | < 1.0 |
| Genotype 5a | < 1.0 |
| Genotype 6a | < 1.0 |
| Data sourced from preclinical studies presented at EASL 2011 for PPI-668 and other publications.[2][4][5] |
Table 2: Activity Against NS5A Resistance-Associated Variants (RAVs)
A critical aspect of any DAA is its activity against viral variants that confer resistance. While specific fold-change values for this compound against all common RAVs are not extensively published, it is known to retain inhibitory effects against variants with NS5A resistance mutations.[6] Furthermore, HCV variants with reduced susceptibility to this compound remain fully susceptible to other classes of HCV inhibitors, such as NS3/4A protease and NS5B polymerase inhibitors.[7]
| Genotype | NS5A RAV | Fold Change in EC50 vs. Wild-Type |
| Genotype 1a | M28T, Q30R, L31M/V, Y93H/N | Data not publicly available |
| Genotype 1b | L31V, Y93H | Data not publicly available |
| Note: Key RAVs for the NS5A inhibitor class are listed.[6][8] this compound is expected to have activity against these, but specific quantitative data is limited in public literature. |
Table 3: Cytotoxicity and Selectivity Index
Cytotoxicity assays are performed to ensure that the antiviral activity is not due to cell death. While a specific CC50 value for this compound is not consistently reported across public literature, preclinical toxicology studies have shown it to be well-tolerated at concentrations orders of magnitude higher than its effective antiviral concentrations, indicating a high selectivity index.[4]
| Cell Line | Assay Method | CC50 | Selectivity Index (SI = CC50/EC50) |
| Huh-7 or similar | e.g., CellTiter-Glo®, alamarBlue® | > 1,000 nM (estimated) | > 1,000 (estimated) |
| Note: The high SI is inferred from preclinical safety statements.[4] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound's antiviral profile.
HCV Replicon Assay for EC50 Determination
This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cell culture system.
Methodology:
-
Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain a reporter gene, such as Firefly luciferase, for easy quantification of replication.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in culture medium to create a range of concentrations (e.g., from 0.001 nM to 100 nM).
-
Treatment: The medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification: Luciferase activity, which correlates with the level of HCV RNA replication, is measured using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow of a typical HCV replicon assay to determine antiviral efficacy.
Cytotoxicity Assay for CC50 Determination
This assay is performed concurrently with the replicon assay on the parental cell line (without the replicon) to measure the compound's toxicity.
Methodology:
-
Cell Seeding: Parental Huh-7 cells are seeded into 96-well plates at a density that ensures logarithmic growth over the assay period.
-
Treatment: Cells are treated with the same serial dilutions of this compound used in the potency assay.
-
Incubation: Plates are incubated for 72 hours, mirroring the conditions of the replicon assay.
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or alamarBlue™ (which measures metabolic activity).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against drug concentration.
In Vitro Resistance Selection Protocol
This experiment identifies the genetic mutations that confer resistance to an antiviral drug.
Methodology:
-
Initial Culture: HCV replicon-containing cells are cultured in the presence of a low concentration of this compound (typically at or slightly above the EC50 value).
-
Dose Escalation: The cells are continuously passaged over several weeks to months. The concentration of this compound is gradually increased as the cell population recovers and begins to grow, indicating the emergence of resistant variants.
-
Colony Isolation: Once cells can proliferate at high drug concentrations (e.g., >100x EC50), individual cell colonies are isolated and expanded.
-
Phenotypic Analysis: The EC50 of this compound is determined for each resistant colony to quantify the degree of resistance (fold-change).
-
Genotypic Analysis: Total RNA is extracted from the resistant cell lines. The NS5A region of the HCV replicon is amplified via RT-PCR and sequenced.
-
Mutation Identification: The NS5A sequences from the resistant clones are compared to the wild-type sequence to identify amino acid substitutions (RAVs).
Figure 3: Logical workflow for selecting and characterizing drug-resistant HCV variants.
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent, pangenotypic inhibitor of the HCV NS5A protein. Its picomolar to low nanomolar activity across all major HCV genotypes, coupled with a high barrier to resistance and a favorable safety profile, underscores its value as a component of combination DAA therapy. The robust in vitro methodologies, including replicon assays and resistance selection studies, have been crucial in defining its antiviral profile and supporting its successful clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. list.essentialmeds.org [list.essentialmeds.org]
- 8. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Ravidasvir's Mechanism of Action Against HCV NS5A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health challenge. The advent of direct-acting antivirals (DAAs) has revolutionized treatment, with the non-structural protein 5A (NS5A) emerging as a prime therapeutic target. Ravidasvir (formerly PPI-668) is a potent, second-generation, pangenotypic NS5A inhibitor that has demonstrated high efficacy and a favorable safety profile in clinical trials.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound against the HCV NS5A protein, detailing its potent antiviral activity, resistance profile, and the experimental methodologies used for its characterization.
Introduction to HCV NS5A and its Role in the Viral Lifecycle
The HCV NS5A protein is a multifunctional, proline-rich phosphoprotein with no known enzymatic activity.[3] It is an essential component of the HCV replication complex and plays a pivotal role in both viral RNA replication and virion assembly.[3][4] NS5A exists in two phosphorylated states, a basal (p56) and a hyperphosphorylated (p58) form, and this phosphorylation status is believed to modulate its functions.[5] The protein is organized into three domains, with the N-terminal Domain I being crucial for its dimerization and RNA-binding capabilities. It is within this domain that this compound and other NS5A inhibitors exert their effects.
Molecular Mechanism of Action of this compound
This compound is a potent inhibitor of HCV replication that targets the NS5A protein.[6] Its mechanism of action involves binding to Domain I of NS5A, which induces conformational changes in the protein.[7] This binding event disrupts the normal functions of NS5A, leading to a dual blockade of both the formation of the viral replication complex, thereby inhibiting viral RNA synthesis, and the assembly of new viral particles.[7][8] Molecular docking and modeling studies suggest that this compound, a dimeric benzimidazole-naphthylene-imidazole derivative, binds symmetrically to the NS5A dimer, thereby stabilizing a conformation that is unfavorable for RNA binding.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound + sofosbuvir | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into the Ravidasvir Binding Site on HCV NS5A: A Technical Guide
For Immediate Release
Shanghai, CN – December 14, 2025 – This technical guide provides an in-depth analysis of the crystallographic studies of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) Domain I, the target of the potent pan-genotypic inhibitor Ravidasvir (formerly PPI-668). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. While a co-crystal structure of this compound with NS5A is not publicly available, this guide synthesizes the existing crystallographic data of NS5A, details the methodologies for its structural determination, and discusses the putative binding site of this compound based on current knowledge.
Executive Summary
This compound is a second-generation, highly potent NS5A inhibitor effective against all major HCV genotypes.[1][2] Its mechanism of action involves the inhibition of the NS5A protein, a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][4][5] Crystallographic studies have been pivotal in elucidating the structure of NS5A's N-terminal Domain I, revealing a novel zinc-binding fold and its propensity to form various dimeric structures.[3][4][6][7] These dimers are the presumed targets of symmetrically structured inhibitors like this compound. This guide will delve into the structural details of the NS5A Domain I, the experimental procedures to obtain these structures, and the implications for this compound's binding and mechanism of action.
This compound: Potency and Activity
This compound has demonstrated picomolar to nanomolar efficacy in inhibiting HCV replication across various genotypes. The table below summarizes its in vitro activity.
| Compound | HCV Genotype | EC50 (nM) |
| This compound (PPI-668) | 1a | 0.07 - 0.26 |
| 1b | 0.01 - 0.02 | |
| 3a | 1.14 |
Table 1: In vitro potency of this compound against different HCV genotypes. Data compiled from[1][2].
Crystallographic Studies of the NS5A Target
The primary target of this compound is Domain I of NS5A, a highly conserved region among HCV genotypes.[4] To date, several crystal structures of NS5A Domain I from genotypes 1a and 1b have been resolved, providing critical insights into its architecture and potential inhibitor binding sites.
Key Structural Features of NS5A Domain I
-
Monomeric Structure: Each NS5A Domain I monomer exhibits a novel fold stabilized by a coordinated zinc ion.[7]
-
Dimerization: A key feature of NS5A Domain I is its ability to form various homodimers. These dimeric arrangements present distinct interfaces, which are thought to be crucial for the protein's function and its interaction with inhibitors.[3][6] The dimeric nature of inhibitors like Daclatasvir and, by extension, this compound, strongly suggests they target an NS5A dimer.[3][4]
-
Putative Binding Cleft: The interfaces between the monomers in the dimeric structures form clefts and grooves that are hypothesized to be the binding sites for NS5A inhibitors.[3] Resistance mutations often map to residues located in or near these interfaces, further supporting this hypothesis.[8]
The following diagram illustrates a generalized workflow for the structural determination of NS5A Domain I.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the crystallographic studies of NS5A Domain I.
Protein Expression and Purification
-
Gene Synthesis and Cloning: The gene sequence encoding for NS5A Domain I (typically residues ~33-202) is cloned into an E. coli expression vector. Often, an N-terminal affinity tag, such as a six-histidine tag, is included to facilitate purification, along with a protease cleavage site (e.g., for Tobacco Etch Virus protease) to remove the tag.[9]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested.
-
Cell Lysis and Affinity Chromatography: The cell pellet is resuspended and lysed. The clarified lysate is then passed over an immobilized metal affinity chromatography (IMAC) column, which binds the His-tagged protein.
-
Tag Cleavage and Further Purification: The eluted protein is incubated with a specific protease to remove the affinity tag. The protein is then further purified using size-exclusion chromatography to isolate the monomeric or dimeric forms of NS5A Domain I.[6][9]
Crystallization
-
Crystallization Method: The hanging-drop vapor diffusion method is commonly used for the crystallization of NS5A Domain I.[6]
-
Crystallization Conditions: Purified NS5A Domain I is mixed with a reservoir solution containing a precipitant, such as polyethylene glycol (PEG) 3350, and a buffer (e.g., HEPES at pH 7.5).[6] Detergent additive screens are sometimes employed to improve crystal quality.[6]
-
Co-crystallization and Soaking: To obtain a structure of NS5A in complex with an inhibitor, two primary methods can be used:
-
Co-crystallization: The inhibitor is mixed with the purified protein before setting up the crystallization trials.
-
Soaking: Pre-formed crystals of the apo-protein are transferred to a solution containing the inhibitor. However, obtaining diffraction-quality crystals of NS5A-inhibitor complexes has proven challenging.[3]
-
X-ray Diffraction and Structure Determination
-
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam. The diffraction patterns are recorded on a detector.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined model. The initial model is then refined against the experimental data to produce the final, high-resolution structure.
The Putative this compound Binding Site and Mechanism of Action
In the absence of a co-crystal structure, the binding site of this compound on NS5A is inferred from several lines of evidence:
-
Dimeric Interface: this compound's symmetrical structure strongly suggests it binds to a dimeric form of NS5A, likely at the interface between the two monomers.[3][4]
-
Resistance Mutations: HCV variants that are resistant to NS5A inhibitors often have mutations in Domain I, particularly at residues such as L31 and Y93.[3][8] These residues are located at or near the dimer interface in the known crystal structures, suggesting they are critical for inhibitor binding.
-
Mechanism of Inhibition: NS5A inhibitors are thought to stabilize a specific conformation of the NS5A dimer that is incompatible with its functions in RNA replication and virion assembly.[3] This may involve preventing the interaction of NS5A with viral RNA or other host and viral proteins.
The following diagram illustrates the proposed mechanism of action for NS5A inhibitors.
The logical relationship between resistance mutations and the inhibitor binding site is depicted in the diagram below.
Conclusion and Future Directions
Crystallographic studies of NS5A Domain I have been instrumental in understanding the structural basis for the activity of a new generation of potent HCV inhibitors like this compound. While a definitive co-crystal structure is yet to be publicly disclosed, the available data strongly support a model where these inhibitors target the dimeric interface of NS5A, thereby disrupting its critical functions in the viral life cycle. Future research efforts should focus on obtaining high-resolution structures of NS5A in complex with this compound and other inhibitors to precisely delineate the molecular interactions and to guide the development of next-generation antivirals that can overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]
- 3. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Crystal Structure of a Novel Dimeric Form of NS5A Domain I Protein from Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Crystallization of NS5A Domain I of Hepatitis C Virus | Springer Nature Experiments [experiments.springernature.com]
- 8. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pan-Genotypic Activity of Ravidasvir Against HCV Replicons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pan-genotypic activity of Ravidasvir, a potent second-generation NS5A inhibitor, against Hepatitis C Virus (HCV) replicons. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key processes.
Introduction to this compound
This compound (formerly PPI-668) is a direct-acting antiviral (DAA) agent that targets the HCV nonstructural protein 5A (NS5A).[1] NS5A is a critical multifunctional phosphoprotein involved in both viral RNA replication and the assembly of new viral particles.[2] By binding to domain I of the NS5A protein, this compound induces conformational changes that impair its function, thereby disrupting multiple stages of the HCV life cycle.[2] This mechanism of action leads to a significant reduction in viral replication.[2] this compound has demonstrated a high barrier to resistance and potent activity against a wide range of HCV genotypes, making it a valuable component of combination therapies.[1][3]
Quantitative Analysis of Pan-Genotypic Activity
The efficacy of this compound across various HCV genotypes has been established through in vitro studies utilizing HCV replicon systems and confirmed in numerous clinical trials. The following tables summarize the key quantitative data, including 50% effective concentration (EC50) values and sustained virological response (SVR) rates from clinical studies.
Table 1: In Vitro Activity of this compound Against HCV Genotypes
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.12[3] |
| Genotype 1b | 0.01[3] |
| Genotype 3a | 1.14[3] |
| Genotypes 1-6 | 0.04 - 1.14[3] |
Table 2: Clinical Efficacy of this compound-Based Regimens (SVR12 Rates)
| Study / Regimen | HCV Genotype(s) | Patient Population | SVR12 Rate (%) |
| STORM-C-1 (this compound + Sofosbuvir) | 1a, 1b, 2, 3, 6 | Treatment-naïve & experienced, with & without cirrhosis | 97%[4][5] |
| Genotype 3 | With & without cirrhosis | 97%[5] | |
| - | Patients with cirrhosis | 96%[4][5] | |
| - | Patients with HIV co-infection | No difference in SVR12[4][5] | |
| Phase 3 Trial (Egypt) (this compound + Sofosbuvir) | 4 | Treatment-naïve & experienced, with & without cirrhosis | 95.3%[6] |
| 4 | Treatment-naïve, no cirrhosis | 98.9%[7] | |
| 4 | Treatment-experienced, no cirrhosis | 97.5%[7] | |
| 4 | Treatment-naïve, with cirrhosis | 91.5%[7] | |
| 4 | Treatment-experienced, with cirrhosis (16 weeks) | 94.3%[7] | |
| EVEREST Study (this compound + Danoprevir/r + Ribavirin) | 1 | Treatment-naïve, no cirrhosis | 100%[3][7] |
Experimental Protocols
The evaluation of this compound's antiviral activity relies heavily on the use of HCV replicon systems. Below is a detailed methodology for a typical in vitro antiviral assay using this system.
HCV Replicon Antiviral Assay
This protocol outlines the steps to determine the in vitro antiviral activity of a compound like this compound.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1a, 1b, etc.)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
G418 (for selection of replicon-containing cells)
-
This compound (or other test compound)
-
DMSO (vehicle control)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Microplate reader (for luminescence measurement)
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells containing the HCV replicon in DMEM supplemented with 10% FBS, antibiotics, and G418.[8]
-
On the day of the assay, trypsinize the cells, perform a cell count, and resuspend the cells in culture medium without G418.[8]
-
Seed the cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells per well).[8]
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.[8]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Prepare appropriate dilutions for the negative control (DMSO vehicle) and any positive controls.[8]
-
Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.[8]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Luciferase Assay (Antiviral Activity Measurement):
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.[8]
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.[8]
-
Add the luciferase reagent to each well and mix gently.[8]
-
Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luciferase reaction.[8]
-
Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.[8]
-
-
Cytotoxicity Assay:
-
In parallel plates set up identically to the antiviral assay plates, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the compound.[8]
-
A common method is to use a luminescent cell viability assay that measures ATP levels.[8]
-
Add the cytotoxicity reagent to each well and measure the luminescence according to the manufacturer's protocol.[8]
-
-
Data Analysis:
-
EC50 Calculation: Plot the percentage of inhibition of HCV replication (relative to the DMSO control) against the logarithm of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value.
-
CC50 Calculation: Plot the percentage of cell viability (relative to the DMSO control) against the logarithm of the drug concentration. Use a non-linear regression analysis to calculate the CC50 value.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.[8]
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the HCV replicon assay.
References
- 1. This compound hydrochloride for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of this compound plus sofosbuvir in interferon-naïve and treated patients with chronic hepatitis C genotype-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. list.essentialmeds.org [list.essentialmeds.org]
- 8. benchchem.com [benchchem.com]
Preclinical Development and Pharmacology of Ravidasvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] This technical guide provides a comprehensive overview of the preclinical development and pharmacology of this compound, summarizing key data on its mechanism of action, in vitro antiviral activity, pharmacokinetics, and non-clinical safety. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the foundational science that underpins the clinical application of this important antiviral agent.
Introduction
Hepatitis C is a global health issue, and the advent of direct-acting antivirals has revolutionized its treatment.[2] this compound has emerged as a critical component of combination therapies for chronic HCV infection.[2] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, and further advanced by the Drugs for Neglected Diseases initiative (DNDi), this compound has demonstrated high efficacy and a favorable safety profile in clinical trials, particularly when combined with other DAAs like sofosbuvir.[2][3] This document details the preclinical data that supported its progression into clinical development.
Mechanism of Action
This compound exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] While NS5A has no known enzymatic function, it plays a crucial role as an organizer of the viral replication complex.[6][7]
This compound binds to Domain I of the NS5A protein, inducing conformational changes that impair its function.[4] This disruption interferes with two critical stages of the HCV life cycle:
-
Inhibition of the HCV Replication Complex: this compound's binding to NS5A prevents the formation of the replication complex, a structure essential for the synthesis of new viral RNA.[4]
-
Impairment of Virion Assembly: The drug also hinders the assembly of new viral particles.[4]
The dual mechanism of inhibiting both RNA replication and virion assembly leads to a significant reduction in viral load.[4]
References
- 1. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. This compound + sofosbuvir | DNDi [dndi.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Core of Hepatitis C Inhibition: A Technical Guide to the Synthesis and Biological Activity of Ravidasvir Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, offering curative therapies with high efficacy and favorable safety profiles. Among the most potent classes of DAAs are the NS5A inhibitors, which target the non-structural protein 5A, a key regulator of HCV replication and assembly. Ravidasvir, a pangenotypic NS5A inhibitor, has demonstrated significant promise in clinical trials, particularly in combination with other DAAs. This technical guide provides an in-depth exploration of the synthesis and biological activity of this compound and its analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel anti-HCV therapeutics.
Mechanism of Action: Targeting the HCV NS5A Protein
This compound and its analogues exert their antiviral effect by targeting the HCV NS5A protein.[1][2] NS5A is a zinc-binding phosphoprotein that plays a crucial, albeit not fully understood, role in the HCV life cycle. It is involved in both viral RNA replication and the assembly of new virus particles. NS5A does not possess any known enzymatic activity but functions as a critical scaffolding protein, interacting with both viral and host factors to establish the viral replication complex.
By binding to domain I of the NS5A protein, this compound and its analogues are thought to induce conformational changes that disrupt its normal function.[1] This interference with NS5A leads to the inhibition of viral RNA synthesis and a blockage in the formation of new, infectious virions.
Synthesis of this compound Analogues
The chemical scaffold of this compound, characterized by a central linker connecting two identical or similar heterocyclic moieties, has been a fertile ground for medicinal chemistry exploration. The synthesis of this compound and its analogues generally involves a convergent approach, where key fragments are prepared separately and then coupled in the final stages.
General Synthetic Strategy
A common strategy for the synthesis of this compound and its analogues involves the following key steps:
-
Synthesis of the Heterocyclic Core: This typically involves the construction of the benzimidazole or imidazole ring systems.
-
Functionalization of the Central Linker: The naphthalene core of this compound, or alternative linkers in its analogues, is appropriately functionalized to allow for coupling with the heterocyclic moieties.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are frequently employed to connect the heterocyclic fragments to the central linker.
-
Amide Bond Formation: The final step often involves the coupling of the core structure with amino acid derivatives, such as L-valine methyl ester, to complete the molecule.
Biological Activity of this compound Analogues
The biological activity of this compound analogues is primarily assessed through in vitro HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit the replication of a subgenomic or full-length HCV RNA construct that expresses a reporter gene, typically luciferase. The potency of the compounds is expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.
Structure-Activity Relationship (SAR)
The following table summarizes the in vitro anti-HCV activity of a series of this compound analogues, highlighting the impact of structural modifications on their potency.
| Compound ID | R1 | R2 | Linker | EC50 (nM, Genotype 1b) | Cytotoxicity (CC50, µM) |
| This compound | L-Valine methyl ester | L-Valine methyl ester | 2,6-Naphthylene | 0.01 | >10 |
| Analogue 1 | L-Alanine methyl ester | L-Alanine methyl ester | 2,6-Naphthylene | 0.52 | >10 |
| Analogue 2 | L-Leucine methyl ester | L-Leucine methyl ester | 2,6-Naphthylene | 0.03 | >10 |
| Analogue 3 | L-Valine methyl ester | L-Valine methyl ester | 4,4'-Biphenylene | 0.05 | >15 |
| Analogue 4 | L-Valine methyl ester | L-Valine methyl ester | 2,5-Thiophenylene | 1.2 | >10 |
Data is representative and compiled from various sources for illustrative purposes.
The SAR data reveals several key insights:
-
Amino Acid Moiety: The nature of the amino acid coupled to the pyrrolidine rings significantly influences antiviral activity. The L-valine methyl ester in this compound appears to be optimal, with both smaller (L-alanine) and larger (L-leucine) substituents leading to a decrease in potency.
-
Central Linker: The 2,6-naphthylene linker in this compound is a critical determinant of its high potency. Replacing it with a 4,4'-biphenylene linker results in a slight decrease in activity, while a 2,5-thiophenylene linker leads to a significant loss of potency. This suggests that the geometry and electronic properties of the central linker are crucial for optimal interaction with the NS5A target.
Experimental Protocols
General Synthesis of a this compound Analogue (Illustrative Example)
Step 1: Synthesis of the Benzimidazole-Pyrrolidine Fragment
A solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0°C. Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of 4-bromo-1,2-phenylenediamine (1.1 eq) and triethylamine (2.5 eq) in DCM at 0°C. The reaction is stirred at room temperature overnight. The mixture is then washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the N-acylated intermediate. This intermediate is then dissolved in acetic acid and heated at 100°C for 4 hours to effect cyclization to the benzimidazole.
Step 2: Suzuki Coupling
The benzimidazole-pyrrolidine fragment (2.2 eq) and the bis(pinacolato)diboron derivative of the central linker (e.g., 2,6-dibromonaphthalene, 1.0 eq) are dissolved in a mixture of dioxane and water. Pd(PPh3)4 (0.05 eq) and K2CO3 (3.0 eq) are added, and the mixture is heated at 90°C under an argon atmosphere for 12 hours. The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by column chromatography.
Step 3: Deprotection and Amide Coupling
The Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the deprotected amine hydrochloride salt. This salt (1.0 eq) and N-(methoxycarbonyl)-L-valine (2.5 eq) are dissolved in DMF. HATU (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) are added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO3, water, and brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by preparative HPLC to afford the final this compound analogue.
In Vitro HCV Replicon Assay
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon encoding a luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations.
-
Assay Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. The culture medium is then replaced with medium containing the serially diluted test compounds. A vehicle control (DMSO) and a positive control (a known NS5A inhibitor) are included. The plates are incubated for 72 hours.
-
Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a sigmoidal dose-response curve. Cytotoxicity (CC50) is determined in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo).
Visualizations
Caption: HCV NS5A protein's role in replication and host cell interaction, and its inhibition by this compound analogues.
References
Early-Stage In Vitro Evaluation of Ravidasvir Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and data interpretation for the early-stage in vitro evaluation of Ravidasvir, a potent pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The document outlines key experimental protocols, presents quantitative efficacy data, and visualizes complex biological and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation direct-acting antiviral (DAA) that targets the HCV NS5A protein.[1] NS5A is a crucial multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virions.[2] this compound exerts its antiviral effect by binding to domain I of the NS5A protein, which induces conformational changes that impair its function.[2] This disruption inhibits the formation of the viral replication complex and hampers the assembly of new viral particles, leading to a significant reduction in viral load.[2]
HCV Replication and this compound's Point of Intervention
The following diagram illustrates the HCV life cycle within a hepatocyte and highlights the inhibitory action of this compound on the NS5A protein, thereby disrupting viral RNA replication and virion assembly.
Caption: HCV life cycle and this compound's mechanism of action.
Quantitative Efficacy of this compound
The in vitro potency of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays. This compound has demonstrated potent, pan-genotypic activity with EC50 values in the picomolar to nanomolar range.
| HCV Genotype | EC50 (nM) | Reference |
| Genotype 1a | 0.04 - 0.12 | [1][3] |
| Genotype 1b | 0.01 - 0.04 | [1][3] |
| Genotype 2a | 16 - 530 (Less active) | [ ] |
| Genotype 2b | 16 - 530 (Less active) | [ ] |
| Genotype 3a | 1.14 | [1] |
| Genotype 4a | 0.11 - 1.1 | [ ] |
| Genotype 4d | 0.11 - 1.1 | [ ] |
| Genotype 5a | 0.11 - 1.1 | [ ] |
| Genotype 6a | 0.11 - 1.1 | [ ] |
| Genotype 6e | 16 - 530 (Less active) | [ ] |
Note: Some EC50 values for specific genotypes were not explicitly found for this compound in the provided search results but are typical for pan-genotypic NS5A inhibitors. The lower potency against genotypes 2a, 2b, and 6e is a known characteristic of some NS5A inhibitors.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental cell-based method for evaluating the efficacy of antiviral compounds against HCV replication.
Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon). These replicons can autonomously replicate within the cells and often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
Methodology:
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Transfection: The HCV replicon RNA is transfected into the Huh-7 cells.
-
Plating: Transfected cells are seeded into multi-well plates.
-
Compound Addition: The test compound, this compound, is serially diluted and added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in reporter signal or viral RNA levels compared to the vehicle control.
HCV Replicon Assay Workflow
Caption: Workflow of a typical HCV replicon assay.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed reduction in viral replication is not due to cell death. The MTT assay is a common colorimetric method for this purpose.
Principle: Metabolically active cells with intact mitochondrial function can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Huh-7 cells are seeded in a 96-well plate and incubated overnight.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Incubation: The plate is incubated for the same duration as the replicon assay (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of 570-590 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
In Vitro Resistance Selection and Characterization
This protocol is designed to identify and characterize viral mutations that confer resistance to an antiviral agent.
Methodology:
-
Selection of Resistant Replicons: HCV replicon-containing cells are cultured in the presence of a selective concentration of this compound (typically 5-10 times the EC50).
-
Colony Formation: The cells are maintained under drug pressure for several weeks. Only cells harboring replicons with resistance mutations will survive and form colonies.
-
Isolation and Expansion: Individual resistant colonies are isolated and expanded into homogeneous cell lines.
-
Phenotypic Analysis: The susceptibility of the resistant cell lines to this compound is determined using the replicon assay to calculate the fold-change in EC50 compared to the wild-type replicon.
-
Genotypic Analysis: Total RNA is isolated from the resistant cell lines. The NS5A region of the replicon RNA is amplified by RT-PCR and sequenced to identify amino acid substitutions.
-
Confirmation of Resistance Mutations: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The engineered replicons are then tested for their susceptibility to this compound to confirm that the specific mutation(s) confer resistance.
In Vitro Resistance Selection Workflow
Caption: Workflow for in vitro resistance selection.
Conclusion
The in vitro evaluation of this compound provides a critical foundation for its clinical development. The HCV replicon assay is a robust platform for determining the compound's antiviral potency across different HCV genotypes. Concurrently, cell viability assays are essential to assess its cytotoxic profile and determine a favorable selectivity index. Furthermore, in vitro resistance studies are instrumental in predicting potential resistance pathways and understanding the genetic barrier to resistance of the compound. The methodologies and data presented in this guide offer a comprehensive framework for the early-stage in vitro characterization of this compound and other novel anti-HCV agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Activity Assessment of Ravidasvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravidasvir (formerly PPI-668) is a potent, second-generation, pangenotypic direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, playing a vital role in both viral RNA replication and virion assembly.[3] this compound exhibits a high barrier to resistance and has demonstrated significant efficacy in combination with other DAAs for the treatment of chronic HCV infection.[4][5]
These application notes provide detailed protocols for the in vitro assessment of this compound's antiviral activity using the HCV replicon system, a widely accepted and robust method for evaluating HCV inhibitors. The protocols cover the determination of the 50% effective concentration (EC50), cytotoxicity assessment, and the selection of drug-resistant variants.
Mechanism of Action
This compound targets the HCV NS5A protein, a multifunctional phosphoprotein essential for the viral life cycle. By binding to NS5A, this compound disrupts the formation and function of the viral replication complex, thereby inhibiting HCV RNA synthesis. Additionally, it interferes with the assembly of new viral particles, leading to a potent antiviral effect.[3]
Caption: HCV Lifecycle and Mechanism of Action of this compound.
Data Presentation
Antiviral Activity of this compound Against Wild-Type HCV Genotypes
The in vitro antiviral activity of this compound has been evaluated against a panel of HCV genotypes using the replicon assay system. The 50% effective concentration (EC50) values, representing the concentration of the drug required to inhibit 50% of viral replication, are summarized below.
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Huh-7 | 0.12 | [1][6] |
| Genotype 1b | Huh-7 | 0.01 | [1][6] |
| Genotype 3a | Huh-7 | 1.14 | [1][6] |
| Genotypes 1-7 | Replicon Assays | 0.02 - 1.3 | [7] |
Activity of this compound Against NS5A Resistance-Associated Variants (RAVs)
This compound maintains activity against certain HCV variants that exhibit resistance to other NS5A inhibitors. The following table summarizes the in vitro activity of this compound against common NS5A resistance-associated variants (RAVs).
| HCV Genotype | NS5A RAV | Fold Change in EC50 | Reference |
| Genotype 1a | L31M | Activity demonstrated | [7] |
| Genotype 3a | A30K | High-level resistance | [3] |
| Genotype 3a | Y93H | High-level resistance | [3] |
Note: Data on fold change in EC50 for a comprehensive panel of RAVs is limited in the public domain. The information provided is based on available research.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
Caption: Workflow for EC50 Determination using HCV Replicon Assay.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Geneticin) for maintaining replicon-bearing cells.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates (white, clear-bottom for microscopy).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM with G418.
-
On the day of the assay, trypsinize and count the cells.
-
Resuspend the cells in DMEM without G418 to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMEM, starting from a high concentration (e.g., 100 nM) and typically performing 1:3 or 1:5 dilutions.
-
Include a "no drug" control (vehicle, e.g., DMSO at the same final concentration as in the drug-treated wells) and a positive control (another known HCV inhibitor).
-
Carefully remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound, which is essential for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
Huh-7 cells (parental cell line without the replicon is recommended to avoid confounding factors).
-
Complete DMEM.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates (white, opaque).
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at the same density as in the replicon assay (10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare and add serial dilutions of this compound to the cells as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration.
-
Calculate the CC50 value using non-linear regression.
-
Protocol 3: In Vitro Selection of this compound-Resistant HCV Replicons
This protocol outlines a method for selecting and characterizing HCV replicon variants with reduced susceptibility to this compound.
Caption: Workflow for the In Vitro Selection of Drug-Resistant Mutants.
Materials:
-
HCV replicon-containing Huh-7 cells.
-
Complete DMEM with G418.
-
This compound.
-
Cell culture flasks.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger or next-generation sequencing services.
Procedure:
-
Initiation of Selection:
-
Culture HCV replicon cells in the presence of a starting concentration of this compound, typically at or slightly above the EC50 value.
-
Maintain the cells under G418 selection pressure.
-
-
Dose Escalation:
-
Passage the cells continuously. When the cells resume normal growth, gradually increase the concentration of this compound in a stepwise manner. This process can take several weeks to months.
-
-
Isolation of Resistant Colonies:
-
Once cells are able to proliferate in high concentrations of this compound (e.g., >100-fold the initial EC50), plate the cells at a low density to isolate individual colonies.
-
-
Expansion of Clonal Populations:
-
Pick individual colonies and expand them into clonal cell lines.
-
-
Phenotypic Analysis:
-
Determine the EC50 of this compound for each resistant clone using Protocol 1. Calculate the fold-resistance by dividing the EC50 of the resistant clone by the EC50 of the wild-type replicon.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5A coding region.
-
Sequence the PCR products to identify mutations that may confer resistance to this compound.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for the characterization of this compound's antiviral activity. The HCV replicon system is a powerful tool for determining the potency of antiviral compounds, assessing their cytotoxicity, and investigating the mechanisms of drug resistance. These protocols can be adapted for the evaluation of other HCV inhibitors and are essential for the preclinical development of novel antiviral therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. mims.com [mims.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Testing Ravidasvir Potency Using HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[3][4] this compound exerts its antiviral activity by targeting NS5A, thereby disrupting the formation of the viral replication complex and hindering virion assembly.[3] This document provides detailed application notes and experimental protocols for utilizing HCV replicon systems to accurately determine the in vitro potency of this compound against various HCV genotypes.
HCV replicon systems are invaluable tools in anti-HCV drug discovery.[5] These systems consist of engineered subgenomic or genomic HCV RNA molecules that can autonomously replicate within a human hepatoma cell line, typically Huh-7.[5] By incorporating a reporter gene, such as luciferase, into the replicon, viral replication levels can be sensitively and quantitatively measured.[6] This allows for the determination of key antiviral parameters like the 50% effective concentration (EC50) and 90% effective concentration (EC90).
Data Presentation: In Vitro Potency of this compound
The antiviral activity of this compound has been evaluated against various HCV genotypes using replicon-based assays. The following table summarizes the reported EC50 values.
| HCV Genotype | Replicon System | This compound EC50 (nM) | Reference |
| Genotype 1a | Not Specified | 0.12 | [7] |
| Genotype 1b | Not Specified | 0.01 | [7] |
| Genotype 3a | Not Specified | 1.14 | [7] |
| Genotypes 2, 4, 5, 6 | Data not available in the searched literature. | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Luciferase-Based HCV Replicon Assay
This protocol outlines the procedure for determining the 50% effective concentration (EC50) of this compound using a stable Huh-7 cell line harboring a luciferase-reporting HCV replicon.
1. Materials
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a Firefly or Renilla luciferase reporter).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.5 mg/mL G418).
-
This compound hydrochloride.
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
96-well cell culture plates (clear bottom, white or black walls for luminescence assays).
-
Luciferase assay reagent kit (e.g., Promega Luciferase Assay System or similar).
-
Luminometer.
2. Cell Culture and Seeding
-
Maintain the HCV replicon-harboring Huh-7 cells in Cell Culture Medium in a 37°C, 5% CO2 incubator.
-
Routinely passage the cells before they reach confluency.
-
On the day of the assay, trypsinize the cells, count them, and resuspend them in Cell Culture Medium without the selection antibiotic.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.
3. Compound Preparation and Addition
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to use a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 nM).
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration wells.
-
Positive Control: A known HCV inhibitor at a concentration known to give maximal inhibition.
-
Cell-Free Control: Wells with medium but no cells to determine background luminescence.
-
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[4]
4. Luciferase Assay
-
After the incubation period, equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay kit (this typically involves adding a specific volume of lysis buffer to each well and incubating for a short period).
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence signal using a luminometer. The signal is directly proportional to the level of HCV RNA replication.[4]
5. Data Analysis
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Normalize the data by expressing the luciferase readings as a percentage of the vehicle control (which represents 100% replication).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the HCV replicon replication, by fitting the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).[6]
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in replicon replication is not due to cell death.[4] This assay should be performed in parallel with the potency assay on the parental Huh-7 cell line (without the replicon).
1. Materials
-
Parental Huh-7 cells.
-
Cell Culture Medium (as described in Protocol 1, without G418).
-
This compound and DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader (absorbance).
2. Procedure
-
Seed Huh-7 cells in a 96-well plate at the same density as in the potency assay.
-
After 18-24 hours, add serial dilutions of this compound to the wells, mirroring the concentrations used in the potency assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the same duration as the potency assay (48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis
-
Express the absorbance readings as a percentage of the vehicle control (which represents 100% cell viability).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Calculate the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) using a non-linear regression analysis.
-
The Selectivity Index (SI) can then be calculated as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window for the compound.
References
- 1. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ravidasvir Resistance Mutation Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravidasvir (formerly PPI-668) is a potent, second-generation, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both HCV RNA replication and virion assembly, making it a prime target for direct-acting antivirals (DAAs).[1] While this compound has demonstrated a high barrier to resistance and efficacy against HCV variants with resistance to other DAA classes, the emergence of resistance-associated substitutions (RASs) remains a consideration in antiviral therapy.[1][3] These application notes provide detailed protocols for the genotypic and phenotypic profiling of this compound resistance mutations, enabling researchers to monitor for and characterize viral resistance.
Mechanism of Action and Resistance
This compound targets the N-terminus of the NS5A protein, disrupting its function in the HCV replication complex.[1] This inhibition affects both viral RNA replication within the membranous web and the subsequent assembly of new viral particles.[1] Resistance to NS5A inhibitors typically arises from amino acid substitutions in the NS5A protein that reduce the binding affinity of the drug.[4] Common RASs for first-generation NS5A inhibitors have been identified at key positions, including 28, 30, 31, 58, and 93.[4][5] While this compound is reported to have a high barrier to resistance, monitoring for these and other potential mutations is critical in both preclinical and clinical settings.[2]
Data Presentation: this compound Antiviral Potency and NS5A Resistance
This compound Potency against Wild-Type HCV Genotypes
Quantitative data on the fold-change in resistance conferred by specific NS5A mutations against this compound are not extensively available in the public domain. However, the 50% effective concentration (EC50) values against wild-type HCV replicons of various genotypes demonstrate its potent and pangenotypic activity.
| HCV Genotype | This compound (PPI-668) EC50 (nM) |
| 1a | 0.07 - 0.26 |
| 1b | 0.01 - 0.02 |
| 2a | < 1 |
| 3a | 1.14 - 1.3 |
| 4a | < 1 |
| 5a | < 1 |
| 6a | < 1 |
| Data compiled from preclinical studies of PPI-668.[6][7] |
Comparative Resistance Profile of Common NS5A RASs to Other NS5A Inhibitors
To provide context for the types of mutations that may be relevant for this compound resistance profiling, the following table summarizes the fold-change in resistance for common NS5A RASs against other first and second-generation NS5A inhibitors. It is important to note that cross-resistance patterns can vary between inhibitors.[5]
| HCV Genotype | Amino Acid Substitution | Daclatasvir Fold Change in EC50 | Ledipasvir Fold Change in EC50 | Velpatasvir Fold Change in EC50 |
| 1a | M28T | >100x | <10x | <10x |
| Q30R | >1000x | >100x | <10x | |
| L31M/V | >100x / >1000x | >100x | <10x | |
| Y93H/N | >1000x / >10,000x | >1000x | >100x | |
| 1b | L31V | <10x | >100x | <10x |
| Y93H | 20x | >1000x | <10x | |
| 3 | Y93H | High | High | >100x |
| This table provides a summary of data from multiple sources and serves as a reference for mutations of interest. Specific fold-change values can vary between studies.[5] |
Experimental Protocols
Genotypic Resistance Profiling
Genotypic methods involve sequencing the HCV NS5A gene to identify RASs.
Sanger sequencing is a reliable method for identifying dominant viral variants (present in >15-20% of the viral population).
Protocol: Amplification and Sequencing of HCV NS5A
-
RNA Extraction: Extract viral RNA from 200 µL of plasma using a viral RNA extraction kit (e.g., QIAamp UltraSens Virus Kit) according to the manufacturer's instructions. Elute the RNA in 60 µL of RNase-free water.
-
Reverse Transcription and First-Round PCR (RT-PCR):
-
Prepare a master mix for the one-step RT-PCR using a kit with high-fidelity reverse transcriptase and DNA polymerase (e.g., SuperScript III One-Step RT-PCR System with Platinum Taq DNA Polymerase).
-
For a 50 µL reaction, combine:
-
25 µL 2x Reaction Mix
-
1 µL RT/Platinum Taq Mix
-
1 µL of each forward and reverse primer (10 µM stock)
-
17 µL Nuclease-free water
-
5 µL of extracted viral RNA
-
-
Primers for NS5A Amplification (Genotypes 1-5):
-
Forward (NS5A-2F): 5'- M13F - GGI GAR GGI GCI GTI CAR TGG ATG AA -3'
-
Reverse (NS5A-R for G1,2,4,5): 5'- M13R - GGR TTR TCI GGR AAR TGR GGT CA -3'
-
Reverse (NS5A-R3 for G3): 5'- M13R - GGR TTR TCI GGR AAR TGR GGT CG -3' (Note: M13 tails are added for subsequent sequencing reactions)[3]
-
-
Thermal Cycling Conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 94°C for 2 minutes
-
40 cycles of:
-
Denaturation: 94°C for 15 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 68°C for 1 minute
-
-
Final Extension: 68°C for 5 minutes
-
-
-
Nested PCR (if necessary for low viral loads):
-
Use 1-2 µL of the first-round PCR product as a template for a second round of PCR with nested primers using a high-fidelity DNA polymerase.
-
-
PCR Product Purification: Purify the amplified PCR product using a PCR purification kit (e.g., QIAquick PCR Purification Kit) to remove primers, dNTPs, and enzymes.
-
Sanger Sequencing:
-
Use the purified PCR product as a template for cycle sequencing using BigDye Terminator chemistry and M13 forward and reverse primers.
-
Analyze the sequencing products on an automated capillary electrophoresis sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with a genotype-specific HCV NS5A reference sequence (e.g., H77 for genotype 1a, Con1 for genotype 1b) to identify amino acid substitutions.
-
NGS allows for the detection of low-frequency RASs (<1% of the viral population) and provides a more comprehensive view of the viral quasispecies.
Protocol: Targeted NGS of HCV NS5A
-
RNA Extraction and RT-PCR: Follow steps 1 and 2 of the Sanger sequencing protocol to amplify the NS5A region.
-
Library Preparation:
-
Quantify the purified PCR product.
-
Prepare a sequencing library using a commercial kit (e.g., Illumina TruSeq Nano DNA LT Library Prep Kit). This involves:
-
End-repair and A-tailing of the PCR amplicons.
-
Ligation of sequencing adapters with unique dual indexes for sample multiplexing.
-
Library amplification by PCR to add the full adapter sequences.
-
-
Purify and quantify the final library.
-
-
Sequencing: Pool the indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq) according to the manufacturer's instructions.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Alignment: Align the quality-filtered reads to a genotype-specific HCV NS5A reference sequence.
-
Variant Calling: Identify single nucleotide variants (SNVs) and determine their frequency in the viral population. A clinically relevant cutoff for reporting RASs is often set at ≥15%.
-
Translation and Annotation: Translate the nucleotide variants into amino acid substitutions and annotate them based on known RAS databases.
-
Phenotypic Resistance Profiling
Phenotypic assays measure the in vitro susceptibility of HCV to an antiviral drug.
HCV replicon systems are cell-based assays that allow for the study of viral replication in a controlled environment.
Protocol: Transient HCV Replicon Assay
-
Generation of NS5A Mutant Replicons:
-
Use site-directed mutagenesis to introduce specific amino acid substitutions into a wild-type HCV subgenomic replicon plasmid (e.g., containing a luciferase reporter gene).
-
Verify the presence of the desired mutation by Sanger sequencing.
-
-
In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNA.
-
Cell Culture and Electroporation:
-
Culture Huh-7.5 cells (or other highly permissive human hepatoma cell lines) in DMEM supplemented with 10% FBS and antibiotics.
-
Harvest the cells and electroporate them with the in vitro transcribed replicon RNAs.
-
-
Drug Susceptibility Assay:
-
Plate the electroporated cells in 96-well plates.
-
After 4-16 hours, add serial dilutions of this compound (and control compounds) to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
-
Quantification of Replication:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of replication for each drug concentration relative to the vehicle control.
-
Determine the EC50 value (the drug concentration that inhibits 50% of replicon replication) by fitting the dose-response data to a four-parameter logistic curve.
-
Calculate the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
-
This method is used to identify novel RASs that emerge under drug pressure.
Protocol: Selection of this compound-Resistant Replicons
-
Establish Stable Replicon Cell Lines: Transfect Huh-7.5 cells with a selectable HCV replicon (e.g., containing a neomycin resistance gene) and select for stable cell lines using G418.
-
Drug Selection: Culture the stable replicon cells in the presence of a fixed concentration of this compound (typically 10-100 times the EC50 value).
-
Colony Expansion: Maintain the cells under drug pressure, changing the medium every 3-4 days, until resistant colonies emerge (typically 3-6 weeks).
-
Isolation and Characterization:
-
Isolate individual resistant colonies and expand them.
-
Confirm the resistant phenotype by performing a replicon assay to determine the EC50 of this compound for the resistant cell line.
-
Extract total RNA from the resistant cell lines and sequence the NS5A region to identify the mutations responsible for resistance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the HCV lifecycle.
Caption: Workflow for genotypic resistance profiling of HCV NS5A.
References
- 1. Management of patients with hepatitis C virus resistance–associated variants to NS5A inhibitors: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]
- 6. researchgate.net [researchgate.net]
- 7. hcvguidelines.org [hcvguidelines.org]
Application Note: Quantification of Ravidasvir in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ravidasvir in plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and an isocratic chromatographic separation, providing a reliable and efficient workflow for pharmacokinetic studies and clinical research. The method has been validated according to US-FDA bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction
This compound is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] It is a key component of combination therapies for chronic HCV infection.[2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and overall drug development. This document provides a detailed protocol for the determination of this compound in plasma using LC-MS/MS.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H50N8O6 | [4] |
| Molecular Weight | 762.9 g/mol | [4] |
| Monoisotopic Mass | 762.38533134 g/mol | [4] |
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Acyclovir (Internal Standard, IS)
-
Acetonitrile (UPLC/MS grade)[2]
-
Methanol (UPLC/MS grade)[2]
-
Dimethyl sulfoxide (DMSO)[2]
-
Ammonium formate[2]
-
Formic acid[2]
-
Ultrapure water[2]
-
Control plasma (species as required, e.g., rat, human)
Stock and Working Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.[2]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acyclovir in DMSO.[2]
-
Intermediate and Working Solutions: Prepare intermediate and working solutions of this compound and the internal standard by diluting the stock solutions with methanol to the desired concentrations.[2]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate volumes of the this compound working solutions into control plasma.[2]
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 2.0 mL microcentrifuge tube.[2]
-
Add 20 µL of the Acyclovir working solution (10.0 µg/mL) to each tube.[2]
-
Add 750 µL of deionized water and vortex for 30 seconds.[2]
-
Add 500 µL of acetonitrile, vortex for 60 seconds to precipitate proteins.[2]
-
Centrifuge the tubes at 10,000 rpm for 12 minutes at 5 °C.[2]
-
Carefully transfer the supernatant to a clean tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
Transfer the reconstituted sample to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent[2] |
| Column | Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (61:39, v/v), pH 4.0[2] |
| Flow Rate | 0.25 mL/min[2] |
| Injection Volume | 5.0 µL[2] |
| Column Temperature | 40 °C (typical) |
| Autosampler Temp. | 10 °C[2] |
| Retention Time | This compound: ~3.32 min, Acyclovir (IS): ~0.84 min[2] |
| Parameter | Condition |
| Mass Spectrometer | Agilent 6410 QqQ or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 4000 V[2] |
| Source Temperature | 350 °C[2] |
| Desolvation Gas Flow | 11 L/min (Nitrogen)[2] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| This compound | 763.0 | 589.3 | 35 | 145 |
| This compound (Qualifier) | 763.0 | 537.1 | 35 | 145 |
| Acyclovir (IS) | 226.0 | 152.0 | 18 | 140 |
| Acyclovir (IS Qualifier) | 226.0 | 135.0 | 18 | 140 |
| Data sourced from Hefnawy et al., 2020.[2] |
Method Validation Summary
The described method was validated for linearity, accuracy, precision, recovery, and stability in rat plasma.[2]
Linearity
The method demonstrated excellent linearity over the concentration range of 0.5–600 ng/mL for this compound.[2]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 600 | ≥ 0.997 |
| Data sourced from Hefnawy et al., 2020.[2] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control levels: LLOQ, low (LQC), medium (MQC), and high (HQC).[2] The results were within the acceptable limits of ±15% (±20% for LLOQ) as per FDA guidelines.[2]
| QC Level | Concentration (ng/mL) | Within-Day Accuracy (%) | Between-Day Accuracy (%) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) |
| LLOQ | 0.5 | N/A | N/A | ≤ 6.54 | N/A |
| LQC | 1.5 | 107.25 | 103.45 | ≤ 9.74 | ≤ 9.74 |
| MQC | 200 | 103.16 | 99.26 | ≤ 9.74 | ≤ 9.74 |
| HQC | 550 | N/A | N/A | ≤ 9.74 | ≤ 9.74 |
| Data represents combined performance for this compound and Sofosbuvir as reported by Hefnawy et al., 2020.[2] |
Recovery and Matrix Effect
The extraction recovery of this compound from rat plasma was consistent and high, ranging from 92.53% to 107.25%.[2] The matrix effect was found to be negligible, ensuring the reliability of the assay.
Stability
This compound was found to be stable in plasma under various storage and handling conditions, including short-term at room temperature, long-term at -80°C, and after multiple freeze-thaw cycles.[2] The stability data confirms that sample integrity is maintained during routine laboratory procedures.[2]
Application to a Pharmacokinetic Study
This validated method was successfully applied to a pharmacokinetic study in rats following oral administration of this compound.[2] The assay was sensitive enough to characterize the plasma concentration-time profile of the drug.[2] Key pharmacokinetic parameters obtained were:
| Parameter | Value (mean ± SD) |
| Cmax | 132.35 ± 26.41 ng/mL |
| Tmax | 1.50 ± 0.15 h |
| AUC(0-∞) | 525.90 ± 105.18 ng*h/mL |
| Data from a study in rats administered 35 mg/kg this compound, sourced from Hefnawy et al., 2020.[2] |
Conclusion
The LC-MS/MS method described in this application note is a validated, sensitive, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in drug development and clinical research settings.
References
- 1. This compound hydrochloride | 1303533-81-4 [chemicalbook.com]
- 2. Effective quantification of this compound (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Application Notes and Protocols for a Cell-Based Assay for Ravidasvir Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a significant global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[2][3][4] NS5A is a crucial multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for antiviral therapies.[1][5][6][7][8] this compound disrupts the function of NS5A, thereby inhibiting the formation of the viral replication complex and hindering the assembly of new viral particles.[5]
These application notes provide a detailed protocol for a robust and reliable cell-based assay for screening and characterizing the antiviral activity of this compound and other NS5A inhibitors. The assay utilizes an HCV replicon system in the highly susceptible human hepatoma cell line, Huh-7.[9][10][11] This system allows for the efficient and quantifiable measurement of HCV RNA replication in a controlled laboratory setting.[12][13]
Principle of the Assay
The assay is based on a subgenomic HCV replicon system established in Huh-7 cells.[11][12][14] These replicons are RNA molecules that can replicate autonomously within the cytoplasm of the host cells and are engineered to express a reporter gene, such as luciferase, in addition to the HCV nonstructural proteins (NS3 to NS5B) necessary for replication.[12][13] The level of reporter gene expression directly correlates with the efficiency of HCV RNA replication.[15]
When the replicon-harboring cells are treated with an active antiviral compound like this compound, HCV replication is inhibited, leading to a dose-dependent decrease in the reporter signal. This allows for the determination of the compound's potency, typically expressed as the 50% effective concentration (EC50).
Data Presentation: Potency of this compound
The following table summarizes the in vitro antiviral activity of this compound against various HCV genotypes. The data is presented as EC50 values, which represent the concentration of the drug that inhibits 50% of viral replication.
| HCV Genotype | EC50 (nM) |
| Genotype 1 | 0.04 - 1.14 |
| Genotype 2 | 0.04 - 1.14 |
| Genotype 3 | 0.04 - 1.14 |
| Genotype 4 | 0.04 - 1.14 |
| Genotype 5 | 0.04 - 1.14 |
| Genotype 6 | 0.04 - 1.14 |
| Data compiled from literature.[16] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418 (for selection of replicon-containing cells).
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C.
-
Assay Plates: White, opaque 96-well cell culture plates for luminescence assays.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Luciferase Assay System).[17]
-
Cell Viability Assay Reagent: Commercially available reagent to assess cytotoxicity (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
DMSO: Cell culture grade.
Cell Culture and Maintenance
-
Culture the Huh-7 HCV replicon cells in T-75 flasks with the complete culture medium containing G418 to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend the Huh-7 HCV replicon cells in G418-free culture medium.
-
Seed the cells into a 96-well white, opaque plate at a density of 7 x 10^3 cells per well in 100 µL of medium.[18]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in G418-free culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a "no drug" control (vehicle control, 0.5% DMSO) and a "no cells" control (medium only for background luminescence).
-
After 24 hours of incubation, carefully remove the medium from the cell plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[15]
-
-
Luminescence Reading (HCV Replication):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Cytotoxicity Assay Protocol
A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to cell death.
-
Seed and treat cells with this compound as described in the antiviral assay protocol (Section 4.3).
-
After the 72-hour incubation period, equilibrate the plate and the cell viability assay reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration (log scale).
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Similarly, calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity data.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound on the HCV NS5A protein.
Experimental Workflow for this compound Screening
Caption: Workflow for the cell-based screening of this compound.
HCV NS5A Signaling Pathway Interaction
Caption: Interaction of HCV NS5A with viral and host cell components.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Portico [access.portico.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 8. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 9. huh7.com [huh7.com]
- 10. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetics, Safety, and Tolerability of this compound, with and without Danoprevir/Ritonavir, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Assay System Protocol [promega.kr]
- 18. researchgate.net [researchgate.net]
Ravidasvir: Pharmacokinetic and Pharmacodynamic Modeling - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ravidasvir, a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] The information is intended to guide researchers and drug development professionals in designing and interpreting studies related to this compound and other NS5A inhibitors.
Introduction to this compound
This compound (formerly PPI-668) is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[1][2] NS5A is a crucial multifunctional protein in the HCV replication cycle, playing a key role in viral RNA replication and the assembly of new virus particles.[3][4][5] By inhibiting NS5A, this compound effectively disrupts the viral life cycle, leading to a rapid decline in HCV RNA levels.[6] Clinical trials have demonstrated high efficacy and a favorable safety profile for this compound in combination with other DAAs, such as sofosbuvir, for the treatment of chronic HCV infection across various genotypes.[7][8]
Pharmacodynamic Properties and Mechanism of Action
This compound exerts its antiviral activity by binding to domain I of the HCV NS5A protein.[6] This binding event induces conformational changes in NS5A, impairing its normal functions which include:
-
Inhibition of the HCV Replication Complex Formation: NS5A is a critical component of the membranous web that houses the HCV replication complex. By binding to NS5A, this compound disrupts the formation and function of this complex, thereby inhibiting viral RNA synthesis.[6][9]
-
Impediment of Virion Assembly: NS5A is also involved in the assembly of new viral particles. This compound's interaction with NS5A interferes with this process, reducing the production of infectious virions.[6]
The potent antiviral activity of this compound has been demonstrated in preclinical studies using HCV replicon assays, with 50% effective concentration (EC50) values ranging from 0.04 to 1.14 nM for HCV genotypes 1 to 6.[10]
HCV Replication and this compound's Point of Intervention
The following diagram illustrates the HCV replication cycle and highlights the inhibitory action of this compound.
Pharmacokinetic Properties
The pharmacokinetics of this compound have been characterized in healthy subjects and in patients with chronic HCV infection. This compound exhibits properties that support once-daily oral administration.
Summary of Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from clinical studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adults
| Parameter | 100 mg Dose | 200 mg Dose | 300 mg Dose |
| Cmax (ng/mL) | Data not consistently reported | 2,795.57 - 3,778.00 | Data not consistently reported |
| AUC0–12 (h·ng/mL) | Data not consistently reported | 20,552.47 - 22,786.06 | Data not consistently reported |
| Tmax (h) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |
| t1/2 (h) | ~7 | ~7 | ~7 |
Data adapted from a study in healthy subjects.[10]
Table 2: Population Pharmacokinetic Parameters of this compound in Adults with Chronic HCV
| Parameter | Population Estimate (for a typical individual) | Inter-individual Variability (%CV) |
| Apparent Oral Clearance (CL/F, L/h) | 11.5 | Not specified |
| Apparent Central Volume of Distribution (Vc/F, L) | Not specified | Not specified |
| Apparent Peripheral Volume of Distribution (Vp/F, L) | Not specified | Not specified |
| Apparent Inter-compartmental Clearance (Q/F, L/h) | Not specified | Not specified |
| Absorption Rate Constant (ka, 1/h) | Not specified | Not specified |
Data from the STORM-C-1 trial, normalized to a fat-free mass of 50.52 kg.[1]
Factors Influencing this compound Pharmacokinetics
Population pharmacokinetic modeling has identified several covariates that can influence the disposition of this compound:[1]
-
Fat-Free Mass (FFM): Oral clearance (CL/F) and volume of distribution (Vd/F) parameters were allometrically scaled on FFM.
-
Sex: Females were found to have a 16% lower this compound CL/F compared to males.[1]
-
Albumin: Higher albumin levels were associated with a reduced central volume of distribution.[1]
-
Concomitant Antiretroviral Therapy (ART): Co-administration of certain ARTs, particularly efavirenz-based regimens, increased this compound CL/F by 30-60%. However, these changes were not deemed clinically significant based on efficacy data.[1]
Experimental Protocols
Protocol: In Vitro Antiviral Activity Assessment using HCV Replicon Assay
This protocol outlines a general procedure for determining the in vitro efficacy of this compound against HCV using a cell-based replicon system.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a stable replicon-harboring cell line.
Materials:
-
HCV replicon-harboring human hepatoma cell line (e.g., Huh-7)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate at 37°C with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
RNA Extraction: Lyse the cells and extract total RNA using a validated RNA extraction kit.
-
qRT-PCR: Quantify the level of HCV RNA using a one-step qRT-PCR assay with primers and a probe specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
Cell Viability Assay: In a parallel plate, assess cell viability using an MTS or MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Data Analysis: Calculate the percentage of HCV RNA replication inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation. The selectivity index (SI) can be calculated as CC50/EC50.
Protocol: Population Pharmacokinetic (PK) Modeling
This protocol provides a high-level overview of the steps involved in developing a population PK model for this compound using nonlinear mixed-effects modeling software such as NONMEM®.[6]
Objective: To characterize the typical PK of this compound and the variability in its parameters within a patient population, and to identify covariates that significantly influence its pharmacokinetics.
Methodology:
-
Data Preparation: Collate this compound plasma concentration-time data from clinical studies. The dataset should include patient demographics, dosing information, sampling times, and potential covariates (e.g., age, weight, sex, concomitant medications, laboratory values).
-
Structural Model Development:
-
Visually inspect the concentration-time data to inform the initial choice of a structural model (e.g., one- or two-compartment model with first-order absorption and elimination).[1]
-
Fit different structural models to the data and select the best model based on goodness-of-fit plots, objective function value, and physiological plausibility.
-
-
Statistical Model Development:
-
Define the inter-individual variability (IIV) for the PK parameters using an exponential error model.
-
Define the residual unexplained variability (RUV) using an additive, proportional, or combined error model.
-
-
Covariate Analysis:
-
Perform a graphical exploration of the relationships between individual PK parameter estimates and covariates.
-
Conduct a formal statistical covariate analysis (e.g., forward inclusion followed by backward elimination) to identify significant covariates.
-
-
Model Evaluation and Validation:
-
Assess the final model using goodness-of-fit plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time).
-
Perform simulation-based diagnostics such as a visual predictive check (VPC) to evaluate the predictive performance of the model.
-
Protocol: Bioanalytical Method for this compound Quantification in Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, based on published methodologies.[11]
Objective: To accurately and precisely quantify this compound concentrations in plasma samples.
Materials:
-
LC-MS/MS system (e.g., Agilent or equivalent)
-
C18 analytical column (e.g., Eclipse plus C18, 50 mm × 2.1 mm, 1.8 µm)
-
This compound analytical standard and a suitable internal standard (IS) (e.g., aciclovir)
-
Acetonitrile, methanol, ammonium formate, formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound and the IS in a suitable organic solvent. Spike known amounts of this compound into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the IS.
-
Add protein precipitation solvent (e.g., 500 µL of acetonitrile), vortex mix, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a C18 column with an isocratic mobile phase (e.g., 10 mM ammonium formate: acetonitrile, 61:39, v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the IS.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. Use a weighted linear regression to determine the concentrations of this compound in the unknown samples.
This method should be fully validated according to regulatory guidelines (e.g., US-FDA) for accuracy, precision, selectivity, linearity, recovery, and stability.[11]
Conclusion
This compound is a potent NS5A inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. The provided application notes and protocols offer a framework for researchers and drug developers to conduct further studies on this compound and other antiviral agents. The quantitative data and methodologies presented can aid in the design of preclinical and clinical trials, as well as in the interpretation of their results. A thorough understanding of the PK/PD relationship is essential for optimizing dosing regimens and ensuring the successful development of new antiviral therapies.
References
- 1. Population pharmacokinetics of this compound in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. How to perform population PK analysis using NONMEM? [synapse.patsnap.com]
- 7. Time required to achieve optimum viral load suppression with this compound/sofosbuvir in chronic hepatitis C patients with or without compensated cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound + sofosbuvir | DNDi [dndi.org]
- 9. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of this compound, with and without Danoprevir/Ritonavir, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective quantification of this compound (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
Application of Ravidasvir in HCV Combination Therapy: In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Ravidasvir, a potent and pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, in combination therapy studies. The document outlines detailed protocols for key experiments and presents available quantitative data to guide research and development efforts in the field of HCV therapeutics.
Introduction
This compound is a second-generation direct-acting antiviral (DAA) that targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] By binding to domain I of NS5A, this compound induces conformational changes that disrupt its function, thereby inhibiting viral RNA synthesis and virion assembly.[1] Due to its high potency against multiple HCV genotypes and a high barrier to resistance, this compound is a critical component of combination therapies, often co-administered with other DAAs such as the NS5B polymerase inhibitor sofosbuvir. In vitro studies are essential to characterize the antiviral activity, synergy, and resistance profile of such combination regimens.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound (Single Agent)
The following table summarizes the reported 50% effective concentration (EC50) values of this compound against various HCV genotypes in replicon assays.
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1a | Huh-7 | 0.04 - 0.12 |
| 1b | Huh-7 | 0.01 - 0.04 |
| 2a | Huh-7 | Data not available |
| 3a | Huh-7 | 1.14 |
| 4a | Huh-7 | Data not available |
| 5a | Huh-7 | Data not available |
| 6a | Huh-7 | Data not available |
| EC50 values are compiled from multiple sources and may vary depending on the specific replicon and assay conditions. |
Table 2: In Vitro Synergy Analysis of this compound in Combination Therapy
| Combination | HCV Genotype | Fold Reduction in EC50 (this compound) | Fold Reduction in EC50 (Partner Drug) | Combination Index (CI) | Interpretation |
| This compound + Sofosbuvir | 1b | e.g., 2.5 | e.g., 2.0 | e.g., 0.8 | Synergistic |
| This compound + Danoprevir | 1b | e.g., 1.5 | e.g., 1.8 | e.g., 1.0 | Additive |
| This compound + Other DAA | Specify | Enter data | Enter data | Enter data | Enter data |
Table 3: In Vitro Resistance Profile of this compound in Combination Therapy
This table is a template for summarizing the results of in vitro resistance selection studies. It should detail the fold-change in EC50 of this compound and its combination partner against replicons with selected resistance-associated substitutions (RASs).
| Combination | HCV Genotype | Selected RAS(s) | Fold-Change in EC50 (this compound) | Fold-Change in EC50 (Partner Drug) |
| This compound + Sofosbuvir | 1b | e.g., NS5A-Y93H | Enter data | Enter data |
| This compound + Sofosbuvir | 1b | e.g., NS5B-S282T | Enter data | Enter data |
| This compound + Danoprevir | 1b | e.g., NS3-D168V | Enter data | Enter data |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of the EC50 value of this compound alone or in combination with another DAA using a stable HCV replicon cell line with a luciferase reporter.
Materials:
-
Huh-7 cells stably expressing an HCV genotype-specific replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for cell line maintenance.
-
Test compounds (this compound and combination partner) dissolved in DMSO.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare 2-fold or 3-fold serial dilutions of the test compounds in DMEM. For combination studies, prepare a matrix of dilutions for both drugs (checkerboard layout). The final DMSO concentration should be kept below 0.5%.
-
Treatment: After 24 hours, carefully remove the medium from the plates and add 100 µL of medium containing the diluted compounds. Include appropriate controls: vehicle control (DMSO), positive control (a known HCV inhibitor), and cell-free wells for background luminescence.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add an equal volume of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Synergy Testing (Checkerboard Assay)
This protocol is used to assess the interaction between this compound and another anti-HCV agent.
Procedure:
-
Follow steps 1 and 2 of the HCV Replicon Assay protocol, preparing serial dilutions of this compound (Drug A) and the combination partner (Drug B).
-
In a 96-well plate, add Drug A diluted horizontally and Drug B diluted vertically to create a matrix of concentrations.
-
Follow steps 3 through 7 of the HCV Replicon Assay protocol.
-
Synergy Analysis: Calculate the Combination Index (CI) for each combination using software such as CompuSyn or CalcuSyn, based on the Chou-Talalay method. This will determine if the drug combination is synergistic, additive, or antagonistic.
Protocol 3: In Vitro Resistance Selection and Phenotypic Analysis
This protocol describes the selection of HCV replicons with reduced susceptibility to this compound combination therapy.
Procedure:
-
Selection: Plate stable HCV replicon cells in the presence of a fixed, sub-optimal concentration of the this compound combination. Alternatively, gradually increase the drug concentrations over several passages.
-
Clonal Isolation: Isolate individual drug-resistant cell colonies.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones and perform RT-PCR to amplify the HCV non-structural region. Sequence the PCR products to identify mutations.
-
Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis. Perform the HCV Replicon Assay (Protocol 1) with the mutant replicons to determine the fold-change in EC50 for this compound and the combination partner compared to the wild-type replicon.
Visualizations
Caption: Mechanism of action of this compound and Sofosbuvir in the HCV life cycle.
Caption: Workflow for in vitro evaluation of this compound combination therapy.
References
Application Notes and Protocols for High-Throughput Screening of Novel NS5A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis C Virus (HCV) NS5A protein is a critical, multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for direct-acting antivirals (DAAs).[1] Ravidasvir is a potent, pan-genotypic second-generation NS5A inhibitor that has demonstrated high efficacy in clinical trials.[2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of novel NS5A inhibitors like this compound. The primary screening method detailed is a cell-based HCV replicon assay utilizing a luciferase reporter. Additionally, a secondary assay, the HCV pseudoparticle (HCVpp) entry assay, is described for evaluating the effect of compounds on viral entry. These protocols are designed to be robust and adaptable for the discovery and preclinical development of new anti-HCV therapeutics.
Introduction to NS5A as a Drug Target
NS5A is a zinc-binding, proline-rich phosphoprotein with no known enzymatic activity.[4] It functions as a central organizer of the HCV replication machinery by interacting with other viral proteins, such as NS5B polymerase, and host cellular factors.[5][6] NS5A is involved in the formation of the membranous web, the site of viral RNA replication, and also plays a role in modulating host signaling pathways to promote viral persistence.[1][5] Its critical role in the viral life cycle is underscored by the success of NS5A inhibitors, which have revolutionized HCV treatment.[1]
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other representative NS5A inhibitors against different HCV genotypes, as determined by the HCV replicon assay.
Table 1: Pan-Genotypic Activity of this compound in HCV Replicon Assays
| HCV Genotype | EC50 (nM) |
| 1a | 0.12[2] |
| 1b | 0.01[2] |
| 3a | 1.14[2] |
| 4 | Potent activity reported[3] |
| 5a | Potent activity reported |
| 6a | Potent activity reported |
Specific EC50 values for genotypes 4, 5a, and 6a are reported to be in the nanomolar to picomolar range.[2]
Table 2: Comparative EC50 Values of Various NS5A Inhibitors Against HCV Genotype 1b Replicon
| Compound | EC50 (nM) |
| This compound | 0.01[2] |
| Daclatasvir | ~0.05 |
| Ledipasvir | ~0.018 |
| Ombitasvir | ~0.005 |
| Elbasvir | ~0.004 |
Note: EC50 values can vary between different studies and specific replicon constructs. The values presented are representative.
Table 3: HTS Assay Quality Control Parameters
| Parameter | Typical Value | Interpretation |
| Z'-Factor | 0.5 - 1.0[5][7] | An excellent assay with a large separation between positive and negative controls.[5] |
| 0 - 0.5[5] | An acceptable assay, but may require optimization.[5] | |
| < 0 | An unacceptable assay.[8] | |
| Signal-to-Background (S/B) Ratio | > 5[7] | Adequate separation between the signal of the assay and the background noise. |
Experimental Protocols
Primary High-Throughput Screening: HCV Replicon Luciferase Assay
This assay is the primary method for identifying and quantifying the activity of NS5A inhibitors. It utilizes a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV RNA replicon. This replicon contains the NS3 to NS5B non-structural proteins necessary for RNA replication and a luciferase reporter gene for quantification. Inhibition of HCV replication leads to a decrease in luciferase expression.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
Protocol:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS and G418.
-
Trypsinize and resuspend cells in DMEM without G418.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Include a vehicle control (DMSO only) and a positive control (a known NS5A inhibitor).
-
Remove the existing medium from the cells and add the medium containing the diluted compounds.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
In a separate plate prepared identically, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).
-
Add the cytotoxicity reagent (e.g., CellTiter-Glo®) to each well and measure luminescence.
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
-
Calculate the CC50 value from the cytotoxicity data.
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a better therapeutic window.
Secondary Confirmatory Assay: HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to determine if a compound's antiviral activity is due to the inhibition of viral entry. HCVpps are non-replicating retroviral particles that bear HCV envelope glycoproteins (E1 and E2) on their surface and contain a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells for HCVpp production.
-
Huh-7 cells as target cells.
-
Plasmids: HCV E1/E2 expression plasmid, retroviral packaging/reporter construct (e.g., pNL4-3.Luc.R-E-).[9]
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Test compounds.
-
96-well plates.
-
Luciferase assay reagents.
-
Luminometer.
Protocol:
-
HCVpp Production:
-
Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid and the retroviral packaging/reporter plasmid.[9]
-
Harvest the supernatant containing the HCVpps 48-72 hours post-transfection.
-
Filter the supernatant to remove cellular debris.
-
-
Neutralization and Infection:
-
Seed Huh-7 cells in 96-well plates and incubate overnight.
-
Pre-incubate the HCVpp supernatant with serial dilutions of the test compound for 1 hour at 37°C.[9]
-
Infect the Huh-7 cells with the HCVpp-compound mixture.
-
-
Incubation and Luciferase Assay:
-
Incubate the infected cells for 48-72 hours at 37°C.
-
Lyse the cells and measure luciferase activity as described in the primary assay protocol.
-
Data Analysis:
-
Calculate the percent inhibition of HCVpp entry for each compound concentration.
-
Determine the IC50 value from the dose-response curve. A significant IC50 value suggests that the compound may have an inhibitory effect on viral entry.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assay.dev [assay.dev]
- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
Studying Ravidasvir's Effect on the HCV Replication Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravidasvir (formerly known as PPI-668) is a potent, second-generation, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] As a key component of the HCV replication complex, NS5A is a multifunctional phosphoprotein essential for viral RNA replication, assembly, and pathogenesis. This compound exerts its antiviral activity by binding to domain I of NS5A, inducing conformational changes that disrupt the protein's normal functions.[2] This disruption ultimately inhibits the formation of the replication complex, leading to a cessation of viral RNA synthesis and virion assembly.[2]
These application notes provide detailed protocols for utilizing HCV replicon systems and biochemical assays to investigate the antiviral activity of this compound, determine its potency, and characterize potential resistance mechanisms.
Data Presentation
Table 1: In Vitro Potency of this compound (EC₅₀ and EC₉₅) Against HCV Genotypes
The following table summarizes the 50% and 95% effective concentrations (EC₅₀ and EC₉₅) of this compound against various HCV genotypes in replicon assays. These values are critical for assessing the antiviral potency and spectrum of activity.
| HCV Genotype | Replicon System | EC₅₀ (nM) | EC₉₅ (nM) | Reference |
| 1a | Subgenomic Replicon | 0.12 | > 100-400 | [3] |
| 1b | Subgenomic Replicon | 0.01 | > 100-400 | [3] |
| 2a | Subgenomic Replicon | ND | ND | |
| 3a | Subgenomic Replicon | 1.14 | > 100-400 | [3] |
| 4 | Subgenomic Replicon | ND | ND | |
| 5 | Subgenomic Replicon | ND | ND | |
| 6 | Subgenomic Replicon | ND | ND | |
| 1-7 | Replicon Assays | 0.02-1.3 | ND | [3] |
ND: Not Determined from the available search results.
Table 2: this compound Resistance-Associated Substitutions (RASs) in NS5A
This table details the key amino acid substitutions in the NS5A protein that have been associated with reduced susceptibility to this compound. The fold change in EC₅₀ indicates the magnitude of resistance conferred by each substitution.
| HCV Genotype | NS5A Substitution | Fold Change in EC₅₀ | Reference |
| 1a | Q30R | ND | [1] |
| L31M/V | ND | [1] | |
| Y93H/N | ND | [1] | |
| 1b | L31F/V | ND | [4] |
| Y93H | ND | [4] | |
| 3a | A30K | High-level | [1] |
| Y93H | High-level | [1] |
ND: Not Determined from the available search results. While specific fold-change values for this compound are not detailed in the provided results, these mutations are known to confer resistance to NS5A inhibitors.
Experimental Protocols
Protocol 1: Determination of this compound Potency using an HCV Replicon Assay
This protocol describes the use of a stable subgenomic HCV replicon cell line containing a luciferase reporter to determine the EC₅₀ and EC₉₅ of this compound.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cell Seeding: Seed the stable HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.001 nM to 100 nM. Include a DMSO-only vehicle control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Cell Viability Assay:
-
In a parallel plate prepared under the same conditions, assess cell viability using a suitable reagent to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and EC₉₅ values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Workflow for determining the antiviral potency of this compound.
Protocol 2: Selection and Characterization of this compound-Resistant HCV Replicons
This protocol outlines a method for selecting this compound-resistant HCV replicons in cell culture to identify resistance-associated substitutions (RASs).
Materials:
-
Huh-7 cells harboring a wild-type HCV subgenomic replicon.
-
Culture medium with and without G418.
-
This compound.
-
Cloning cylinders or micropipette for colony picking.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger or next-generation sequencing platform.
Procedure:
-
Drug Selection:
-
Culture Huh-7 replicon cells in the presence of a selective concentration of this compound (typically 2-10 times the EC₅₀).
-
Maintain the cells under drug pressure, changing the medium with fresh this compound every 3-4 days.
-
-
Colony Selection:
-
Continue the selection until resistant colonies emerge (typically 3-6 weeks).
-
-
Expansion of Resistant Colonies:
-
Isolate individual resistant colonies using cloning cylinders or by picking.
-
Expand each colony in the presence of the selection concentration of this compound.
-
-
Phenotypic Analysis:
-
Determine the EC₅₀ of this compound for each resistant cell line using the protocol described in Protocol 1 to confirm the resistance phenotype.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell lines.
-
Amplify the NS5A coding region using RT-PCR with primers flanking the NS5A gene.
-
Sequence the amplified NS5A PCR product to identify mutations compared to the wild-type replicon sequence.
-
Workflow for selecting and characterizing this compound-resistant HCV replicons.
Protocol 3: In Vitro NS5A-RNA Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of this compound to the HCV NS5A protein and its effect on the NS5A-RNA interaction. This method is adapted from studies on other NS5A inhibitors.[5]
Materials:
-
Purified recombinant HCV NS5A protein (Domain I or full-length).
-
Fluorescently labeled RNA probe corresponding to an NS5A binding site (e.g., fluorescein-labeled poly-U15).[5]
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 10 mM β-mercaptoethanol).[5]
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Direct Binding Assay (NS5A and this compound):
-
This part of the protocol requires a fluorescently labeled version of this compound, which may not be readily available. If available, one could titrate increasing concentrations of NS5A against a fixed concentration of labeled this compound to determine the dissociation constant (Kd).
-
-
Competitive Binding Assay (this compound and RNA):
-
Prepare a reaction mixture containing a fixed concentration of purified NS5A protein and the fluorescently labeled RNA probe in the binding buffer. The concentration of NS5A should be close to the Kd of the NS5A-RNA interaction.
-
Add increasing concentrations of this compound to the reaction mixture.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure the fluorescence polarization in a plate reader. A decrease in polarization indicates the displacement of the fluorescent RNA probe by this compound.
-
Calculate the IC₅₀ value of this compound for the NS5A-RNA interaction.
-
-
Inhibition of RNA Binding Assay:
-
Pre-incubate the NS5A protein with increasing concentrations of this compound for 30 minutes.
-
Add the fluorescently labeled RNA probe to the mixture.
-
Incubate for another 30 minutes to allow RNA binding.
-
Measure the fluorescence polarization. A decrease in polarization with increasing this compound concentration indicates inhibition of the NS5A-RNA interaction.
-
Calculate the IC₅₀ value.
-
This compound disrupts the formation of the HCV replication complex.
Protocol 4: Analysis of NS5A Phosphorylation Status
This protocol provides a general method to assess the impact of this compound on the phosphorylation status of NS5A, a key regulatory mechanism in the HCV life cycle.
Materials:
-
Huh-7 cells harboring an HCV replicon.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-NS5A antibody, anti-phosphoserine/threonine/tyrosine antibodies.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence detection reagent.
-
Optional: [³²P]-orthophosphate for metabolic labeling.
Procedure:
-
Cell Treatment:
-
Treat Huh-7 replicon cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
-
Immunoprecipitation (Optional but recommended):
-
Incubate the cell lysates with an anti-NS5A antibody to immunoprecipitate NS5A and its associated proteins.
-
-
Western Blotting:
-
Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE. The hyperphosphorylated form of NS5A (p58) migrates slower than the basally phosphorylated form (p56).
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-NS5A antibody to detect both p56 and p58 forms.
-
Alternatively, probe separate membranes with anti-phosphoserine, anti-phosphothreonine, and anti-phosphotyrosine antibodies to assess changes in the overall phosphorylation state of immunoprecipitated NS5A.
-
-
Data Analysis:
-
Quantify the band intensities for p56 and p58 to determine the ratio of hyperphosphorylated to basally phosphorylated NS5A in the presence and absence of this compound. A shift in this ratio would indicate an effect of the compound on NS5A phosphorylation.
-
Note on NS5A Dimerization:
While the dimerization of NS5A is crucial for its function, studies on other potent NS5A inhibitors have suggested that they do not disrupt NS5A dimer formation.[6] Therefore, a direct effect of this compound on dimerization is less likely to be its primary mechanism of action. However, co-immunoprecipitation or FRET-based assays could be employed to investigate this possibility if desired.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to study the effects of this compound on the HCV replication complex. By utilizing HCV replicon assays, resistance selection studies, and biochemical assays, a deeper understanding of this compound's mechanism of action, potency, and resistance profile can be achieved, aiding in the development of more effective antiviral therapies.
References
- 1. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between NS5A Dimerization and Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Mechanism of Resistance to Ravidasvir: Cellular Assays and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.
Introduction
Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a critical target for anti-HCV therapy. While this compound, often used in combination with other DAAs like sofosbuvir, has demonstrated high efficacy and a favorable safety profile in clinical trials, the emergence of drug resistance is a potential challenge to treatment success.[2] Understanding the molecular mechanisms by which HCV develops resistance to this compound is crucial for optimizing therapeutic strategies, managing treatment failure, and guiding the development of next-generation inhibitors.
This document provides detailed protocols for cellular assays designed to identify and characterize this compound resistance. The primary tool for these investigations is the HCV replicon system, which allows for the study of viral replication in a controlled cell culture environment.
Mechanism of Action of this compound
This compound exerts its antiviral effect by binding to domain I of the HCV NS5A protein.[3] This binding event disrupts the normal function of NS5A, interfering with the formation of the viral replication complex and hindering the assembly of new viral particles. This leads to a significant reduction in viral replication.
Cellular Assays for Determining this compound Resistance
The HCV replicon system is the cornerstone for in vitro resistance studies. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic HCV RNA molecules (replicons) capable of autonomous replication. These replicons are often engineered to express a reporter gene, such as luciferase, for easy quantification of viral replication, or a selectable marker, like neomycin resistance, for the selection of cells harboring replicating HCV.
The overall workflow for determining the mechanism of this compound resistance involves four key stages:
-
Generation of this compound-Resistant Replicon Cell Lines: This involves exposing replicon-containing cells to increasing concentrations of this compound to select for resistant variants.
-
Phenotypic Analysis of Resistance: Quantifying the degree of resistance by determining the half-maximal effective concentration (EC50) of this compound against the selected resistant variants compared to the wild-type replicon.
-
Genotypic Analysis of Resistance: Identifying the specific amino acid substitutions (Resistance-Associated Substitutions or RASs) in the NS5A protein that confer resistance through sequencing.
-
Fitness Analysis of Resistant Variants: Assessing the replication capacity of the resistant mutants in the absence of the drug to understand their viability and potential for persistence.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound against different HCV genotypes and the impact of known NS5A resistance-associated substitutions on its efficacy.
Table 1: In Vitro EC50 Values of this compound Against Wild-Type HCV Genotypes
| HCV Genotype | Replicon System | EC50 (nM) |
| Genotype 1a | Cell-based replicon | 0.12 |
| Genotype 1b | Cell-based replicon | 0.010 |
| Genotype 3a | Cell-based replicon | 1.14 |
Data sourced from preclinical studies using cell-based HCV replicons.[1][3]
Table 2: Fold Change in this compound EC50 for Known NS5A Resistance-Associated Substitutions (Illustrative)
| HCV Genotype | NS5A Substitution | Fold Change in EC50 (vs. Wild-Type) |
| Genotype 1a | M28T + Q30H/R | >100 |
| Genotype 1a | Q30L + Y93H | >100 |
| Genotype 1b | Y93H | >1000 |
Note: Comprehensive public data on the fold change in this compound EC50 against a full panel of NS5A RASs is limited. The values presented are illustrative and based on clinically observed resistance patterns and data from other NS5A inhibitors. The Y93H substitution in genotype 1b is a well-characterized RAS that confers high-level resistance to many NS5A inhibitors.[4]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant HCV Replicon Cell Lines
This protocol describes the selection of this compound-resistant HCV replicon-harboring cells in a continuous cell culture system.
Materials:
-
Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1a or 1b with a neomycin resistance gene).
-
Complete cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
G418 (Neomycin).
-
This compound (stock solution in DMSO).
-
Cell culture plates (6-well or 10 cm dishes).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Plating: Seed the stable HCV replicon cells in a 6-well plate or 10 cm dish at a low density to allow for colony formation.
-
Initial Drug Selection: Add complete medium containing G418 (to maintain the replicon) and a low concentration of this compound (e.g., 1x to 5x the EC50 value).
-
Culture Maintenance: Replace the medium with fresh drug-containing medium every 3-4 days.
-
Observation of Colonies: Monitor the plates for the emergence of resistant cell colonies, which may take 3-4 weeks.
-
Dose Escalation: Once colonies are established, passage the cells and gradually increase the concentration of this compound in the culture medium. This selects for higher levels of resistance.
-
Isolation of Resistant Clones: Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expansion of Clones: Expand the isolated clones in the presence of the selective concentration of this compound.
Workflow for Generating Resistant Replicons
Caption: Workflow for the selection of this compound-resistant HCV replicon cell lines.
Protocol 2: Phenotypic Analysis - EC50 Determination
This protocol uses a luciferase-based replicon assay to determine the EC50 of this compound against wild-type and resistant replicons.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene (wild-type or resistant mutant).
-
White, 96-well clear-bottom cell culture plates.
-
Complete cell culture medium.
-
This compound (serial dilutions in DMSO and culture medium).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series is typical. Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the data by setting the vehicle control to 100% replication and a no-cell control to 0%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression model (e.g., sigmoidal dose-response).
-
Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound using a luciferase-based replicon assay.
Protocol 3: Genotypic Analysis - NS5A Sequencing
This protocol describes the identification of mutations in the NS5A gene from this compound-resistant replicon cells.
Materials:
-
This compound-resistant replicon cell lines.
-
RNA extraction kit.
-
Reverse transcriptase.
-
Primers specific for the HCV NS5A region.
-
Taq polymerase for PCR.
-
Gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service or next-generation sequencing platform.
Procedure:
-
RNA Extraction: Extract total RNA from the resistant replicon cells.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and a reverse primer targeting the NS5A region or a downstream sequence.
-
PCR Amplification: Amplify the NS5A coding region from the cDNA using specific forward and reverse primers.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplified fragment.
-
PCR Product Purification: Purify the PCR product to remove primers and other contaminants.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing to identify mutations compared to the wild-type sequence.
Signaling Pathway of Resistance Identification
Caption: Logical flow for the genotypic identification of NS5A resistance mutations.
Protocol 4: Fitness Analysis of Resistant Mutants
This protocol assesses the replication capacity of this compound-resistant mutants in the absence of the drug.
Materials:
-
Plasmids encoding wild-type and mutant (containing identified RASs) HCV replicons with a luciferase reporter.
-
In vitro transcription kit.
-
Huh-7 cells.
-
Electroporator.
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
In Vitro Transcription: Synthesize RNA from the wild-type and mutant replicon plasmids.
-
Electroporation: Electroporate the in vitro transcribed RNA into Huh-7 cells.
-
Cell Seeding: Seed the electroporated cells into 96-well plates.
-
Time Course Measurement: Measure luciferase activity at multiple time points post-electroporation (e.g., 4, 24, 48, and 72 hours). The 4-hour time point serves as a baseline for transfection efficiency.
-
Data Analysis:
-
Normalize the luciferase readings at each time point to the 4-hour reading.
-
Compare the replication kinetics of the mutant replicons to the wild-type replicon. A lower rate of increase in luciferase activity indicates reduced fitness.
-
Workflow for Fitness Analysis
Caption: Experimental workflow for assessing the replication fitness of this compound-resistant HCV replicons.
Conclusion
The cellular assays described in this document provide a robust framework for elucidating the mechanisms of resistance to the HCV NS5A inhibitor, this compound. By combining the generation of resistant cell lines with phenotypic, genotypic, and fitness analyses, researchers can gain a comprehensive understanding of how HCV evades this potent antiviral agent. This knowledge is critical for the clinical management of HCV infection and the ongoing effort to develop even more effective and resistance-resilient therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Variability in HCV Replicon Assay Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability encountered during Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to troubleshoot variability in your HCV replicon assay results.
Q1: We are observing significant well-to-well and plate-to-plate variability in our EC50/IC50 values. What are the potential causes and solutions?
A1: Variability in EC50/IC50 values is a frequent challenge in cell-based assays. The root causes can often be traced back to several key factors related to cells, reagents, and protocol execution.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Cell Health and Consistency | Use Low-Passage Cells: Huh-7 cells, commonly used for HCV replicons, can lose their permissiveness to HCV replication at higher passage numbers. It is recommended to use cells below passage 20 for consistent results.[1] Maintain Consistent Seeding Density: Ensure cells are in the logarithmic growth phase and seeded at a consistent density across all wells and plates. Over-confluence can inhibit HCV replication.[1] Regularly Monitor Cell Morphology: Visually inspect cells for any changes in morphology or signs of stress. |
| Reagent Inconsistency | Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors, hormones, and lipids, and its composition can vary significantly between lots, impacting cell growth and assay performance.[2][3] It is advisable to test new lots of FBS and purchase a large batch of a qualified lot to ensure consistency over a series of experiments. Consistent DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO), a common solvent for test compounds, is consistent across all wells, typically not exceeding 0.5%. Higher concentrations can be cytotoxic.[4] |
| Assay Protocol Adherence | Standardize Incubation Times and Temperatures: Minor deviations in incubation periods or temperature fluctuations can introduce significant variability. Strict adherence to a standardized protocol is crucial. Automate Liquid Handling: If available, use automated liquid handlers for repetitive pipetting steps to minimize human error and improve precision.[4] |
| "Edge Effect" in 96-Well Plates | Proper Plate Incubation: The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and temperature, which can affect cell growth and assay results.[5][6] To mitigate this, consider not using the outer wells for experimental data, or fill them with sterile water or media to create a humidity barrier.[7][8] Pre-incubating plates and solutions at 37°C can also help reduce the edge effect. |
Q2: Our luciferase reporter assay is showing a weak or no signal. What could be the issue?
A2: A low or absent signal in a luciferase-based replicon assay can be frustrating. This issue can stem from problems with the replicon itself, the cells, or the assay reagents.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Low Replicon Replication | Replicon Integrity: Verify the integrity of your in vitro transcribed replicon RNA on a gel before transfection to ensure it is not degraded. Adaptive Mutations: Some HCV replicons require adaptive mutations to replicate efficiently in cell culture.[9] If using a new or non-adapted replicon, its replication efficiency may be inherently low. |
| Cellular Factors | Low Transfection Efficiency: Optimize your transfection protocol (e.g., electroporation or lipid-based transfection) for your specific Huh-7 cell line. The use of highly permissive cell lines, such as Huh-7.5, can also improve replication. Cell Health: Ensure cells are healthy and not overgrown at the time of transfection and during the assay. |
| Reagent and Assay Issues | Reagent Quality: Check the expiration dates and storage conditions of all reagents, especially the luciferase substrate and lysis buffer. Avoid repeated freeze-thaw cycles. Incomplete Cell Lysis: Ensure complete cell lysis to release the luciferase enzyme. Optimize the volume of lysis buffer and the incubation time. Plate Type: Use opaque, white-walled plates for luminescence assays to maximize signal detection and minimize well-to-well crosstalk.[10] |
Q3: We are observing high background signal in our luciferase assay. How can we reduce it?
A3: High background luminescence can mask the true signal from the replicon and reduce the assay's dynamic range.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Reagent and Plate Issues | Reagent Contamination: Use fresh, high-quality luciferase substrate and lysis buffer. Contamination can lead to non-specific luminescence. Plate Choice: As mentioned, use opaque, white plates specifically designed for luminescence to prevent light scatter between wells.[10] |
| Cellular Autofluorescence | Cellular Debris: Incomplete cell lysis can leave behind cellular debris that may contribute to background signal. Ensure proper lysis. |
| Instrument Settings | Luminometer Settings: Optimize the read time and sensitivity settings on your luminometer to maximize the signal-to-noise ratio. |
Quantitative Data Summary
The following tables summarize quantitative data related to common sources of variability in HCV replicon assays.
Table 1: Impact of Experimental Parameters on Assay Variability
| Parameter | Observation | Potential Impact on EC50/IC50 | Reference |
| Cell Passage Number | Replication efficiency of subgenomic RNAs can vary by as much as 100-fold between different passages of Huh-7 cells. | Can lead to significant shifts in potency values. It is recommended to keep the passage number below 20-25. | [9] |
| DMSO Concentration | Concentrations >1% can lead to significant cytotoxicity. Even at 0.5%, some effects on cell proliferation may be observed. | High DMSO concentrations can confound antiviral results with cytotoxic effects, leading to inaccurate EC50 values. | [11][12] |
| Edge Effect (96-well plate) | Outer wells can have 16-35% lower metabolic activity compared to central wells due to evaporation. | Can lead to artificially higher or lower EC50 values in the outer wells, increasing overall plate variability. | [5] |
Table 2: Expected Performance Metrics for HCV Replicon Assays
| Metric | Typical Range/Value | Notes | Reference |
| Signal-to-Noise Ratio (Luciferase Assay) | >100-fold | A high signal-to-noise ratio is indicative of a robust assay. This can be influenced by the replicon's replication efficiency and the sensitivity of the luminometer. | [10][13][14][15][16] |
| EC50 for a Reference Compound (e.g., an NS5A inhibitor) | Varies depending on the specific compound, replicon genotype, and cell line used. | It is crucial to include a reference compound in each assay to monitor for shifts in potency and ensure assay consistency. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Luciferase-Based HCV Replicon Assay
This protocol outlines the steps for determining the antiviral activity of a compound by measuring the inhibition of a luciferase reporter-HCV replicon.
Materials:
-
Huh-7 cells harboring a luciferase-HCV replicon
-
Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Test compound and reference inhibitor (e.g., an NS5A inhibitor)
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the replicon cells in a complete culture medium.
-
Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per well in 100 µL.[3]
-
Seed the cells into a 96-well white, clear-bottom plate.
-
Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the compounds in the culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[4]
-
Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO only) and no-treatment control wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.[4]
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cytotoxicity Assay (MTT)
This assay is performed in parallel with the antiviral assay to determine if the observed antiviral effect is due to specific inhibition of HCV replication or general cytotoxicity.
Materials:
-
Parental Huh-7 cells (without the replicon)
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental Huh-7 cells in a 96-well clear plate at the same density as the replicon assay.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of the test compound as in the replicon assay.
-
Incubate for the same duration as the replicon assay (48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate at room temperature for at least 2 hours with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
RT-qPCR for HCV Replicon RNA Quantification
This protocol describes the quantification of HCV replicon RNA from cell lysates using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR).
Materials:
-
HCV replicon-containing cells
-
RNA extraction kit or lysis buffer (e.g., ISOGEN)
-
One-step RT-qPCR master mix
-
HCV-specific primers and probe (targeting a conserved region like the 5' UTR)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the culture plate or after harvesting.
-
Extract total RNA using a commercial kit or a reagent like ISOGEN, following the manufacturer's protocol.[4]
-
Quantify the RNA concentration and assess its purity.
-
-
RT-qPCR Reaction Setup:
-
Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, and HCV-specific primers and probe.
-
An example of primers and a probe targeting the 5' non-coding region (NCR) of HCV are:[5][12]
-
Forward Primer: 5'-GCGTCTAGCCATGGCGTTA-3'
-
Reverse Primer: 5'-GGTTCCGCAGACCACTATGG-3'
-
Probe: 5'-FAM-CTGCACGACACTCATAC-NFQ-3'
-
-
Add a defined amount of total RNA (e.g., 100 ng) to each reaction well.
-
Include no-template controls and a standard curve of known HCV RNA concentrations.
-
-
Thermal Cycling:
-
Perform the RT-qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 10-15 minutes
-
PCR Cycles (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Quantify the HCV RNA copy number in your samples by comparing their Ct values to the standard curve.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a typical HCV replicon assay and a decision tree for troubleshooting common issues.
Caption: Workflow for a luciferase-based HCV replicon assay.
Caption: Decision tree for troubleshooting high EC50/IC50 variability.
References
- 1. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 2. dna-technology.com [dna-technology.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. dnaconda.riken.jp [dnaconda.riken.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. mcgill.ca [mcgill.ca]
- 7. biosb.com [biosb.com]
- 8. thno.org [thno.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Signal-to-Cutoff Ratios in Hepatitis C Virus Antibody Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse Transcription PCR-Based Sequence Analysis of Hepatitis C Virus Replicon RNA | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
- 14. Different signal-to-cut-off ratios from three automated anti-hepatitis C virus chemiluminescence immunoassays in relation to results of recombinant immunoblot assays and nucleic acid testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jarem.org [jarem.org]
- 16. Anti-HCV Signal-to-Cutoff Ratio in Predicting Hepatitis C Viremia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ravidasvir Efficacy in Cell Culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ravidasvir in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[3] this compound binds to domain I of NS5A, which is thought to disrupt its function in two main ways: by preventing the formation of the viral replication complex and by impairing the assembly of new virus particles.[1][4] This disruption of multiple stages of the HCV life cycle leads to a significant reduction in viral replication.[1]
Q2: Which HCV genotypes is this compound effective against?
This compound is considered a pan-genotypic NS5A inhibitor, meaning it is effective against multiple HCV genotypes.[2][5] Preclinical studies have shown its efficacy against genotypes 1a, 1b, and 3a.[2] Clinical trials have also supported its pan-genotypic efficacy when used in combination with other DAAs.[2][5]
Q3: What is an HCV replicon system and why is it used to study this compound?
An HCV replicon is a self-replicating piece of HCV RNA that can be introduced into cultured liver cells, typically Huh-7 cells.[3][6] These replicons contain the viral genes necessary for RNA replication (like NS5A) but lack the genes for producing infectious virus particles, making them a safe and effective tool for studying the viral replication cycle and the effects of antiviral drugs in a controlled laboratory setting.[3][6] They are widely used for screening antiviral compounds like this compound, assessing their potency (e.g., EC50 values), and studying drug resistance.[4]
Q4: Why is it important to assess cytotoxicity when evaluating this compound's efficacy?
It is crucial to determine if the observed reduction in HCV replication is a specific antiviral effect or a result of the compound being toxic to the host cells.[6] High cytotoxicity can lead to a decrease in cell viability, which in turn will non-specifically reduce the reporter signal in assays, giving a false impression of antiviral activity.[6] Cytotoxicity is typically measured by determining the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.[6] A good drug candidate will have a CC50 significantly higher than its EC50.[6]
Troubleshooting Guides
Guide 1: Low or No Signal in HCV Replicon Assay (e.g., Luciferase Activity)
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize your electroporation or lipid-based transfection protocol for Huh-7 cells. Ensure the quality and concentration of the in vitro transcribed replicon RNA are optimal. Use of highly permissive cell lines, such as Huh-7.5, can also improve results.[3] |
| Cell Health Issues | Ensure Huh-7 cells are healthy, not overgrown, and within a low passage number. Cell health can significantly affect replicon replication efficiency. Maintain consistent cell culture conditions.[3][6] |
| Replicon Integrity | Verify the integrity of your replicon RNA on a gel before transfection. Degraded RNA will lead to failed replication.[3] |
| Suboptimal Replicon Construct | Some HCV isolates require adaptive mutations to replicate efficiently in cell culture.[3] If using a non-adapted replicon, consider introducing known adaptive mutations. |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents, including cell culture media, transfection reagents, and assay components.[3] |
Guide 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and accurate pipetting when seeding cells into multi-well plates. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.[6] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell health and metabolism, leading to variable results.[6] |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment and ensure thorough mixing. |
Guide 3: Higher than Expected EC50 Value (Low Potency)
| Potential Cause | Troubleshooting Step |
| Compound Instability | This compound may degrade in the cell culture medium over the course of the assay. Prepare fresh stock solutions for each experiment and consider assessing the compound's stability in media.[6] |
| Suboptimal Assay Conditions | Ensure the incubation time and other assay parameters are optimized for your specific replicon and cell line. |
| Presence of Resistance-Associated Substitutions (RASs) | Pre-existing RASs in the replicon construct can reduce susceptibility to NS5A inhibitors. Sequence the NS5A region of your replicon to check for known RASs.[4] |
| Incorrect Data Analysis | Double-check your calculations and the curve-fitting model used to determine the EC50 value. |
Guide 4: Emergence of Drug-Resistant Colonies
| Potential Cause | Troubleshooting Step |
| No Resistant Colonies Growing | The selection period may be too short; resistant colonies can take several weeks to become visible. The concentration of this compound used for selection might be too high, leading to excessive cytotoxicity. Consider using a lower, less stringent selection pressure.[3] |
| Sequencing Reveals No Known RASs | Poor quality sequencing data can be misleading. Ensure the PCR amplification of the NS5A region is clean and specific. If the sequencing is clean and reveals a novel substitution, you will need to confirm its role in resistance by introducing it into a wild-type replicon via site-directed mutagenesis and performing a phenotypic assay.[3] |
| Mixed Population in Picked Colony | A picked "colony" may not be clonal. Consider subcloning the PCR product before sequencing or using next-generation sequencing (NGS) to identify minor variants.[3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (EC50 values)
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| 1a | Cell-based | 0.12 | [2] |
| 1b | Cell-based | 0.010 | [2] |
| 3a | Cell-based | 1.14 | [2] |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at a density that will ensure they are sub-confluent at the end of the assay.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Lysis: Remove the medium and lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Add a luciferase substrate solution according to the manufacturer's instructions and measure the luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[6]
Protocol 2: Real-Time RT-PCR for HCV RNA Quantification
-
RNA Extraction: Extract total RNA from the HCV replicon-containing cells using a suitable RNA isolation kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and HCV-specific primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, HCV-specific primers, and a fluorescent probe (e.g., TaqMan).
-
Standard Curve: Include a standard curve of known concentrations of HCV RNA to quantify the viral RNA in the samples.
-
Data Analysis: Determine the HCV RNA copy number in your samples by comparing their Ct values to the standard curve.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density used for the efficacy assay.
-
Compound Addition: Treat the cells with the same serial dilution of this compound used in the efficacy assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 value.[6]
Visualizations
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus Nonstructural Protein 5A Modulates the Toll-Like Receptor-MyD88-Dependent Signaling Pathway in Macrophage Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Challenges in HCV NS5A Inhibitor Synergy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Hepatitis C Virus (HCV) NS5A inhibitor synergy studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synergy results are inconsistent across different experimental systems (e.g., replicon vs. infectious HCVcc). Why is this happening and which system should I trust?
A1: Discrepancies between subgenomic replicon systems and infectious full-length HCV (HCVcc) systems are not uncommon.[1][2] Replicon systems are excellent for high-throughput screening of compounds targeting viral replication.[3] However, they do not encompass the entire viral life cycle, omitting entry and assembly/release stages.[1][2][3] Therefore, drugs that target these latter stages will not show efficacy in a replicon system.
Troubleshooting Steps:
-
Consider the Drug's Mechanism of Action: If one of the drugs in your combination study is suspected to inhibit viral entry or assembly, an infectious HCVcc system is essential for accurate synergy assessment.
-
System Consistency: For comparing different drug combinations, it is crucial to use the same experimental system consistently.
-
Validate in HCVcc: Key synergistic combinations identified in replicon assays should be validated in an infectious HCVcc system to confirm the results in the context of the full viral life cycle.[1][2]
Q2: I am observing different levels of synergy for the same drug combination against different HCV genotypes. Is this expected?
A2: Yes, genotype-specific efficacy is a known challenge in HCV drug development.[4] Different HCV genotypes can have varying susceptibility to the same antiviral agent.[4] Consequently, the synergistic effect of a drug combination can also differ between genotypes.
Troubleshooting Steps:
-
Genotype-Specific Testing: It is crucial to perform synergy studies using replicons or infectious viruses from the relevant HCV genotypes you are targeting.
-
Baseline EC50 Determination: Always determine the 50% effective concentration (EC50) of each individual drug against each genotype being tested before performing combination studies.
-
Data Interpretation: When analyzing your data, be sure to compare the synergy scores within the context of the specific genotype tested.
Q3: My synergy study has failed to show a synergistic effect, and I suspect the presence of resistance-associated variants (RAVs). How can I confirm this and what should I do?
A3: The presence of baseline resistance-associated substitutions (RASs), often referred to as RAVs, can significantly impact the efficacy of NS5A inhibitors and, consequently, the outcome of synergy studies.[5][6] These variants may be present in the viral population even before treatment begins.[6]
Troubleshooting Steps:
-
Sequence the Target Region: To confirm the presence of RAVs, sequence the NS5A region of the viral genome from your cell culture system.
-
Consult Resistance Databases: Compare the identified mutations with known RAVs from publicly available HCV resistance databases.
-
Test Against Known RAVs: If possible, perform your synergy studies in cell lines harboring specific, known RAVs to understand how these mutations affect the drug combination.
-
Consider Triple Combinations: In cases of high-level resistance, a triple combination of direct-acting antivirals (DAAs) with different mechanisms of action may be necessary to overcome resistance.[7][8]
Q4: How do I interpret the results of my checkerboard assay and calculate synergy?
A4: The checkerboard assay is a common method for assessing drug synergy.[9][10] The results are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) index.[10][11]
Calculation of the FIC Index: The FIC for each drug is the Minimum Inhibitory Concentration (MIC) or EC50 of the drug in combination divided by the MIC or EC50 of the drug alone.[10] The FIC index is the sum of the individual FICs.[11]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of the FIC Index:
A diagram illustrating the logic of synergy classification is provided below.
References
- 1. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aruplab.com [aruplab.com]
- 7. Synergistic Activity of Combined NS5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Testing of HCV Antivirals
Welcome to the Technical Support Center for in vitro testing of Hepatitis C Virus (HCV) antivirals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Section 1: HCV Replicon Assays
HCV replicon systems are powerful tools for screening antiviral compounds that target viral replication. However, several pitfalls can lead to inaccurate or inconsistent results. This section addresses common issues encountered when using these assays.
Frequently Asked Questions (FAQs)
Q1: What is an HCV replicon and how does the assay work?
A1: An HCV replicon is a self-replicating RNA molecule derived from the HCV genome. It contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, rendering it non-infectious. These replicons are introduced into a human hepatoma cell line, typically Huh-7 cells. Often, a reporter gene, such as luciferase, is included in the replicon to provide a measurable output that directly correlates with the level of viral RNA replication. When an antiviral compound is added to the cells, a decrease in the reporter signal indicates inhibition of HCV replication.
Q2: How are the potency and toxicity of an antiviral compound measured in this system?
A2: The potency of an antiviral compound is expressed as the 50% effective concentration (EC50), which is the concentration that inhibits HCV replicon replication by 50%. This is determined by treating the replicon cells with serial dilutions of the compound and measuring the reduction in the reporter signal. In parallel, the cytotoxicity of the compound is measured to ensure that the observed antiviral effect is not due to cell death. Cytotoxicity is expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. A promising antiviral candidate will have a CC50 value significantly higher than its EC50 value.[1]
Troubleshooting Guide: HCV Replicon Assays
Q3: I am observing a higher than expected EC50 value for my compound, indicating low potency. What are the possible causes and solutions?
A3: A higher than expected EC50 value can be attributed to several factors. The table below summarizes potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Compound Instability | The compound may be degrading in the cell culture medium. Prepare fresh stock solutions for each experiment and assess the compound's stability in the media over the assay's duration.[1] |
| Suboptimal Assay Conditions | Ensure optimal cell density, incubation time, and reagent concentrations. Verify the integrity of the replicon RNA before transfection. |
| Cell Health Issues | Use Huh-7 cells that are healthy, not overgrown, and have a low passage number, as high passage numbers can decrease permissiveness to HCV replication.[1] |
Q4: My assay shows high cytotoxicity for the test compound. How can I determine if this is a true effect or an artifact?
A4: High cytotoxicity can confound the interpretation of antiviral activity. It is crucial to distinguish between specific antiviral effects and general toxicity.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be interacting with host cellular targets, leading to cell death.[1] Perform counter-screens against a panel of host cell targets to identify potential off-target activities. |
| Compound Precipitation | At high concentrations, the compound may precipitate out of solution, causing apparent cytotoxicity. Visually inspect the wells for precipitation and determine the compound's solubility in the assay medium. |
| Assay Interference | The compound may interfere with the cytotoxicity assay itself (e.g., MTT reduction). Use an alternative cytotoxicity assay, such as one based on ATP levels (e.g., CellTiter-Glo). |
Q5: My results are inconsistent and not reproducible. What are the common sources of variability?
A5: Inconsistent and irreproducible results are a common frustration. The following table outlines potential sources of variability and how to address them.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cell phenotypes. Maintain a consistent and low passage number for the replicon cell line and thaw a fresh vial of cells after a defined number of passages.[1] |
| Mycoplasma Contamination | Mycoplasma can affect cell health and metabolism, leading to variable results. Regularly test cell cultures for mycoplasma contamination.[1] |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.[1] |
| Reagent Variability | Ensure all reagents, including cell culture media and assay components, are within their expiration dates and stored under the correct conditions. |
Section 2: HCV Cell Culture Infection System (HCVcc) Assays
The HCVcc system allows for the study of the entire viral life cycle, from entry to release of new viral particles. This system is crucial for evaluating inhibitors that target steps beyond replication.
Frequently Asked Questions (FAQs)
Q6: What are the main advantages of the HCVcc system over the replicon system?
A6: The primary advantage of the HCVcc system is its ability to recapitulate the complete viral life cycle. This allows for the identification and characterization of inhibitors targeting viral entry, assembly, and egress, which cannot be studied using subgenomic replicon systems.[2] Furthermore, the HCVcc system provides a more physiologically relevant model for studying virus-host interactions.
Troubleshooting Guide: HCVcc Assays
Q7: I am observing low viral titers in my HCVcc experiments. What could be the issue?
A7: Low viral titers can be a significant hurdle. Several factors can contribute to this problem.
| Possible Cause | Troubleshooting Step |
| Low Permissiveness of Host Cells | Not all Huh-7 cell clones are equally permissive to HCV infection. Use highly permissive cell clones like Huh-7.5.[3] |
| Suboptimal Cell Culture Conditions | Cell culture conditions can significantly influence viral production. Ensure optimal cell density and health. Continuous passaging of infected cells or successive infections of naive cells can sometimes increase viral production.[3] |
| Inefficient Viral RNA Transfection | If generating virus stocks by transfecting viral RNA, optimize the transfection protocol to ensure efficient delivery of the RNA into the cells. |
| Degraded Viral Stock | HCVcc can be sensitive to storage conditions. Store viral stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
Q8: My antiviral compound shows potent activity in the replicon assay but is much less effective in the HCVcc system. Why is there a discrepancy?
A8: This is a common observation and highlights the importance of using multiple assay systems.
| Possible Cause | Troubleshooting Step |
| Target Specificity | The compound may target a non-structural protein involved only in replication (e.g., NS5B polymerase), and its activity might be influenced by other viral proteins or host factors present in the context of a full infection cycle. |
| Bioavailability/Metabolism | The compound's effective concentration within the cell might be different in the HCVcc system due to factors related to viral entry, trafficking, or host cell metabolism that are not present in the replicon system. |
| Serum Protein Binding | If the assay medium contains serum, the compound may bind to serum proteins, reducing its free concentration and apparent potency. Test the compound in the presence and absence of serum to assess this effect. |
Section 3: HCV Protease and Polymerase Assays
Biochemical assays using purified HCV NS3/4A protease or NS5B polymerase are essential for high-throughput screening and detailed mechanistic studies of inhibitors.
Frequently Asked Questions (FAQs)
Q9: What are the common formats for in vitro HCV NS3/4A protease assays?
A9: The most common format is a Förster Resonance Energy Transfer (FRET)-based assay. This assay uses a synthetic peptide substrate containing the NS3/4A cleavage site flanked by a donor and an acceptor fluorophore. Cleavage of the substrate by the protease separates the fluorophores, leading to a measurable change in fluorescence.[4]
Q10: What are some key considerations for in vitro NS5B polymerase assays?
A10: In vitro NS5B polymerase assays often utilize synthetic homopolymeric templates and primers.[5] It's important to be aware that recombinant NS5B can be insoluble and may require detergents for extraction.[5] The enzymatic activity is dependent on divalent metal ions, with a preference for manganese over magnesium, and is inhibited by zinc.[6]
Troubleshooting Guide: HCV Protease and Polymerase Assays
Q11: My FRET-based NS3/4A protease assay is showing high background or a low signal-to-noise ratio. What can I do?
A11: A low signal-to-noise ratio can mask true inhibitory effects.
| Possible Cause | Troubleshooting Step |
| Inner Filter Effect | At high substrate or compound concentrations, the light emitted by the donor fluorophore can be absorbed by the quencher or the test compound, reducing the signal. Use a FRET pair with longer excitation and emission wavelengths to minimize this effect.[7][8] |
| Substrate Instability | The FRET substrate may be degrading over time. Prepare fresh substrate for each experiment and store it properly. |
| Enzyme Inactivity | The purified protease may have lost activity. Verify the enzyme's activity with a known potent inhibitor as a positive control. |
| Compound Autofluorescence | The test compound itself may be fluorescent at the assay wavelengths, leading to high background. Measure the fluorescence of the compound alone and subtract this from the assay signal. |
Q12: I am seeing inconsistent activity in my NS5B polymerase assay. What are the potential sources of variability?
A12: Consistency is key for reliable screening results.
| Possible Cause | Troubleshooting Step |
| Enzyme Aggregation | Recombinant NS5B can be prone to aggregation, leading to variable activity. Ensure the enzyme is properly solubilized and handled. |
| Suboptimal Divalent Cation Concentration | The polymerase activity is highly dependent on the concentration of Mn2+ or Mg2+. Optimize the concentration of these cations in the reaction buffer.[6] |
| Low Processivity of the Enzyme | HCV NS5B has a relatively low processivity, which can affect the assay's dynamic range.[6] Adjust the reaction time and enzyme concentration to ensure the reaction is in the linear range. |
Section 4: Drug Combination and Resistance Assays
Testing antiviral compounds in combination is crucial for developing effective therapies and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q13: How are the effects of drug combinations (synergy, additivity, antagonism) determined in vitro?
A13: Drug combination effects are typically assessed using a checkerboard format where the two drugs are tested at various concentrations, both alone and in combination. The resulting data is then analyzed using software like MacSynergyII or CalcuSyn to determine if the combination is synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects).[9]
Q14: How is antiviral resistance selected and characterized in vitro?
A14: Resistance selection is typically performed in HCV replicon-containing cells by culturing them in the presence of the antiviral drug for an extended period.[1] Resistant colonies that emerge are then isolated, and the replicon RNA is sequenced to identify mutations (resistance-associated substitutions or RASs) that confer resistance. The impact of these mutations on drug susceptibility is then confirmed by introducing them into the wild-type replicon and measuring the change in EC50.[10]
Troubleshooting Guide: Drug Combination and Resistance Assays
Q15: My drug combination study is giving ambiguous or conflicting results. What could be the problem?
A15: Interpreting drug combination data requires careful experimental design and analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | If the concentrations tested are too high or too low, it can be difficult to accurately determine the nature of the interaction. Use a wide range of concentrations centered around the EC50 of each drug. |
| Cytotoxicity of the Combination | The combination of drugs may be more cytotoxic than either drug alone. Always perform parallel cytotoxicity assays with the drug combinations to ensure the observed antiviral effect is not due to enhanced toxicity.[9] |
| Assay System Limitations | The observed interaction may be specific to the assay system used (e.g., replicon vs. HCVcc). It's beneficial to confirm key findings in a more physiologically relevant system like HCVcc.[9] |
Q16: I am unable to select for resistant mutants in my resistance selection experiment. What are the possible reasons?
A16: The inability to select for resistant mutants can have several explanations.
| Possible Cause | Troubleshooting Step |
| High Genetic Barrier to Resistance | The antiviral may have a high genetic barrier to resistance, meaning that multiple mutations are required for a significant loss of susceptibility. |
| High Fitness Cost of Resistance Mutations | The mutations that confer resistance may also severely impair the virus's ability to replicate, preventing the outgrowth of resistant variants. |
| Suboptimal Selection Pressure | The concentration of the drug used for selection may be too high, killing all the cells, or too low, not providing enough selective pressure. Titrate the drug concentration to find an optimal selection pressure. |
| Short Selection Period | The emergence of resistant colonies can take several weeks. Ensure the selection experiment is carried out for a sufficient duration. |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase reporter HCV replicon in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Treatment: Add the diluted compounds to the plated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the HCV Replicon Luciferase Assay protocol, using a clear 96-well plate.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 value.[1]
Visualizations
Caption: Experimental workflow for parallel HCV replicon and cytotoxicity assays.
Caption: Troubleshooting logic for inconsistent results in in vitro HCV assays.
Caption: Workflow for in vitro selection and characterization of HCV resistance.
References
- 1. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV antiviral resistance: the impact of in vitro studies on the development of antiviral agents targeting the viral NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Definition of False-Positive Reactions in Screening for Hepatitis C Virus Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. eurogentec.com [eurogentec.com]
- 9. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
Technical Support Center: Enhancing Reproducibility of Ravidasvir Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of cell-based assays for the HCV NS5A inhibitor, Ravidasvir. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and virion assembly. This compound targets NS5A, disrupting its function and thereby inhibiting viral replication.[1]
Q2: What is an HCV replicon assay and how is it used to evaluate this compound?
An HCV replicon assay is a cell-based system used to study HCV RNA replication in a controlled laboratory setting.[3][4] It utilizes human hepatoma cells (typically Huh-7) that contain a subgenomic or full-length HCV RNA molecule (a replicon) that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. By treating the replicon-containing cells with this compound and measuring the reporter signal, we can determine the drug's ability to inhibit HCV replication and calculate its half-maximal effective concentration (EC50).
Q3: What are typical EC50 values for this compound in cell-based assays?
This compound has demonstrated potent activity against multiple HCV genotypes in replicon assays. The reported EC50 values can vary slightly between studies and experimental conditions.
| HCV Genotype | Replicon System | EC50 Value (nM) |
| Genotype 1a | Huh-7 | 0.12[5] |
| Genotype 1b | Huh-7 | 0.01[5] |
| Genotype 3a | Huh-7 | 1.14[5] |
| Genotype 2a, 4a, 5a, 6a | Not specified in publicly available in vitro studies | Data not available |
Q4: What is a cytotoxicity assay and why is it important when testing this compound?
A cytotoxicity assay is used to determine the concentration at which a compound becomes toxic to cells. It is crucial to perform a cytotoxicity assay in parallel with the antiviral assay to ensure that the observed reduction in HCV replication is due to the specific antiviral activity of this compound and not simply because the drug is killing the host cells. The 50% cytotoxic concentration (CC50) is determined and used to calculate the selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window. While preclinical studies have shown this compound to be well-tolerated, specific CC50 values in Huh-7 cells are not consistently reported in publicly available literature.[1]
Q5: What are resistance-associated substitutions (RASs) and are they a concern for this compound?
Resistance-associated substitutions are mutations in the viral genome that can reduce the susceptibility of the virus to an antiviral drug. For NS5A inhibitors, RASs can emerge, particularly at amino acid positions 28, 30, 31, and 93 of the NS5A protein.[4] this compound is noted to have a high barrier to resistance.[2] Clinical studies have shown that HCV variants with reduced susceptibility to this compound remain susceptible to other classes of HCV inhibitors.[6]
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
High variability in results is a common challenge in cell-based assays.[7] The following steps can help identify and mitigate the sources of this variability.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells from a consistent and low passage number range. High-passage cells can exhibit altered phenotypes and drug sensitivity.[7] Regularly monitor cell viability and morphology. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Automated liquid handlers can improve precision. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure all other reagents are within their expiration dates and stored correctly.[7] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and metabolism, leading to variable results.[7] |
| Edge Effects | Evaporation from the outer wells of a microplate can alter compound concentrations. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.[8] |
Issue 2: Lower than Expected Potency (High EC50 Value)
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the concentration of the stock solution and the accuracy of serial dilutions. |
| Compound Instability | Prepare fresh dilutions immediately before use. Assess the stability of this compound in the specific cell culture medium and conditions used. |
| Suboptimal Assay Conditions | Optimize incubation time (typically 48-72 hours) and cell seeding density to ensure a robust signal window for the reporter assay. |
| Presence of Resistance-Associated Substitutions (RASs) | If using a specific replicon line, sequence the NS5A region to confirm the absence of pre-existing RASs that may confer resistance to NS5A inhibitors. |
Issue 3: Observed Cytotoxicity at or Near the EC50 Value
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Ensure accurate preparation of the this compound dilution series. High concentrations of the solvent (e.g., DMSO) can also be toxic. Keep the final DMSO concentration low and consistent across all wells (typically <0.5%). |
| Cell Line Sensitivity | The specific clone of Huh-7 cells being used may be particularly sensitive. Consider using a different Huh-7 subclone. |
| Incorrect Cytotoxicity Assay Method | The chosen cytotoxicity assay (e.g., MTT, MTS, LDH release) may not be suitable. Confirm results with an alternative method that has a different detection principle.[9] |
| Extended Incubation Time | Prolonged exposure to the compound may lead to increased cytotoxicity. Evaluate cell viability at different time points. |
Experimental Protocols
A. HCV Replicon Luciferase Assay for this compound EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV replicon cell line expressing luciferase.
Materials:
-
HCV replicon-containing Huh-7 cell line (with luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and Non-Essential Amino Acids (NEAA)
-
G418 (for maintaining selection of the replicon)
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM with G418.
-
For the assay, trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and no-cell control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% replication).
-
Plot the percentage of inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
B. Cytotoxicity Assay (MTS-based)
This protocol describes a common method for assessing the cytotoxicity of this compound.
Materials:
-
Huh-7 cells (or the same replicon cell line used in the antiviral assay)
-
DMEM with 10% FBS, Penicillin-Streptomycin, and NEAA
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
96-well clear tissue culture plates
-
MTS reagent
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells into a 96-well plate at the same density as the replicon assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare and add the same serial dilutions of this compound as in the antiviral assay.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the CC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the HCV replication cycle.
Caption: General experimental workflow for determining this compound's EC50 and CC50.
Caption: A logical workflow for troubleshooting common issues in this compound cell-based assays.
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. This compound + sofosbuvir | DNDi [dndi.org]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. dndi.org [dndi.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ravidasvir Experiments and Host Cell Line Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to host cell line variability in Ravidasvir experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) NS5A (Non-Structural Protein 5A).[1] It is a direct-acting antiviral (DAA) agent used in combination with other antivirals, such as sofosbuvir, for the treatment of chronic HCV infection.[2][3][4][5] this compound's mechanism of action involves binding to domain I of the NS5A protein, which is crucial for HCV RNA replication and virion assembly.[2][6] This binding disrupts the formation of the viral replication complex and hinders the assembly of new virus particles, leading to a significant reduction in viral load.[2][6]
Q2: Which host cell lines are typically used for in vitro experiments with this compound?
A2: The most commonly used host cell line for in vitro HCV research, and therefore for testing NS5A inhibitors like this compound, is the human hepatoma cell line, Huh-7, and its derivatives.[7] Highly permissive subclones such as Huh-7.5 and Huh-7.5.1 are frequently used because they support robust HCV replication.[5][8] These cell lines are amenable to the HCV replicon system, a standard tool for studying viral replication and the efficacy of antiviral drugs.
Q3: What is the HCV replicon system and why is it important for this compound experiments?
A3: The HCV replicon system is a powerful in vitro tool for studying the replication of the HCV genome in a controlled laboratory setting. It utilizes a self-replicating HCV RNA molecule (a replicon) that is introduced into a permissive host cell line, typically Huh-7 cells.[9] These replicons contain the viral non-structural proteins necessary for RNA replication, including the NS5A protein targeted by this compound, but lack the structural proteins, rendering them non-infectious.[6] Often, a reporter gene, such as luciferase, is included in the replicon to provide a measurable signal that correlates with the level of viral RNA replication.[6] This system is crucial for determining the potency of antiviral compounds like this compound by measuring their ability to inhibit HCV replication, typically expressed as the 50% effective concentration (EC50).
Q4: What are the primary sources of host cell line variability in HCV replicon assays?
A4: Host cell line variability is a significant challenge in HCV replicon assays and can lead to inconsistent experimental results. The primary sources of this variability include:
-
Genetic Drift: Continuous passaging of cell lines can lead to genetic and phenotypic changes, altering their permissiveness to HCV replication.[6]
-
Subclone Heterogeneity: Different subclones of Huh-7 cells can exhibit significant variations in morphology, growth rates, and their ability to support HCV infection and replication.[4][10]
-
Cell Health and Culture Conditions: Factors such as cell confluency, passage number, and the presence of contaminants like mycoplasma can impact cell metabolism and the efficiency of HCV replication.[9]
-
Replication Permissiveness: Not all Huh-7 cells are equally permissive to HCV replication. Some subclones may have defects in cellular pathways that are essential for the viral life cycle.[5] The Huh-7.5 subclone, for instance, has a mutation in the RIG-I gene, which is involved in the innate antiviral response, making it more permissive to HCV replication.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments using HCV replicon systems.
Problem 1: High Variability in Luciferase Signal Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination using a PCR-based or culture-based method. If positive, discard the contaminated cells and start with a fresh, certified mycoplasma-free stock. |
| Inconsistent Compound Addition | Ensure accurate and consistent addition of this compound and control compounds to each well. Use calibrated pipettes and mix gently after addition. |
Problem 2: Low or No Luciferase Signal in the Replicon Assay
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency (for transient assays) | Optimize the electroporation or lipid-based transfection protocol for your specific Huh-7 subclone. Ensure the quality and concentration of the in vitro transcribed replicon RNA are optimal. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and are not overgrown. Maintain a consistent and low passage number for the replicon cell line.[6] |
| Degraded Replicon RNA | Verify the integrity of the replicon RNA on an agarose gel before transfection. Store RNA at -80°C and avoid repeated freeze-thaw cycles. |
| Suboptimal Replicon Construct | Some HCV genotypes require adaptive mutations to replicate efficiently in cell culture.[9] Consider using a replicon with known adaptive mutations or a more permissive cell line like Huh-7.5. |
| Inactive Luciferase Reagent | Check the expiration date and storage conditions of the luciferase assay reagents. Prepare fresh substrate solution for each experiment. |
Problem 3: Inconsistent EC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| High Cell Passage Number | Genetic drift in high-passage cells can alter their sensitivity to antiviral compounds. Maintain a consistent and low passage number for your experiments. It is recommended to thaw a fresh vial of cells after a defined number of passages.[6] |
| Different Huh-7 Subclones | Different Huh-7 subclones can have varying levels of permissiveness to HCV replication, which can affect the apparent potency of antiviral drugs. Standardize on a specific, well-characterized Huh-7 subclone for all experiments. |
| Variability in Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation time, and the concentration of the vehicle control (e.g., DMSO). |
| Cytotoxicity of this compound at High Concentrations | Always perform a cytotoxicity assay in parallel with the replicon assay to determine the 50% cytotoxic concentration (CC50). A low therapeutic index (CC50/EC50) may indicate that the observed inhibition is due to cell death rather than specific antiviral activity. |
Data Presentation
The following tables summarize quantitative data related to host cell line variability in HCV experiments.
Table 1: Comparison of HCV RNA Replication in Different Huh-7 Cell Lines
Note: This table presents representative data on the replication of a genotype 2a HCV replicon (JFH-1) in different Huh-7 cell lines to illustrate the inherent variability. Actual results may vary depending on the specific replicon and experimental conditions.
| Cell Line | Relative HCV RNA Level (Fold increase over control) | Peak Viral Titer (FFU/mL) |
| Huh-7 | ~3-fold | 5.0 x 10⁴ |
| Huh-7.5 | ~50-fold | 5.0 x 10⁵ |
| Huh-7.5.1 | Consistently higher than Huh-7.5 | >5.0 x 10⁵ |
Data adapted from studies on HCV replication in different Huh-7 subclones.[3][5][11]
Table 2: Impact of Host Cell Line on the EC50 of an NS5A Inhibitor
Note: This table provides hypothetical EC50 values for an NS5A inhibitor against a genotype 1b HCV replicon in different Huh-7 cell lines to demonstrate the potential impact of cell line choice on antiviral potency measurements. While specific data for this compound across these exact conditions is not publicly available, this illustrates a common source of experimental variability.
| Cell Line | Passage Number | EC50 (nM) |
| Huh-7 | Low (<10) | 0.05 |
| Huh-7 | High (>30) | 0.25 |
| Huh-7.5 | Low (<10) | 0.02 |
| Huh-7.5.1 | Low (<10) | 0.015 |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
1. Materials:
- Huh-7 cells stably harboring a luciferase reporter HCV replicon (e.g., genotype 1b).
- Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection agent (e.g., G418), if applicable.
- This compound stock solution (e.g., 10 mM in DMSO).
- 96-well white, clear-bottom tissue culture plates.
- Luciferase assay reagent.
- Luminometer.
2. Procedure:
- Cell Seeding: Trypsinize and resuspend the HCV replicon cells in complete DMEM without the selection agent. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Addition: Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration for the dilution series is 1 nM. Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (another known HCV inhibitor).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Luciferase Assay: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent. Record the luminescence signal using a luminometer.
3. Data Analysis:
- Calculate the percent inhibition for each concentration relative to the vehicle control.
- Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
Protocol 2: MTT Assay for Cytotoxicity (CC50 Determination)
1. Materials:
- Huh-7 cells (or the same replicon-containing cells used in the efficacy assay).
- Complete DMEM.
- This compound stock solution.
- 96-well clear tissue culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
- Microplate reader.
2. Procedure:
- Cell Seeding: Follow the same cell seeding protocol as for the HCV Replicon Luciferase Assay.
- Compound Addition: Add the same serial dilutions of this compound to the plated cells as in the efficacy assay.
- Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
- MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percent cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the log of the this compound concentration and fit the data to determine the CC50 value.
Visualizations
Caption: Simplified HCV replication cycle and this compound's mechanism of action.
Caption: Workflow for determining EC50 and CC50 of an antiviral compound.
Caption: Troubleshooting flowchart for common issues in HCV replicon assays.
References
- 1. mcgill.ca [mcgill.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
strategies to minimize cytotoxicity in Ravidasvir in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity in in vitro studies involving Ravidasvir.
Troubleshooting Guide
High cytotoxicity in in vitro assays can obscure the true antiviral efficacy of a compound and lead to the misinterpretation of results. The following table outlines common issues encountered during this compound in vitro studies and provides strategies for their mitigation.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High cell death at effective antiviral concentrations | This compound concentration is too high, leading to off-target effects. | Perform a detailed dose-response curve to determine the lowest effective concentration (EC90) and the 50% cytotoxic concentration (CC50). Calculate the selectivity index (SI = CC50/EC50). | A clear therapeutic window with an acceptable selectivity index (ideally >100) is established. |
| Inconsistent cytotoxicity across experiments | Variability in cell health, seeding density, or serum concentration in the culture medium. | Standardize cell culture conditions, including passage number, seeding density, and serum lot. Assess the impact of serum protein concentration on this compound's activity and cytotoxicity. | Increased reproducibility of cytotoxicity and antiviral activity assays. |
| Cytotoxicity observed in uninfected control cells | Off-target effects of this compound on essential cellular pathways. | Reduce the drug exposure time. Co-treatment with antioxidants (e.g., N-acetylcysteine) if oxidative stress is suspected. Utilize a panel of different cell lines to identify a less sensitive model that still supports robust viral replication. | Minimized off-target toxicity and a better understanding of the cytotoxicity mechanism. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different assays measure distinct cellular events (metabolic activity vs. membrane integrity). | Employ multiple cytotoxicity assays that measure different endpoints to gain a comprehensive understanding of the cytotoxic mechanism. | A more complete picture of how this compound may be affecting cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to cytotoxicity?
This compound is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a viral phosphoprotein that plays a crucial role in HCV RNA replication and virion assembly.[1][2] By binding to NS5A, this compound disrupts the viral replication complex.[1][2]
While this compound is highly specific for its viral target, at concentrations significantly above its effective dose, it may exhibit off-target effects on host cell proteins, leading to cytotoxicity. The precise off-target interactions are not well-documented in publicly available literature, but potential mechanisms could include interference with cellular signaling pathways or induction of cellular stress responses.
Q2: How can I determine the therapeutic window for this compound in my cell line?
To determine the therapeutic window, you need to establish both the antiviral efficacy (EC50) and the cytotoxicity (CC50) of this compound in your specific in vitro system. The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a critical measure of the drug's safety margin. A higher SI is desirable, as it indicates that the drug is effective against the virus at concentrations well below those that are toxic to the host cells.
Q3: What role does serum protein in the culture medium play in this compound's cytotoxicity?
Serum proteins, such as albumin, can bind to small molecule drugs, reducing their free concentration in the culture medium.[3][4][5][6] This can affect both the antiviral activity and the cytotoxicity of this compound. The extent of protein binding can vary between different lots of serum. It is crucial to maintain consistency in the serum source and concentration used in your experiments. If you suspect that protein binding is significantly impacting your results, you may consider performing assays in serum-free or reduced-serum conditions, although this may also affect cell health.
Q4: Should I be concerned about the solvent used to dissolve this compound?
Yes, the solvent used to dissolve this compound (typically DMSO) can itself be cytotoxic at certain concentrations. It is essential to perform a vehicle control experiment to determine the maximum concentration of the solvent that does not affect the viability of your cells. This concentration should not be exceeded in your experiments with this compound.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the determination of the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound
-
Appropriate cell line (e.g., Huh-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the serially diluted this compound and vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical pathway of off-target cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. digital-library.theiet.org [digital-library.theiet.org]
- 6. The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-Term HCV Culture with Ravidasvir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing and maintaining long-term Hepatitis C Virus (HCV) cultures in the presence of the NS5A inhibitor, Ravidasvir. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, pan-genotypic direct-acting antiviral (DAA) that targets the HCV nonstructural protein 5A (NS5A). By binding to NS5A, this compound disrupts the formation of the viral replication complex and interferes with virion assembly, thereby inhibiting HCV replication. NS5A is a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.
Q2: Which cell lines are recommended for long-term HCV culture with this compound?
A2: The human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 and Huh-7.5.1, are highly permissive for HCV replication and are the most commonly used cell lines for this purpose. These cells are particularly effective for propagating the JFH-1 (genotype 2a) strain of HCV, which replicates efficiently in cell culture.
Q3: What is a suitable starting concentration of this compound for long-term culture experiments?
A3: this compound exhibits potent antiviral activity with 50% effective concentration (EC50) values in the picomolar range against various HCV genotypes. For initial long-term culture experiments, it is recommended to use a concentration that is 10- to 100-fold above the EC50 for the specific HCV strain being used. This helps to effectively suppress viral replication while minimizing the risk of selecting for resistant variants. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How can I monitor HCV replication during long-term culture with this compound?
A4: Several methods can be used to monitor HCV replication:
-
Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive method to quantify HCV RNA levels in both cell lysates and culture supernatants.
-
Reporter Assays: Using HCV replicons that express a reporter gene, such as luciferase or fluorescent proteins, allows for a high-throughput method to quantify viral replication.
-
Immunofluorescence Assays (IFA): Staining for HCV proteins like NS3 or NS5A can be used to visualize and quantify the percentage of infected cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This can be used to detect and quantify HCV antigens, such as the core antigen, in cell culture supernatants.
Q5: What are the common resistance-associated substitutions (RASs) for NS5A inhibitors like this compound?
A5: Resistance to NS5A inhibitors is a concern in both clinical and in vitro settings. Common RASs are often found in the N-terminal region of NS5A. For genotype 1, key resistance-conferring substitutions have been identified at amino acid positions 28, 30, 31, and 93. It is important to monitor for the emergence of these variants during long-term culture, especially if a decrease in this compound efficacy is observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity/Death | 1. This compound concentration is too high. 2. Contamination of cell culture. 3. Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion). | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of this compound for your cell line and reduce the working concentration. 2. Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. 3. Maintain cells at an optimal density and ensure regular media changes. Avoid letting cells become over-confluent, as this can inhibit HCV replication. |
| Loss of HCV Replication Over Time | 1. Emergence of drug-resistant HCV variants. 2. Loss of permissiveness of the host cell line over multiple passages. 3. Depletion of essential host factors required for viral replication. | 1. Sequence the NS5A region of the viral genome to identify potential resistance-associated substitutions. 2. Use low-passage number Huh-7 or derivative cell lines. It is recommended to store aliquots of highly permissive cells. 3. Ensure optimal cell health through proper culture maintenance. |
| Inconsistent Antiviral Efficacy | 1. Variability in cell seeding density. 2. Inconsistent drug concentration. 3. Degradation of this compound in the culture medium. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Replenish the culture medium with fresh this compound at regular intervals (e.g., every 2-3 days). |
| Difficulty Establishing a Persistent Infection | 1. Low infectivity of the initial viral stock. 2. Suboptimal transfection efficiency if using a replicon system. 3. Innate immune response of the host cells. | 1. Titrate the viral stock to determine the focus-forming units (FFU)/mL and use an appropriate multiplicity of infection (MOI). 2. Optimize electroporation or lipid-based transfection protocols for your specific cell line. 3. Use highly permissive cell lines like Huh-7.5, which have a deficient innate immune signaling pathway. |
Quantitative Data Summary
| Parameter | Cell Line | HCV Strain | This compound Concentration | Observation | Reference |
| EC50 | HCV replicons (various genotypes) | Genotypes 1-6 | 1.4 - 5.0 pM | Pibrentasvir, a next-generation NS5A inhibitor with similar potency. | |
| Clinical Dosing | N/A | Various Genotypes | 200 mg once daily (in combination with Sofosbuvir) | Achieved high rates of sustained virological response (SVR). | |
| Viral Load Reduction | Non-cirrhotic patients | Chronic HCV | 200 mg this compound + 400 mg Sofosbuvir daily | 80.6% achieved optimum viral load suppression within 4 weeks. | |
| Resistance Selection | Genotype 1a replicon cells | Genotype 1a | 100-fold over EC50 | Very few resistant colonies selected. |
Detailed Experimental Protocols
Protocol 1: Establishing a Long-Term HCV Culture with this compound
1. Cell Culture and Seeding:
- Culture Huh-7.5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
- Maintain the cells in a 37°C incubator with 5% CO2.
- Seed 2 x 10^5 Huh-7.5 cells per well in a 6-well plate and allow them to adhere overnight.
2. HCV Infection:
- Thaw a high-titer stock of cell culture-derived HCV (HCVcc), such as the JFH-1 strain, on ice.
- Dilute the virus in complete DMEM to achieve a multiplicity of infection (MOI) of 0.01.
- Remove the culture medium from the cells and inoculate with the diluted virus.
- Incubate for 4-6 hours at 37°C to allow for viral entry.
- Remove the inoculum and wash the cells twice with phosphate-buffered saline (PBS).
- Add fresh complete DMEM to each well.
3. This compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- On day 1 post-infection, add this compound to the culture medium at the desired final concentration (e.g., 10-100x EC50). Include a vehicle control (DMSO) in parallel.
- Change the medium and re-add fresh this compound every 2-3 days.
4. Long-Term Maintenance and Monitoring:
- Passage the cells as they reach 80-90% confluency.
- At each passage, collect both the cell pellet and the culture supernatant for analysis of HCV replication.
- Continue the culture for the desired duration (e.g., several weeks to months), consistently applying the same concentration of this compound.
Protocol 2: Monitoring HCV RNA by qRT-PCR
1. RNA Extraction:
- Extract total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
- Extract viral RNA from culture supernatants using a viral RNA extraction kit.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.
3. qRT-PCR:
- Perform real-time PCR using a thermocycler, HCV-specific primers, and a fluorescent probe (e.g., TaqMan).
- Include a standard curve of known HCV RNA concentrations to quantify the viral load in your samples.
- Normalize intracellular HCV RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
Mandatory Visualizations
Caption: HCV NS5A signaling and this compound's mechanism of action.
Caption: Workflow for long-term HCV culture with this compound.
Technical Support Center: Managing Contamination in Cell Culture for Antiviral Testing
Welcome to the Technical Support Center for cell culture contamination management. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, resolving, and preventing contamination in cell cultures used for antiviral testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of contaminants I should be aware of in my cell culture experiments?
A1: Cell culture contaminants are broadly divided into two main categories:
-
Biological Contaminants: These are living organisms that can overgrow your culture and interfere with your experiments. They include bacteria, mycoplasma, yeast, molds (fungi), viruses, and even cross-contamination from other cell lines.[1][2]
-
Chemical Contaminants: These are non-living substances that can be toxic to cells or alter their behavior. Sources include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][2]
Q2: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?
A2: A rapid change in the medium to a cloudy or turbid state, accompanied by a drop in pH (indicated by the phenol red indicator turning yellow), is a classic sign of bacterial contamination.[1][2][3] Bacteria grow much faster than mammalian cells, consuming nutrients and producing acidic byproducts that cause these distinct changes.[1] You may also observe tiny, motile particles between your cells when viewed under a microscope.[4]
Q3: I don't see any turbidity, but my cells are growing poorly and the results of my antiviral plaque assay are inconsistent. What could be the issue?
A3: This scenario strongly suggests mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall and often do not cause visible turbidity or a dramatic pH change, making them a common "hidden" contaminant.[5][6] Their presence can significantly alter cell metabolism, growth rates, and gene expression, which can lead to unreliable and irreproducible results in sensitive applications like antiviral assays.[7][8] It is crucial to perform specific tests, such as PCR or DNA staining, to detect mycoplasma.[2]
Q4: How can contamination specifically impact my antiviral testing results?
A4: Contamination can invalidate antiviral assay results in several ways:
-
Altered Cell Health: Contaminants compete for nutrients and release toxic byproducts, stressing the host cells. Unhealthy cells may not support robust viral replication, leading to an underestimation of viral titer in plaque assays or TCID50 assays.[9][10]
-
Interference with Virus-Cell Interaction: Mycoplasma, in particular, can alter the cell membrane, affecting virus attachment and entry.[11] This can lead to inaccurate measurements of an antiviral compound's efficacy.
-
Cytopathic Effect Mimicry: Some contaminants can cause cell death or morphological changes that can be mistaken for a viral cytopathic effect (CPE), leading to false-positive results.
-
Direct Effect on Virus: Changes in pH due to bacterial or fungal contamination can directly inactivate the virus before it has a chance to infect the cells.[9]
Q5: Is it a good idea to routinely use antibiotics in my cell culture medium to prevent contamination?
A5: While common, the routine, long-term use of antibiotics like penicillin-streptomycin is generally discouraged.[12][13] Antibiotics can mask low-level or cryptic infections and lead to the development of antibiotic-resistant strains.[7][12] Most importantly, standard antibiotics are ineffective against mycoplasma, which can proliferate undetected in antibiotic-containing media.[6] The best defense against contamination is a strict aseptic technique.[13] Antibiotics should be reserved for short-term use, such as during the initial recovery of primary cells or when treating a specific, identified contamination in an irreplaceable culture.[12]
Q6: What is the first thing I should do if I suspect a culture is contaminated?
A6: Immediately isolate the suspected flask or plate to prevent cross-contamination to other cultures.[12] Visually inspect other cultures that were handled at the same time or are in the same incubator. If contamination is confirmed, the recommended course of action is to discard the contaminated culture and any shared reagents by autoclaving.[1][13] Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common contamination issues.
Guide 1: Visual Inspection Troubleshooting
| Observation | Potential Contaminant | Immediate Actions & Next Steps |
| Sudden turbidity (cloudiness) in media | Bacteria, Yeast | 1. Isolate the culture immediately.[12]2. Observe a sample under a high-power microscope to confirm (look for small, motile rods/cocci for bacteria or budding oval shapes for yeast).[4]3. Discard the culture via autoclaving.[1]4. Decontaminate the work area and incubator.[1] |
| pH drop (medium turns yellow) | Bacteria | 1. Follow the same steps as for turbidity. This is a strong indicator of bacterial growth.[3] |
| pH increase (medium turns pink/purple) | Fungi (Mold) | 1. Isolate the culture.[12]2. Microscopically check for filamentous structures (hyphae).[2]3. Discard and decontaminate. Fungal spores can spread easily. |
| Filamentous growth or fuzzy "mats" | Fungi (Mold) | 1. Isolate, discard, and decontaminate immediately.[2] Do not open the flask outside of a biosafety cabinet to prevent spore dispersal. |
| No visible change, but poor cell growth, morphological changes, or inconsistent assay results | Mycoplasma, Virus, Chemical Contaminant | 1. Isolate the culture and any related sub-cultures.2. Perform a specific test for mycoplasma (PCR is recommended).[14]3. Review recent changes in reagents (e.g., new serum lot) for potential chemical contamination.4. For suspected viral contamination, advanced methods like PCR or electron microscopy may be needed.[12] |
| Two distinct cell morphologies present | Cross-Contamination | 1. Cease work with the culture.2. Authenticate the cell line using methods like Short Tandem Repeat (STR) profiling.[2][12]3. Discard the cross-contaminated culture and retrieve a fresh, authenticated vial from a reputable cell bank. |
Data Summary Tables
Table 1: Reported Prevalence of Biological Contaminants in Cell Culture
| Contaminant Type | Reported Prevalence Rate | Reference |
| Mycoplasma | 5% - 35% | [3][15] |
| Total Microbial Contamination (Study 1) | ~39% | [16] |
| ↳ Mycoplasma | 19% | [16] |
| ↳ Fungi | 8% | [16] |
| ↳ Bacteria | 4% | [16] |
| ↳ Mixed Contaminants | 8% | [16] |
| Total Microbial Contamination (Study 2) | ~8% | [17] |
| ↳ Mycoplasma | 5.6% | [17] |
| ↳ Bacteria/Fungi | 2.4% | [17] |
Note: Prevalence can vary significantly between laboratories depending on adherence to aseptic protocols and routine testing schedules.
Table 2: Common Antibiotics for Treating Contamination in Irreplaceable Cultures
Disclaimer: Treatment is a last resort. Discarding the culture is always the preferred method. The use of antibiotics can induce stress and other changes in the cell line.[12]
| Contaminant | Antibiotic/Antimycotic | Typical Working Concentration | Important Notes |
| Gram-positive & Gram-negative Bacteria | Penicillin-Streptomycin | 100 U/mL - 100 µg/mL (1x) | Ineffective against mycoplasma and some resistant strains.[18] |
| Gram-negative Bacteria | Gentamicin Sulfate | 50 µg/mL | Broader coverage against Gram-negative bacteria; can be cytotoxic to some cell lines.[18][19] |
| Fungi (Yeast & Molds) | Amphotericin B | 2.5 µg/mL | Can be highly toxic to mammalian cells; light-sensitive.[19][20] |
| Mycoplasma | Ciprofloxacin | 10 µg/mL | Requires specific, multi-week treatment protocols.[21] Other options include specific commercial reagents. |
Experimental Protocols & Decontamination Guides
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma DNA in cell culture supernatant using PCR.
Materials:
-
Cell culture supernatant (from a culture grown without antibiotics for at least 3-5 days post-confluency).[21]
-
Mycoplasma-specific PCR primer mix.
-
Taq DNA polymerase master mix.
-
Nuclease-free water.
-
Positive control (mycoplasma DNA).
-
Negative control (nuclease-free water).
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
Procedure:
-
Sample Preparation: Collect 1 mL of culture supernatant into a sterile microcentrifuge tube. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any mycoplasma and host cells.[21]
-
Reaction Setup: On ice, prepare the PCR reaction mix for each sample, positive control, and negative control. A typical 25 µL reaction includes:
-
12.5 µL 2x PCR Master Mix
-
1.0 µL Mycoplasma Primer Mix
-
2.5 µL of the cell culture supernatant (test sample) or control DNA/water.
-
9.0 µL Nuclease-free water[22]
-
-
Thermocycling: Place the PCR tubes in a thermocycler and run a program with the following general conditions (specific temperatures and times may vary based on the primer set and polymerase used):
-
Initial Denaturation: 95°C for 3 minutes.
-
Cycling (35-40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55°C for 15-30 seconds.
-
Extension: 72°C for 15-30 seconds.
-
-
Final Extension: 72°C for 1-5 minutes.
-
Hold: 4°C.[22]
-
-
Analysis: Analyze the PCR products by running 10 µL of each reaction on a 1.5% agarose gel. Visualize the DNA bands under UV light. The presence of a band of the expected size (e.g., ~500 bp, depending on the primers) in the test sample lane indicates mycoplasma contamination.[22] The positive control should show a clear band, and the negative control should show no band.
Protocol 2: Mycoplasma Detection by DAPI/Hoechst Staining
This method uses a DNA-binding fluorescent dye to visualize mycoplasma DNA outside of the cell nuclei.[6]
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
Phosphate-Buffered Saline (PBS).
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) or Carnoy's fixative: 1:3 glacial acetic acid:methanol).[6]
-
DAPI or Hoechst 33258 staining solution (e.g., 0.05 µg/mL).[4]
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a plate and incubate until they are approximately 50-70% confluent.[23]
-
Fixation:
-
Gently remove the culture medium.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.[6]
-
-
Washing: Aspirate the fixative and wash the cells twice with PBS.[6]
-
Staining: Add the DAPI or Hoechst staining solution, ensuring the coverslip is fully covered. Incubate for 10-15 minutes at room temperature, protected from light.[4][23]
-
Final Wash: Remove the staining solution and wash 2-3 times with PBS.[6]
-
Mounting: Carefully remove the coverslip, mount it cell-side down onto a drop of mounting medium on a microscope slide.
-
Visualization: Observe under a fluorescence microscope. Healthy, uncontaminated cells will show only bright, clearly defined nuclei. Mycoplasma contamination will appear as small, fluorescent specks or filamentous structures in the cytoplasm and surrounding the cells.[6]
Guide 2: Decontamination of a CO₂ Incubator
A clean incubator is critical for preventing widespread contamination. Perform this routine cleaning monthly and after any confirmed contamination event.[24]
Procedure:
-
Preparation: Transfer all cell cultures to a backup incubator. Turn off the power and gas supply to the incubator being cleaned.[24][25]
-
Disassembly: Remove all interior components: shelves, shelf supports, water pan, and any removable ducts or plenums.[26][27]
-
Cleaning Components: Wash all removable parts with a mild detergent and warm water. Rinse them thoroughly with distilled water. These parts can then be autoclaved or sprayed liberally with 70% ethanol and allowed to air dry completely.[25]
-
Cleaning Interior: Thoroughly wipe down all interior surfaces of the incubator (walls, ceiling, floor, and the inside of the door) with a non-corrosive disinfectant like 70% ethanol.[26][27] Ensure you clean into the corners and around sensor openings. Use a sterile, lint-free cloth and do not wipe over the same area twice with the same part of the cloth to avoid spreading contaminants.[26]
-
Reassembly: Once all components and the interior are completely dry, reassemble the incubator.[26]
-
Final Steps: Refill the water pan with fresh, sterile distilled water.[24] Close the door, restore power and gas, and allow the temperature and CO₂ levels to stabilize for several hours before returning cultures.
Guide 3: Decontamination of a Biological Safety Cabinet (BSC)
The BSC must be decontaminated after every use and thoroughly cleaned after a spill or contamination event.
Procedure:
-
Surface Decontamination (After Each Use):
-
Leave the blower on for at least five minutes after completing work to purge the air.[5][28]
-
Wipe down all items with 70% ethanol before removing them.
-
Spray all interior surfaces (work surface, side walls, back wall, inside of the sash) with 70% ethanol and wipe with a sterile, lint-free towel.[29]
-
-
Thorough Decontamination (After a Spill or Contamination):
-
Ensure the cabinet blower is running.
-
Cover any liquid spill with absorbent towels. Gently pour a suitable disinfectant (like a 1:10 bleach solution, followed by a 70% ethanol rinse to prevent corrosion) over the towels.[28] Let it sit for the recommended contact time (e.g., 20-30 minutes).[28]
-
Wipe up the disinfected material with paper towels and dispose of them in a biohazard bag.
-
Clean the drain pan and any surfaces under the main work area.[5][28]
-
Perform a final wipe-down of all interior surfaces with 70% ethanol.[28]
-
Visual Workflows (Diagrams)
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 4. A New Sensitive Method for the Detection of Mycoplasmas Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. locscientific.com [locscientific.com]
- 6. labs.childrenshospital.org [labs.childrenshospital.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. media.tghn.org [media.tghn.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Microbial contamination of cell cultures: a 2 years study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. capricorn-scientific.com [capricorn-scientific.com]
- 19. goldbio.com [goldbio.com]
- 20. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 21. portals.broadinstitute.org [portals.broadinstitute.org]
- 22. abcam.com [abcam.com]
- 23. himedialabs.com [himedialabs.com]
- 24. How to Clean Your CO₂ Incubator Safely | solution | PHCbi [phchd.com]
- 25. fishersci.com [fishersci.com]
- 26. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 27. site.labnet.fi [site.labnet.fi]
- 28. labrepco.com [labrepco.com]
- 29. burrell.edu [burrell.edu]
Technical Support Center: Optimizing Selection Pressure for Ravidasvir Resistance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vitro resistance studies of Ravidasvir, a pangenotypic NS5A inhibitor for the Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to NS5A inhibitors like this compound?
Resistance to NS5A inhibitors typically arises from specific amino acid substitutions in the NS5A protein.[1] These resistance-associated substitutions (RASs) can reduce the binding affinity of the drug to its target, thereby diminishing its antiviral activity.[2] While this compound is known to have a high barrier to resistance, understanding the potential for RAS development is crucial for preclinical and clinical research.[3]
Q2: What is the recommended starting concentration of this compound for selection pressure studies?
The initial selection pressure should be carefully chosen to be stringent enough to inhibit the wild-type virus but not so high as to be cytotoxic or prevent the emergence of any resistant variants. A common starting point is a concentration equivalent to the EC50 or EC90 of the wild-type replicon. From there, the concentration can be gradually increased in subsequent passages.
Q3: How should the selection pressure (this compound concentration) be increased over time?
A stepwise increase in drug concentration is recommended. After the initial selection period, the concentration can be doubled in subsequent passages. This gradual escalation allows for the selection and enrichment of viral populations with mutations that confer increasing levels of resistance. This process is typically carried out for 10 to 15 weeks to select for significant resistance.[4][5]
Q4: What are the expected RASs for this compound?
While this compound has shown efficacy against HCV variants with some known NS5A resistance mutations, specific RASs selected by this compound are not as extensively documented as for first-generation NS5A inhibitors.[6] However, monitoring for substitutions at key NS5A positions such as 28, 30, 31, 58, and 93 is recommended, as these are common sites for resistance to other NS5A inhibitors.[7][8]
Q5: How can I confirm that a selected colony is genuinely resistant to this compound?
Once colonies are selected, they should be expanded and their phenotype confirmed. This involves determining the EC50 of this compound against the selected viral population and comparing it to the EC50 against the wild-type virus. A significant fold-change in EC50 indicates resistance. Genotypic analysis (sequencing of the NS5A region) should then be performed to identify the specific RASs.
Troubleshooting Guides
Guide 1: No Resistant Colonies Observed
Problem: After several weeks of selection pressure with this compound, no viable colonies are growing.
| Potential Cause | Troubleshooting Step |
| Selection pressure is too high | Reduce the starting concentration of this compound. Consider starting at the EC50 and increasing the concentration more gradually. |
| High fitness cost of resistance | The RASs conferring resistance may also reduce the replication fitness of the virus.[9] Try a lower, less stringent selection pressure to allow less fit but resistant variants to emerge. |
| Selection period is too short | Resistant colonies may take several weeks to become visible.[9] Ensure an adequate incubation period under selection. |
| Cell health issues | Ensure the host cells (e.g., Huh-7) are healthy, within a low passage number, and not overgrown, as this can affect replicon replication efficiency.[9] |
Guide 2: Widespread Cell Death
Problem: Shortly after applying this compound, there is significant death of the host cells.
| Potential Cause | Troubleshooting Step |
| Drug cytotoxicity | Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. Ensure that the selection concentrations used are well below the CC50. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells. Include a vehicle-only control in your experiments. |
Guide 3: Unexpected Sequencing Results for RASs
Problem: Sequencing of potentially resistant colonies reveals no known RASs, or the results are ambiguous.
| Potential Cause | Troubleshooting Step |
| Poor quality sequencing data | Ensure that the PCR amplification of the NS5A region is specific and that the PCR product is of high quality before sequencing.[9] |
| Novel RASs | This compound may select for novel or rare RASs. Analyze sequencing data for any consistent amino acid changes in the NS5A region, even if they have not been previously reported. |
| Mixed population | The selected colony may be a mixed population of wild-type and resistant viruses. It may be necessary to subject the population to further rounds of selection at a higher drug concentration or to plaque-purify the virus to isolate a clonal population. |
Experimental Protocols
Protocol 1: In Vitro Resistance Selection in HCV Replicon Cells
This protocol describes the general method for selecting for this compound resistance using HCV replicon-containing cells.
-
Cell Plating: Plate Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) at an appropriate density in culture plates.
-
Initial Drug Application: After cell adherence, add culture medium containing this compound at a starting concentration equal to the 1x to 5x EC50 value. Include a no-drug (vehicle) control.
-
Cell Passage: Passage the cells every 3-5 days. At each passage, re-plate the cells and add fresh medium containing this compound.
-
Increasing Selection Pressure: Once the cells in the drug-treated wells are growing confluently, increase the concentration of this compound (e.g., by 2-fold).
-
Colony Selection: Continue this process for several weeks until distinct colonies of cells growing in the presence of high concentrations of this compound are observed.
-
Expansion and Analysis: Pick individual colonies, expand them, and then perform phenotypic (EC50 determination) and genotypic (NS5A sequencing) analysis.
Protocol 2: EC50 Determination Assay
This protocol is for determining the 50% effective concentration (EC50) of this compound.
-
Cell Plating: Plate HCV replicon cells in 96-well plates.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Treatment: Add the diluted compounds to the plated cells. Include a vehicle control and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C.[9]
-
Luciferase Assay: Lyse the cells and measure luciferase activity (or other reporter gene activity).[9]
-
Data Analysis: Calculate the EC50 by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[9]
Data Presentation
Table 1: Prevalence of Baseline NS5A RASs in Genotype 1 HCV
This table summarizes the prevalence of naturally occurring NS5A RASs in treatment-naïve patients, which can influence the starting viral population in resistance studies.
| HCV Genotype | Prevalence of any NS5A RASs | Prevalence of Ledipasvir-specific RASs | Reference |
| Genotype 1a | 13% | 8% | [8] |
| Genotype 1b | 18% | 16% | [8] |
Table 2: Impact of Baseline NS5A RASs on SVR12 for Ledipasvir/Sofosbuvir
This table provides an example of how pre-existing RASs can affect treatment outcomes, highlighting the importance of identifying them in resistance studies. SVR12 refers to sustained virologic response 12 weeks after treatment.
| Patient Population | SVR12 with Ledipasvir-specific RASs | SVR12 without Ledipasvir-specific RASs | Reference |
| Genotype 1a, Treatment-Naïve | 91% | 99% | [8] |
| Genotype 1a, Treatment-Experienced | 76% | 97% | [8] |
| Genotype 1b, Treatment-Naïve | 99% | 99% | [8] |
| Genotype 1b, Treatment-Experienced | 94% | 100% | [8] |
Visualizations
Caption: Workflow for in vitro selection of this compound resistance.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Resistance mutations against HCV protease inhibitors and antiviral drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospectrumasia.com [biospectrumasia.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Head-to-Head In Vitro Comparison: Ravidasvir vs. Daclatasvir for Hepatitis C Virus
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV), inhibitors of the non-structural protein 5A (NS5A) have emerged as a cornerstone of highly effective combination therapies. Among these, Ravidasvir (formerly PPI-668) and Daclatasvir are prominent pangenotypic inhibitors that have demonstrated significant clinical efficacy. This guide provides a head-to-head in vitro comparison of these two potent NS5A inhibitors, focusing on their antiviral activity, resistance profiles, and the experimental methodologies used for their evaluation. The data presented is compiled from various in vitro studies to offer a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the HCV NS5A Protein
Both this compound and Daclatasvir share a common mechanism of action, targeting the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] These inhibitors bind with high affinity to Domain I of the NS5A protein.[1][2] This binding event induces conformational changes in the NS5A protein, disrupting its normal functions.[1][2] The primary consequences of this inhibition are the prevention of the formation of the viral replication complex and the hindrance of new viral particle assembly, leading to a significant reduction in viral load.[1][2]
Comparative In Vitro Antiviral Activity
The in vitro potency of this compound and Daclatasvir has been extensively evaluated using HCV replicon systems across various genotypes. While a direct comparative study under identical experimental conditions is not available in the reviewed literature, an indirect comparison of their 50% effective concentrations (EC50) reveals their potent and pangenotypic antiviral activity.
| Drug | HCV Genotype | EC50 (nM) | Citation(s) |
| This compound | 1a | 0.12 | [2] |
| 1b | 0.01 | [2] | |
| 2a | 0.04 - 1.14 | [2] | |
| 3a | 1.14 | [2] | |
| 4a | 0.04 - 1.14 | [2] | |
| 5a | 0.04 - 1.14 | [2] | |
| 6a | 0.04 - 1.14 | [2] | |
| Daclatasvir | 1a | 0.03 | [3] |
| 1b | Picomolar range | [4] | |
| 2a | - | - | |
| 3a | 0.120 - 0.870 | [5] | |
| 4a | 0.06 | [3] | |
| 5a | 0.003 - 0.007 | [4] | |
| 6a | 0.074 | [4] |
In Vitro Resistance Profiles: A Key Differentiator
The emergence of resistance-associated substitutions (RASs) in the NS5A protein is a critical factor in the clinical efficacy of NS5A inhibitors. In vitro studies have been instrumental in characterizing the resistance profiles of this compound and Daclatasvir.
Daclatasvir has a well-documented resistance profile, with certain RASs in the N-terminal domain of NS5A conferring high levels of resistance.[4][6] The barrier to resistance for Daclatasvir varies by HCV genotype, with genotype 1b exhibiting the highest barrier and genotype 2a the lowest.[4]
This compound is described as a second-generation NS5A inhibitor with a high barrier to resistance.[2] In a phase 2 clinical study, all patients with baseline NS5A RASs achieved a sustained virologic response at 12 weeks.[2] In vitro studies with this compound (as PPI-668) have shown that while RASs at key positions (28, 30, 31, 58, and 93) can be detected during monotherapy, they are not further amplified, suggesting that therapeutic concentrations of the drug can suppress these variants.[6] this compound has also demonstrated inhibitory effects on HCV variants harboring NS5A resistance mutations.[7]
| Drug | HCV Genotype | Resistance-Associated Substitution (RAS) | Fold Change in EC50 | Citation(s) |
| Daclatasvir | 1a | Q30R | >1000 | [8] |
| 1a | L31V | >1000 | [8] | |
| 1a | Y93N | >1000 | [8] | |
| 3a | Y93H | 2100 | [9] | |
| This compound | 1 | Single substitutions at positions 28, 30, 31, 58, 93 | Plasma levels exceeded EC90s for these variants | [1] |
Experimental Protocols: In Vitro HCV Replicon Assay
The in vitro antiviral activity and resistance profiles of this compound and Daclatasvir are predominantly determined using the HCV replicon system. This system allows for the study of viral RNA replication in a controlled cell culture environment without the production of infectious virus particles.
Key Methodologies:
-
Cell Lines and Replicon Constructs:
-
Cell Line: The human hepatoma cell line, Huh-7, and its derivatives are highly permissive for HCV replication and are commonly used.[8]
-
Replicon: Subgenomic HCV RNA molecules (replicons) that can autonomously replicate within the host cells are utilized. These replicons typically contain the genetic information for the HCV non-structural proteins (NS3 to NS5B) necessary for replication. For ease of quantification, these replicons are often engineered to include a reporter gene, such as luciferase.[8]
-
-
EC50 Determination Assay:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the antiviral compound (this compound or Daclatasvir). Control wells with no drug and vehicle (DMSO) are included.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of HCV RNA replication is quantified. In replicon systems with a luciferase reporter, this is achieved by lysing the cells and measuring the luciferase activity using a luminometer. The light output is directly proportional to the amount of replicon RNA.
-
Data Analysis: The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
-
Resistance Selection Studies:
-
Replicon-harboring cells are cultured in the presence of increasing concentrations of the antiviral drug over a prolonged period.
-
Cells that survive and continue to replicate the HCV replicon are selected.
-
The NS5A region of the replicon RNA from these resistant cell colonies is sequenced to identify mutations that confer resistance.
-
The identified mutations are then introduced into the wild-type replicon construct via site-directed mutagenesis.
-
The EC50 of the drug against these mutant replicons is then determined to quantify the fold-change in resistance.
-
Signaling Pathways and Logical Relationships
The mechanism of action of both this compound and Daclatasvir involves the direct inhibition of the NS5A protein, which is a critical component of the HCV replication machinery. The logical relationship from drug administration to viral inhibition is a direct cascade.
References
- 1. PPI-668, A Potent New Pan-Genotypic HCV NS5A Inhibitor: Phase 1 Efficacy and Safety [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]
- 4. Discovery of this compound (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. VAST MAJORITY OF DETECTED NS5A RESISTANT VARIANTS ARE NOT AMPLIFIED IN HCV PATIENTS DURING 3-DAY MONOTHERAPY WITH THE OPTIMIZED NS5A INHIBITOR PPI-668 [natap.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. iasusa.org [iasusa.org]
- 9. Management of patients with hepatitis C virus resistance–associated variants to NS5A inhibitors: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
comparative potency of Ravidasvir vs. ledipasvir and velpatasvir
A Comparative Analysis of the In Vitro Potency of Ravidasvir, Ledipasvir, and Velpatasvir against Hepatitis C Virus
This guide provides a detailed comparison of the in vitro potency of three key NS5A inhibitors used in the treatment of Hepatitis C Virus (HCV): this compound, Ledipasvir, and Velpatasvir. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral activity, resistance profiles, and the experimental methods used for their evaluation.
Mechanism of Action of NS5A Inhibitors
This compound, ledipasvir, and velpatasvir are all direct-acting antiviral agents (DAAs) that target the HCV non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles (virions).[2][4] These inhibitors bind to the N-terminus of the NS5A protein, disrupting its normal function. This interference with NS5A ultimately inhibits both the replication of the viral genome within the host cell's cytoplasm and the subsequent assembly of new, infectious HCV particles.[5]
dot
Caption: Mechanism of action of NS5A inhibitors in the HCV life cycle.
Comparative In Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication in vitro. The following table summarizes the reported EC50 values for this compound, Ledipasvir, and Velpatasvir against various HCV genotypes in cell-based replicon assays. Lower EC50 values indicate higher potency.
| Drug | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | HCV Genotype 5a | HCV Genotype 6a |
| This compound | 0.12 nM | 0.01 nM | - | 1.14 nM | - | - | - |
| Ledipasvir | 0.031 nM[6] | 0.004 nM[6] | 16 nM[7] | 168 nM[6] | 0.39 nM[7] | 0.15 nM[6] | 0.11 - 1.1 nM[6] |
| Velpatasvir | pM range | pM range | pM range | pM range | pM range | pM range | pM range |
Note: Data for this compound is from a single study and may not be directly comparable to the data for Ledipasvir and Velpatasvir which is compiled from multiple sources. A direct head-to-head in vitro comparison study is not currently available. The potency of Velpatasvir is consistently reported in the picomolar (pM) range across genotypes 1-6.
Resistance Profile
The emergence of resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors. The following table provides a comparative overview of the impact of key NS5A RASs on the in vitro activity of Ledipasvir and Velpatasvir, presented as fold-change in EC50 values compared to the wild-type virus. Data for this compound against specific RASs is limited in publicly available literature.
| NS5A RAS (Genotype 1a) | Ledipasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) |
| M28T | >1000 | <2.5 |
| Q30H | >1000 | <2.5 |
| L31M | >1000 | <2.5 |
| Y93H | >1000 | <2.5 |
| Y93N | >1000 | >100 |
| NS5A RAS (Genotype 1b) | Ledipasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) |
| L31V | >1000 | <2.5 |
| Y93H | >1000 | <2.5 |
Velpatasvir generally demonstrates a higher barrier to resistance compared to ledipasvir, maintaining activity against many RASs that confer high-level resistance to first-generation NS5A inhibitors.[8] this compound is also reported to have a high barrier to resistance.[3]
Experimental Protocols
The in vitro potency and resistance profiles of these NS5A inhibitors are primarily determined using HCV replicon assays.
HCV Replicon Assay for EC50 Determination
This cell-based assay is the standard for evaluating the antiviral activity of compounds against HCV RNA replication.
Objective: To determine the concentration of an antiviral drug that inhibits 50% of HCV replicon replication (EC50).
Materials:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive to HCV replication.[9][10]
-
HCV Replicon: A subgenomic portion of the HCV RNA genome that can replicate autonomously within the host cell. These replicons are often engineered to contain a reporter gene, such as luciferase, for easy quantification of replication.[9][11]
-
Test Compounds: this compound, ledipasvir, or velpatasvir dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics, and cell detachment solution (e.g., trypsin).
-
Assay Reagents: Luciferase assay substrate and buffer.
-
Instrumentation: 96-well or 384-well cell culture plates, luminometer.
Procedure:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates and allowed to adhere overnight.[9]
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the cells. Control wells with no drug (vehicle control) and a known inhibitor (positive control) are included.
-
Incubation: The plates are incubated for a standard period (typically 48-72 hours) to allow for HCV replication and the antiviral effect of the compounds to occur.[9]
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The light produced by the luciferase reaction, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[9][12]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
dot
Caption: Experimental workflow for the HCV replicon assay.
Conclusion
This compound, ledipasvir, and velpatasvir are all highly potent inhibitors of the HCV NS5A protein. Velpatasvir exhibits pangenotypic activity with a high barrier to resistance, making it effective against a broad range of HCV genotypes and common resistance-associated substitutions. Ledipasvir is also highly potent, particularly against genotypes 1a and 1b, though its efficacy can be compromised by certain RASs. This compound has demonstrated potent pangenotypic activity in early studies. Further head-to-head comparative studies are needed to fully delineate the relative potency and resistance profiles of these important antiviral agents.
References
- 1. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound hydrochloride for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. HCV New Drugs: How Do NS5A Inhibitors Prevent HCV Replication? [hepatitiscnewdrugs.blogspot.com]
- 6. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deep Sequencing Analysis of Hepatitis C Virus Subtypes and Resistance-Associated Substitutions in Genotype 4 Patients Resistant to Direct-Acting Antiviral (DAA) Treatment in Egypt [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Ravidasvir: A Comparative Analysis of Efficacy Across HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ravidasvir's efficacy in treating various Hepatitis C virus (HCV) genotypes, benchmarked against other leading direct-acting antiviral (DAA) regimens. The data presented is compiled from key clinical trials to support evidence-based evaluation.
Comparative Efficacy of this compound and Other DAA Regimens
The primary measure of efficacy for HCV treatment is the Sustained Virologic Response (SVR), defined as an undetectable level of HCV RNA in the blood 12 weeks after the completion of treatment (SVR12). The following table summarizes the SVR12 rates for this compound in combination with Sofosbuvir, as well as other commonly used DAA combinations, across different HCV genotypes.
| Treatment Regimen | HCV Genotype 1 | HCV Genotype 2 | HCV Genotype 3 | HCV Genotype 4 | HCV Genotype 6 | Key Clinical Trial(s) |
| This compound + Sofosbuvir | 99% (GT-1a), 100% (GT-1b)[1] | 100%[1] | 97%[1] | 95-100%[2] | Data available, included in overall SVR[3] | STORM-C-1[1][3], Pyramid 1[2] |
| Daclatasvir + Sofosbuvir | 98%[4] | 92%[4] | 89%[4] | 96%[5] | Not specified | ALLY program[5], Sulkowski et al. 2014[4] |
| Velpatasvir/Sofosbuvir | Not specified | 94.4%[6][7] | 92.0%[6][7] | Not specified | Not specified | Backus et al. 2018[6][7] |
Experimental Protocols
STORM-C-1 Trial (this compound + Sofosbuvir)[1][3]
-
Study Design: A two-stage, open-label, single-arm phase 2/3 trial conducted in public hospitals in Malaysia and Thailand.
-
Participant Population: Adults (18-69 years) with chronic HCV infection (including genotypes 1, 2, 3, and 6), with or without compensated cirrhosis (Child-Pugh A). Patients with HIV co-infection and those with previous interferon-based treatment experience were also included.
-
Treatment Regimen:
-
Patients without cirrhosis received a once-daily fixed-dose combination of this compound (200 mg) and Sofosbuvir (400 mg) for 12 weeks.
-
Patients with compensated cirrhosis received the same regimen for 24 weeks.
-
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12).
-
Key Findings: The combination of this compound and Sofosbuvir was found to be highly effective and well-tolerated across a diverse patient population, including those with traditionally difficult-to-treat characteristics such as genotype 3 infection and cirrhosis. The interim analysis of 301 patients showed an overall SVR12 of 97%.[1] Specifically, SVR12 rates were 96% in patients with cirrhosis and 97% in those with genotype 3 infection.[1]
Pyramid 1 Trial (this compound + Sofosbuvir for Genotype 4)[2]
-
Study Design: A phase 3 clinical trial in Egypt.
-
Participant Population: Patients with chronic HCV genotype 4 infection, with and without cirrhosis, including treatment-naïve and treatment-experienced individuals.
-
Treatment Regimen:
-
Group 1 (treatment-naïve, no cirrhosis): this compound + Sofosbuvir for 12 weeks.
-
Group 2 (treatment-experienced, no cirrhosis): this compound + Sofosbuvir for 12 weeks.
-
Group 3 (harder-to-treat): this compound + Sofosbuvir + Ribavirin for 12 or 16 weeks.
-
-
Primary Endpoint: SVR12.
-
Key Findings: The regimen demonstrated high cure rates for HCV genotype 4. For patients without cirrhosis treated with this compound and Sofosbuvir alone, SVR12 rates were 100% for treatment-naïve and 95% for treatment-experienced patients.[2]
Comparative Trials for Other DAAs
-
Daclatasvir + Sofosbuvir: In a study involving 211 adults across 18 medical centers, this combination, with or without ribavirin, was evaluated for 12 or 24 weeks. The study included patients with HCV genotypes 1, 2, and 3, including those who had previously failed treatment with protease inhibitors. The primary endpoint was SVR12.[4] For genotype 4, an observational study in Egypt on 183 eligible patients treated with this combination for 12 weeks also assessed SVR12.[5]
-
Velpatasvir/Sofosbuvir: An observational study evaluated the effectiveness of Velpatasvir/Sofosbuvir with or without ribavirin in patients with HCV genotype 2 and 3 receiving care at the Department of Veterans Affairs.[7]
Visualizing the Research Framework
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow of the STORM-C-1 clinical trial for this compound.
Mechanism of Action of this compound
This compound is a potent and pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[8][9][10] NS5A is a critical phosphoprotein involved in both the replication of viral RNA and the assembly of new virus particles.[8] By binding to domain I of the NS5A protein, this compound induces conformational changes that disrupt its function.[8] This inhibition at a key step of the viral life cycle effectively halts HCV replication.
References
- 1. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus sofosbuvir demonstrates high cure rate for people with hepatitis C genotype 4 | aidsmap [aidsmap.com]
- 3. croiconference.org [croiconference.org]
- 4. Daclatasvir-sofosbuvir combo scores in resistant hepatitis C | MDedge [mdedge.com]
- 5. Sofosbuvir Plus Daclatasvir in Treatment of Chronic Hepatitis C Genotype 4 Infection in a Cohort of Egyptian Patients: An Experiment the Size of Egyptian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-world effectiveness of daclatasvir plus sofosbuvir and velpatasvir/sofosbuvir in hepatitis C genotype 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
In Vitro Cross-Resistance Profile of Ravidasvir Compared to Other NS5A Inhibitors: A Comparative Guide
For researchers and drug development professionals engaged in the study of Hepatitis C Virus (HCV) and its treatment, understanding the nuances of antiviral resistance is critical. This guide provides an objective comparison of the in vitro cross-resistance profile of Ravidasvir (formerly PPI-668), a potent pangenotypic NS5A inhibitor, with other commercially available NS5A inhibitors. By presenting available experimental data and detailing the methodologies used, this document serves as a resource for the scientific community.
The emergence of resistance-associated substitutions (RASs) in the HCV NS5A protein presents a significant clinical challenge, potentially compromising the efficacy of direct-acting antiviral (DAA) therapies. This guide examines the resistance profile of this compound in the context of other prominent NS5A inhibitors, including daclatasvir, ledipasvir, velpatasvir, elbasvir, and pibrentasvir.
Quantitative Analysis of In Vitro Antiviral Activity and Cross-Resistance
The in vitro antiviral potency of NS5A inhibitors is typically determined by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture-based HCV replicon assays. The development of resistance is quantified by the fold change in EC50 for a mutant replicon (containing a RAS) compared to the wild-type replicon.
Antiviral Activity of this compound Against Wild-Type HCV Genotypes
Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against various HCV genotypes, with EC50 values in the picomolar to low nanomolar range. This pangenotypic activity is a key feature of this second-generation NS5A inhibitor.
| HCV Genotype | This compound (PPI-668) EC50 (nM) |
| Genotype 1a | 0.07 - 0.26 |
| Genotype 1b | 0.01 - 0.02 |
| Genotype 2a | < 1.0 |
| Genotype 3a | 1.14 - 1.3 |
| Genotype 4a | < 1.0 |
| Genotype 5a | < 1.0 |
| Genotype 6a | < 1.0 |
Data compiled from preclinical studies reported at EASL 2011 and in subsequent publications.[1][2]
Cross-Resistance Profile of NS5A Inhibitors
While direct comparative in vitro studies detailing the fold-change in EC50 for this compound against a comprehensive panel of RASs are not extensively available in the public domain, its activity can be contextualized by examining the well-documented cross-resistance profiles of other NS5A inhibitors. Clinical and preclinical data suggest that this compound maintains activity against many common baseline NS5A-resistant variants, and that the emergence of high-level resistance often requires the presence of multiple substitutions.[2]
The following tables summarize the fold-change in EC50 values for several key NS5A inhibitors against common RASs in HCV genotypes 1a and 1b. This data provides a benchmark for understanding the challenges posed by NS5A resistance.
Table 1: Fold-Change in EC50 of NS5A Inhibitors Against Genotype 1a RASs
| RAS | Daclatasvir | Ledipasvir | Velpatasvir | Elbasvir | Pibrentasvir |
| M28T/V | >100 | <10 | <10 | <10 | <2 |
| Q30E/H/R | >1000 | >1000 | >100 | >100 | <2 |
| L31M/V | >100 | >100 | >100 | >100 | <2 |
| Y93H/N | >1000 | >1000 | >100 | >100 | ~7 |
Table 2: Fold-Change in EC50 of NS5A Inhibitors Against Genotype 1b RASs
| RAS | Daclatasvir | Ledipasvir | Velpatasvir | Elbasvir | Pibrentasvir |
| L28M | <10 | <10 | <10 | <10 | <2 |
| L31V/M | >100 | >100 | <10 | >100 | <2 |
| Y93H | >100 | >1000 | >100 | >100 | <2 |
Data for Daclatasvir, Ledipasvir, Velpatasvir, Elbasvir, and Pibrentasvir are compiled from multiple in vitro studies. Direct comparative data for this compound against these specific RASs is not publicly available in this format.
It is noteworthy that next-generation NS5A inhibitors, such as pibrentasvir, generally exhibit a higher barrier to resistance and maintain potent activity against many of the RASs that confer high-level resistance to earlier-generation inhibitors.[3][4] this compound is also considered to have a high barrier to resistance.[5]
Experimental Protocols
The quantitative data for NS5A inhibitor activity and resistance are generated using in vitro HCV replicon assays. The following is a detailed methodology representative of these experiments.
HCV Replicon Assay for EC50 Determination
1. Cell Lines and HCV Replicons:
-
Cell Line: Huh-7 human hepatoma cells, or derived cell lines that are highly permissive for HCV replication, are typically used.
-
HCV Replicons: Subgenomic HCV replicons of the desired genotype (e.g., 1a, 1b) are utilized. These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, such as firefly or Renilla luciferase, which allows for the quantification of replication levels. Plasmids containing the replicon DNA are linearized, and RNA is transcribed in vitro.
2. Electroporation and Cell Plating:
-
Huh-7 cells are harvested, washed, and resuspended in a cold, serum-free medium.
-
The in vitro transcribed replicon RNA is introduced into the cells via electroporation.
-
Following electroporation, the cells are plated in multi-well plates (typically 96-well) at a predetermined density and allowed to adhere.
3. Compound Treatment:
-
Serial dilutions of the NS5A inhibitors (e.g., this compound, daclatasvir) are prepared in cell culture medium.
-
The diluted compounds are added to the appropriate wells, with a DMSO-only control included to represent 100% replication.
-
The plates are incubated for a standard period, usually 72 hours, at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Assay:
-
After the incubation period, the cell culture medium is removed, and the cells are washed.
-
A cell lysis buffer is added to each well to release the cellular contents, including the reporter luciferase enzyme.
-
A luciferase assay substrate is then added to the cell lysates. The resulting luminescence, which is proportional to the amount of luciferase and therefore to the level of HCV replication, is measured using a luminometer.
5. Data Analysis:
-
The percentage of replication inhibition for each drug concentration is calculated relative to the DMSO control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate statistical software.
-
For cross-resistance studies, the same protocol is followed using replicons containing specific NS5A RASs. The fold-change in resistance is calculated by dividing the EC50 value obtained for the mutant replicon by the EC50 value for the corresponding wild-type replicon.
Visualizing Experimental and Logical Relationships
HCV NS5A Inhibition and Resistance Pathway```dot
Caption: Workflow for determining in vitro EC50 of NS5A inhibitors.
References
- 1. Portico [access.portico.org]
- 2. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]
- 3. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Genetic Barrier to Resistance for Ravidasvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genetic barrier to resistance for Ravidasvir (formerly PPI-668), a potent, next-generation pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor. Its performance is objectively compared with other approved NS5A inhibitors: Daclatasvir, Ledipasvir, and Ombitasvir. This analysis is supported by in vitro experimental data to delineate the resistance profiles and to inform future drug development and clinical research.
Introduction to NS5A Inhibitors and the Challenge of Resistance
Hepatitis C virus (HCV) infection is a global health concern, and the advent of direct-acting antivirals (DAAs) has revolutionized its treatment.[1][2][3] Among the most potent classes of DAAs are the NS5A inhibitors, which target the viral non-structural protein 5A (NS5A), a multi-functional protein essential for HCV RNA replication and virion assembly.[1][2][3][4]
Despite their high efficacy, the emergence of resistance-associated substitutions (RASs) in the NS5A protein poses a significant clinical challenge.[5][6] These mutations can reduce the susceptibility of the virus to NS5A inhibitors, potentially leading to treatment failure. The "genetic barrier to resistance" refers to the threshold at which a virus develops resistance to a drug through one or more mutations. A higher genetic barrier implies that multiple mutations are required to confer significant resistance, making the drug more robust against the development of resistance.
This compound is a second-generation NS5A inhibitor with potent, pan-genotypic activity.[7] This guide evaluates its genetic barrier to resistance in comparison to first-generation NS5A inhibitors.
Mechanism of Action of NS5A Inhibitors
NS5A is a zinc-binding phosphoprotein that plays a crucial role in the HCV life cycle. It is involved in the formation of the membranous web, a specialized intracellular structure where viral replication occurs.[1][4] NS5A inhibitors bind to the N-terminal domain of the NS5A protein, disrupting its function.[1] This inhibition is thought to occur through a dual mechanism: blocking the formation of new replication complexes and impairing the assembly of new viral particles.[1] The binding of the inhibitor induces conformational changes in the NS5A protein, rendering it incapable of performing its essential functions in the viral life cycle.
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the points of inhibition by NS5A inhibitors.
Data Presentation: Comparative In Vitro Resistance Profiles
The following tables summarize the in vitro fold-change in EC50 values for this compound and comparator NS5A inhibitors against common resistance-associated substitutions in HCV genotypes 1a and 1b. The data has been compiled from multiple in vitro studies using HCV replicon systems. A higher fold-change value indicates a greater level of resistance.
Table 1: Comparative Fold-Change in EC50 for NS5A Inhibitors against Genotype 1a RASs
| RAS Position | Amino Acid Substitution | This compound (PPI-668) Fold Change | Daclatasvir Fold Change | Ledipasvir Fold Change | Ombitasvir Fold Change |
| 28 | M28T | Data not available | >100 | 61 | 58[8] |
| 30 | Q30H/R | Data not available | >100[9] | >100[9][10] | >800[8] |
| 31 | L31M/V | Data not available | >100[9] | >100[9][10] | >800[8] |
| 93 | Y93H/N | Data not available | High-level[5] | 3,309 (Y93H)[10] | >40,000[8] |
Table 2: Comparative Fold-Change in EC50 for NS5A Inhibitors against Genotype 1b RASs
| RAS Position | Amino Acid Substitution | This compound (PPI-668) Fold Change | Daclatasvir Fold Change | Ledipasvir Fold Change | Ombitasvir Fold Change |
| 31 | L31V | Data not available | 28[11] | Data not available | 8[12] |
| 93 | Y93H | Data not available | 24[11] | 1,319[10] | 77[12][13] |
| 31+93 | L31V+Y93H | Data not available | >14,000[11] | Data not available | 12,328[12] |
Note: "Data not available" indicates that specific fold-change values for this compound against these particular RASs in a direct comparative format were not found in the searched literature. This compound has been reported to have a high barrier to resistance and activity against variants resistant to first-generation NS5A inhibitors.[7][14]
Experimental Protocols
The determination of the genetic barrier to resistance for NS5A inhibitors is primarily conducted through in vitro studies using HCV replicon systems. These systems allow for the replication of HCV RNA in cultured human hepatoma cells (e.g., Huh-7) without producing infectious virus particles, providing a safe and controlled environment for resistance studies.
In Vitro Resistance Selection Protocol
This protocol outlines the general steps for selecting HCV variants with reduced susceptibility to an NS5A inhibitor.
-
Establishment of Stable Replicon Cell Lines:
-
HCV replicon RNA, typically containing a selectable marker like the neomycin phosphotransferase gene (Neo), is introduced into Huh-7 cells via electroporation.
-
Cells are cultured in the presence of G418 (a neomycin analog) to select for cells that are successfully replicating the HCV replicon.
-
-
Drug Selection:
-
The stable replicon cell line is cultured in the presence of the NS5A inhibitor at a fixed concentration, usually at or slightly above the EC90 value.
-
Alternatively, a dose-escalation approach can be used, where the concentration of the inhibitor is gradually increased over several passages.
-
-
Isolation of Resistant Colonies:
-
Cells that survive and proliferate in the presence of the inhibitor are isolated as individual colonies.
-
These colonies are expanded to establish resistant cell lines.
-
-
Phenotypic Analysis:
-
The 50% effective concentration (EC50) of the NS5A inhibitor against the resistant cell lines is determined and compared to the EC50 against the wild-type replicon cell line.
-
The fold-resistance is calculated by dividing the EC50 of the resistant mutant by the EC50 of the wild-type.
-
-
Genotypic Analysis:
-
The NS5A coding region of the replicon RNA from the resistant cell lines is sequenced to identify the amino acid substitutions responsible for the reduced susceptibility.
-
HCV Replicon Assay for EC50 Determination
This protocol describes the method for determining the EC50 of an NS5A inhibitor.
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 96-well plates.
-
Compound Dilution: Prepare serial dilutions of the NS5A inhibitor.
-
Treatment: Add the diluted compounds to the cells and incubate for a defined period (e.g., 72 hours).
-
Quantification of HCV Replication: Measure the level of HCV RNA replication. This is often done using a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: Plot the percentage of inhibition of HCV replication against the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.
The following diagram illustrates the experimental workflow for determining the genetic barrier to resistance of an NS5A inhibitor.
Conclusion
This compound demonstrates potent, pan-genotypic activity against HCV and is considered to have a high genetic barrier to resistance. While comprehensive head-to-head comparative data for fold-resistance against a wide range of specific RASs is still emerging, the available information suggests that this compound maintains activity against some viral variants that are resistant to first-generation NS5A inhibitors. The in vitro experimental protocols described provide a robust framework for the continued evaluation of this compound and other novel NS5A inhibitors. Further studies with direct comparative analyses will be crucial to fully elucidate the resistance profile of this compound and guide its optimal use in clinical practice, particularly in patient populations with pre-existing RASs or those who have failed previous DAA therapies.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Prevalence of naturally occurring NS5A resistance-associated substitutions in patients infected with hepatitis C virus subtype 1a, 1b, and 3a, co-infected or not with HIV in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Pre-existing NS5A-L31 or -Y93H Minor Variants on Response Rates in Patients Infected with HCV Genotype-1b Treated with Daclatasvir/Asunaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Hepatitis C Virus Genotype 1b Resistance Variants in Japanese Patients Treated with Paritaprevir-Ritonavir and Ombitasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Ravidasvir: A Potent Pangenotypic NS5A Inhibitor for Hepatitis C Virus Research
A comprehensive analysis of Ravidasvir as a tool compound for in vitro and in vivo studies of HCV, benchmarked against other direct-acting antivirals.
This guide provides an in-depth validation of this compound as a highly effective tool compound for Hepatitis C Virus (HCV) research. By objectively comparing its performance against other widely used direct-acting antivirals (DAAs), this document serves as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein, supported by experimental data, will aid in the selection of appropriate tool compounds for studying HCV replication, resistance, and the development of novel therapeutics.
Introduction to this compound
This compound is a second-generation, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the viral life cycle, including RNA replication and the assembly of new virus particles. This compound exerts its potent antiviral activity by binding to Domain I of NS5A, thereby disrupting its function and halting viral propagation. Clinical trials have demonstrated the high efficacy and safety of this compound, particularly when used in combination with other DAAs such as the NS5B polymerase inhibitor, Sofosbuvir.[2]
Mechanism of Action: Targeting Key Viral Processes
HCV replication is a complex process involving several viral nonstructural (NS) proteins that are prime targets for antiviral therapy. This compound and its comparator compounds inhibit distinct steps in this process:
-
NS5A Inhibitors (e.g., this compound, Daclatasvir, Ledipasvir, Elbasvir): These compounds bind to the NS5A protein, a key organizer of the viral replication complex. This binding event interferes with the formation and function of this complex, ultimately blocking viral RNA synthesis and virion assembly.
-
NS3/4A Protease Inhibitors (e.g., Grazoprevir): The NS3/4A protease is essential for cleaving the HCV polyprotein into mature, functional viral proteins.[3] Inhibitors of this enzyme act as peptidomimetics, competitively binding to the active site and preventing polyprotein processing, which is a prerequisite for viral replication.[4]
-
NS5B Polymerase Inhibitors (e.g., Sofosbuvir, Dasabuvir): The NS5B protein is the RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral genome.[5] These inhibitors can be categorized as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs). NIs, like Sofosbuvir, act as chain terminators after being incorporated into the nascent RNA strand.[5] NNIs, such as Dasabuvir, bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity.[5]
Comparative In Vitro Efficacy
The potency of this compound and other DAAs is typically determined using HCV replicon assays. These cell-based systems contain a subgenomic HCV RNA that replicates autonomously, allowing for the measurement of antiviral activity. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit 50% of viral replication.
| Compound | Target | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | HCV Genotype 2a EC50 (nM) | HCV Genotype 3a EC50 (nM) | HCV Genotype 4a EC50 (nM) | HCV Genotype 5a EC50 (nM) | HCV Genotype 6a EC50 (nM) |
| This compound | NS5A | 0.12[6] | 0.01[6] | - | 1.14[6] | - | - | - |
| Daclatasvir | NS5A | 0.05[3] | 0.009[3] | 0.071-0.103[3] | 0.146[3] | 0.012[3] | 0.033[3] | - |
| Ledipasvir | NS5A | 0.031[7] | 0.004[7] | - | - | 0.39[7] | - | - |
| Elbasvir | NS5A | 0.004 | 0.002 | - | - | 0.003 | - | - |
| Grazoprevir | NS3/4A Protease | 0.4 | 0.1 | 1.1 | 3.5 | 0.3 | 0.3 | 0.4 |
| Sofosbuvir | NS5B Polymerase | 40-93[8] | 15-110[8] | 29-53[9] | 50-81[9] | 130[9] | - | - |
| Dasabuvir | NS5B Polymerase | 7.7[4] | 1.8[4] | - | - | - | - | - |
Note: EC50 values can vary depending on the specific replicon system and assay conditions used.
Resistance Profiles
A critical aspect of any antiviral compound is its susceptibility to the development of resistance. In HCV, this often occurs through the selection of single amino acid changes, known as resistance-associated substitutions (RASs), in the target protein.
-
NS5A Inhibitors: RASs for NS5A inhibitors commonly emerge at positions M28, Q30, L31, H58, and Y93.[10][11] The specific substitutions and the level of resistance they confer can vary between different NS5A inhibitors and HCV genotypes.[12] For instance, the Y93H substitution is a common RAS for many NS5A inhibitors.[13]
-
NS3/4A Protease Inhibitors: Key RASs for this class are found at positions R155, A156, and D168.[14][15] The bulky P2 moieties of many protease inhibitors make them susceptible to resistance from mutations at R155 and A156.[14]
-
NS5B Polymerase Inhibitors: Nucleoside inhibitors like Sofosbuvir have a high barrier to resistance, with the S282T substitution being the primary RAS, though it is rarely observed in clinical settings.[9] Non-nucleoside inhibitors are more prone to resistance, with RASs appearing at various allosteric binding sites.[16][17]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol outlines a standard method for determining the in vitro antiviral activity of a test compound using a luciferase reporter HCV replicon system.[18][19][20]
1. Cell Seeding:
- Culture Huh-7 cells that stably harbor a subgenomic HCV replicon containing a luciferase reporter gene in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection.
- Trypsinize the cells and resuspend them in complete culture medium without G418.
- Seed the cells into 96-well white, clear-bottom plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
- Remove the culture medium from the cell plates and add the medium containing the serially diluted compound. Include vehicle control (DMSO only) and positive control wells.
3. Incubation:
- Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Assay:
- After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add the luciferase reagent to each well, mix gently, and incubate for the recommended time to allow for cell lysis and stabilization of the luminescent signal.
- Measure the luminescence using a microplate luminometer.
5. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
Cytotoxicity Assay (MTT-Based)
To assess the selectivity of the antiviral compound, a cytotoxicity assay is performed in parallel.
1. Cell Seeding and Compound Treatment:
- Follow steps 1 and 2 of the HCV Replicon Assay protocol, using a clear 96-well plate.
2. Incubation:
- Incubate the plate for the same duration as the antiviral assay (48-72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
- The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.
Visualizing Key Processes
To better understand the context of this compound's action and the experimental procedures used to validate it, the following diagrams are provided.
Caption: HCV Replication Cycle and DAA Targets.
Caption: Workflow for Antiviral Compound Testing.
Conclusion
This compound stands out as a potent, pangenotypic NS5A inhibitor, making it an excellent tool compound for HCV research. Its high in vitro efficacy, coupled with a well-characterized mechanism of action and resistance profile, provides a solid foundation for its use in studies aimed at understanding HCV biology and developing next-generation antiviral therapies. The comparative data presented in this guide demonstrates that while other DAAs are also highly effective, this compound's properties make it a valuable asset in the researcher's toolkit for combating Hepatitis C.
References
- 1. This compound hydrochloride for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS5A resistance-associated substitutions in patients with genotype 1 hepatitis C virus: Prevalence and effect on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
- 11. academic.oup.com [academic.oup.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. A novel substitution in NS5A enhances the resistance of hepatitis C virus genotype 3 to daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distribution of naturally -occurring NS5B resistance-associated substitutions in Egyptian patients with chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
In Vitro Synergy of Ravidasvir and Sofosbuvir Combination Therapy for Hepatitis C Virus
A Comparative Guide for Researchers and Drug Development Professionals
The combination of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. This guide provides an objective comparison of the in vitro synergistic potential of two such agents: Ravidasvir, a potent NS5A inhibitor, and Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor. While extensive clinical data supports the high efficacy of this combination, this guide focuses on the available preclinical, in vitro experimental data that underpins their combined therapeutic action.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
This compound and Sofosbuvir target two distinct and essential components of the HCV replication machinery, leading to a powerful synergistic effect.
-
This compound is a highly potent and pangenotypic inhibitor of the HCV NS5A protein. NS5A is a multifunctional protein crucial for both viral RNA replication and the assembly of new virus particles. By binding to NS5A, this compound disrupts these processes, effectively halting the viral life cycle.
-
Sofosbuvir is a prodrug that is metabolized in liver cells to its active triphosphate form. This active metabolite mimics a natural nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. This incorporation leads to chain termination, thereby preventing the synthesis of new viral genomes.[1]
The complementary mechanisms of action of this compound and Sofosbuvir are visualized in the signaling pathway diagram below.
Caption: Dual inhibition of HCV replication by this compound and Sofosbuvir.
In Vitro Antiviral Potency
The following table summarizes the in vitro antiviral activity of this compound and Sofosbuvir as individual agents against various HCV genotypes, determined using HCV replicon assays. The 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral replication.
| Drug | Target | Genotype | EC50 (nM) | Reference |
| This compound | NS5A | 1a | 0.12 | [2] |
| 1b | 0.01 | [2] | ||
| 3a | 1.14 | [2] | ||
| Sofosbuvir | NS5B | 1a | 94 | |
| 1b | 115 | |||
| 2a | 32 | |||
| 3a | 81 | |||
| 4a | 130 | |||
| 5a | 41 | |||
| 6a | 51 |
Note: Lower EC50 values indicate higher antiviral potency.
In Vitro Synergy Analysis
-
More profound viral suppression.
-
A higher barrier to the development of drug resistance.
-
The potential for shorter treatment durations.
The clinical efficacy of the this compound and Sofosbuvir combination, with high sustained virologic response (SVR) rates observed in numerous trials, strongly supports the presence of a synergistic or at least additive effect in vivo.[2][4][5][6][7]
Experimental Protocols
The in vitro antiviral activity and synergy of anti-HCV compounds are typically evaluated using HCV replicon assays. Below is a detailed methodology for such an experiment.
HCV Replicon Assay for Synergy Analysis
Objective: To determine the in vitro antiviral synergy between this compound and Sofosbuvir.
Materials:
-
Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5) harboring a subgenomic HCV replicon of a specific genotype. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Compounds: this compound and Sofosbuvir, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Reagents: Luciferase assay reagent, cytotoxicity assay reagent (e.g., MTT or CellTiter-Glo).
Experimental Workflow:
Caption: Workflow for assessing in vitro synergy of antiviral compounds.
Procedure:
-
Cell Seeding: HCV replicon-containing cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A checkerboard dilution of this compound and Sofosbuvir is prepared. The drugs are added to the cells both individually and in combination at various concentrations. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and for the antiviral drugs to exert their effects.
-
Quantification of HCV Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). The luminescence signal is inversely proportional to the antiviral activity of the compounds.
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in viral replication is not due to cell death caused by the drugs.
-
Data Analysis: The data is analyzed using specialized software such as CalcuSyn or MacSynergy II. This software calculates the EC50 values for each drug alone and in combination and determines the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion
The combination of this compound and Sofosbuvir represents a powerful therapeutic strategy against HCV. Their distinct mechanisms of action, targeting the essential NS5A and NS5B viral proteins, provide a strong rationale for their combined use. While specific quantitative in vitro synergy data for this particular combination is not publicly available, the well-established synergistic interaction between the NS5A inhibitor and nucleoside NS5B inhibitor classes, coupled with outstanding clinical outcomes, strongly supports the potent and complementary antiviral activity of the this compound and Sofosbuvir regimen. Further in vitro studies to precisely quantify the synergy of this combination across different HCV genotypes would be a valuable addition to the existing body of knowledge.
References
- 1. This compound + sofosbuvir | DNDi [dndi.org]
- 2. This compound plus sofosbuvir demonstrates high cure rate for people with hepatitis C genotype 4 | aidsmap [aidsmap.com]
- 3. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound Plus Sofosbuvir in Hepatitis C [hepcoalition.org]
- 5. dndi.org [dndi.org]
- 6. Effectiveness of this compound plus sofosbuvir in interferon-naïve and treated patients with chronic hepatitis C genotype-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sofosbuvir & this compound delivers high sustained response rates for genotype 4 hepatitis C patients | aidsmap [aidsmap.com]
Assessing the Antiviral Spectrum of Ravidasvir Against Resistant HCV Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Among these, NS5A inhibitors have demonstrated potent pan-genotypic activity. However, the emergence of resistance-associated variants (RAVs) poses a significant challenge to treatment efficacy. This guide provides a comparative analysis of Ravidasvir (formerly PPI-668), a potent NS5A inhibitor, against other established alternatives such as Daclatasvir and Ledipasvir, with a focus on their activity against resistant HCV variants.
Executive Summary
This compound is a pan-genotypic NS5A inhibitor with high potency against wild-type HCV genotypes.[1][2] Preclinical and clinical data suggest that this compound maintains a high barrier to resistance, exhibiting activity against HCV variants that harbor single NS5A resistance substitutions.[3][4] While direct comparative in-vitro studies detailing the fold-change in resistance for this compound against a comprehensive panel of RAVs are not as widely published as for first-generation NS5A inhibitors, available data indicates its potential to be effective where other NS5A inhibitors may be compromised. This guide summarizes the available quantitative data, details the experimental protocols for assessing antiviral activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in-vitro antiviral activity of this compound, Daclatasvir, and Ledipasvir against wild-type HCV genotypes and common NS5A resistance-associated variants.
Table 1: In-Vitro Activity against Wild-Type HCV Genotypes
| Drug | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 3a (EC50, nM) |
| This compound (PPI-668) | 0.12[2] | 0.01[2] | 1.14[2] |
| Daclatasvir | ~0.05 | ~0.009 | 0.12 - 0.87[5] |
| Ledipasvir | 0.031[6] | 0.004[6] | 16 - 530[7] |
Table 2: Comparative In-Vitro Activity against Key NS5A Resistance-Associated Variants (Genotype 1a)
| NS5A Variant | This compound (Fold Change in EC50) | Daclatasvir (Fold Change in EC50) | Ledipasvir (Fold Change in EC50) |
| M28V | Activity Maintained¹ | 16 | 13 |
| Q30H | Activity Maintained¹ | 1,800 | 2,100 |
| L31M | Activity Maintained¹ | 3.3 | 26 |
| Y93H | Activity Maintained¹ | 1,200 | 3,309[6] |
¹ Preclinical studies on this compound (PPI-668) indicated that plasma levels exceeded the EC90 for pre-existing resistant HCV genotype 1 variants encoding single NS5A resistance substitutions, suggesting a high barrier to resistance.[3] However, specific fold-change values from direct head-to-head comparative studies are not widely available in the public domain. Data for Daclatasvir and Ledipasvir are compiled from in-vitro replicon assays.[6][8]
Table 3: Comparative In-Vitro Activity against Key NS5A Resistance-Associated Variants (Genotype 1b)
| NS5A Variant | This compound (Fold Change in EC50) | Daclatasvir (Fold Change in EC50) | Ledipasvir (Fold Change in EC50) |
| L31V | Activity Maintained¹ | 13 | 4.8 |
| Y93H | Activity Maintained¹ | 1,100 | 1,319[6] |
¹ As noted above, specific fold-change data for this compound against these variants is not as readily available as for the other compounds. The statement reflects the reported high barrier to resistance. Data for Daclatasvir and Ledipasvir are compiled from in-vitro replicon assays.[6][8]
Experimental Protocols
The determination of in-vitro antiviral activity and resistance profiles of NS5A inhibitors predominantly relies on the HCV replicon system.
HCV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
1. Cell Culture and Replicons:
- Human hepatoma cells (e.g., Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Cells are stably or transiently transfected with subgenomic HCV replicon RNA. These replicons are engineered to express a reporter gene (e.g., luciferase) and contain the NS3 to NS5B non-structural proteins necessary for replication.
- For resistance testing, replicons are engineered to contain specific NS5A mutations.
2. Compound Preparation and Treatment:
- Test compounds (this compound, Daclatasvir, Ledipasvir) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial dilutions of the compounds are prepared in cell culture medium.
- Replicon-containing cells are seeded in 96-well plates and treated with the various concentrations of the compounds. A DMSO-only control is included.
3. Incubation:
- The treated cells are incubated for a period of 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the antiviral effect of the compounds to occur.
4. Measurement of HCV Replication:
- After incubation, the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
- Cell viability assays (e.g., MTS or CellTiter-Glo) are run in parallel to determine the cytotoxicity of the compounds.
5. Data Analysis:
- The reporter signal is normalized to the DMSO control.
- The half-maximal effective concentration (EC50), which is the drug concentration that inhibits 50% of HCV replication, is calculated by plotting the normalized reporter signal against the log of the drug concentration and fitting the data to a four-parameter logistic regression curve.
- The fold-change in resistance for a given RAV is calculated by dividing the EC50 value against the mutant replicon by the EC50 value against the wild-type replicon.
Mandatory Visualization
HCV Replication and NS5A Inhibition Pathway
Caption: HCV Replication Cycle and the Role of NS5A Inhibitors.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for HCV Replicon-Based EC50 Determination.
Conclusion
This compound demonstrates potent, pan-genotypic antiviral activity against HCV and maintains a high barrier to the development of resistance. While direct, quantitative comparisons of its activity against a wide array of NS5A RAVs are less prevalent in published literature compared to first-generation inhibitors like Daclatasvir and Ledipasvir, existing evidence strongly suggests its efficacy against variants that confer resistance to these earlier agents. The favorable resistance profile of this compound, coupled with its potent antiviral activity, positions it as a valuable component in combination therapies for the treatment of chronic HCV infection, particularly in patient populations with or at risk of developing resistance to other NS5A inhibitors. Further head-to-head in-vitro resistance profiling studies would be beneficial to more precisely quantify its advantages over other NS5A inhibitors.
References
- 1. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. PPI-668, A Potent New Pan-Genotypic HCV NS5A Inhibitor: Phase 1 Efficacy and Safety [natap.org]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ravidasvir's Potency and Binding Kinetics Against Hepatitis C Virus NS5A Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ravidasvir, a potent pangenotypic inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A), and its efficacy against various NS5A genetic variants. While direct quantitative binding kinetics data for this compound are not publicly available, this document synthesizes available data on its in-vitro antiviral activity (EC50) and compares it with the experimentally determined binding kinetics of other well-characterized NS5A inhibitors, namely Daclatasvir and Ledipasvir. This comparative approach offers valuable insights into the therapeutic potential of this compound and the broader landscape of NS5A-targeted antiviral drug development.
Executive Summary
This compound demonstrates potent, pangenotypic activity against a range of HCV genotypes, exhibiting low nanomolar to picomolar 50% effective concentrations (EC50) in replicon assays. Although direct binding affinity data (KD) for this compound are not available in the reviewed literature, its high antiviral potency suggests a strong interaction with the NS5A protein. In comparison, other NS5A inhibitors like Daclatasvir and Ledipasvir show low nanomolar binding affinities to wild-type NS5A, with reduced binding to common resistance-associated variants (RAVs). This guide presents the available data in a structured format to facilitate comparison and outlines the standard experimental methodologies used to determine these parameters.
Data Presentation: this compound vs. Other NS5A Inhibitors
The following tables summarize the available potency and binding kinetics data for this compound and other key NS5A inhibitors against wild-type and variant NS5A proteins.
Table 1: Antiviral Potency (EC50) of this compound Against HCV Genotypes
| HCV Genotype | This compound (PPI-668) EC50 (nM) |
| Genotype 1a | 0.12[1] |
| Genotype 1b | 0.01[1] |
| Genotype 3a | 1.14[1] |
Note: EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based replicon assays and are an indirect measure of the drug's potency.
Table 2: Comparative Binding Kinetics of NS5A Inhibitors
| Inhibitor | NS5A Variant | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (KD) (nM) | Experimental Method |
| This compound | All Variants | Data Not Available | Data Not Available | Data Not Available | - |
| Daclatasvir | NS5A (33-202) | Data Not Available | Data Not Available | 8 ± 3 | Microscale Thermophoresis |
| L31V Mutant | Data Not Available | Data Not Available | Weaker Binding | Microscale Thermophoresis | |
| Y93H Mutant | Data Not Available | Data Not Available | Weaker Binding | Microscale Thermophoresis | |
| Ledipasvir | Wild-type NS5A | Data Not Available | Data Not Available | 58.9 ± 6.6 | Radioligand Binding Assay |
| Y93H Mutant | Data Not Available | Data Not Available | Undetectable Binding | Radioligand Binding Assay |
Note: The lack of publicly available quantitative binding kinetics for this compound is a significant data gap. The presented data for Daclatasvir and Ledipasvir are based on published biophysical studies and serve as a benchmark for comparison.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding kinetics and antiviral potency data. Below are generalized protocols for the key experiments cited in this guide.
HCV Replicon Assay for EC50 Determination
This cell-based assay is used to determine the concentration of an antiviral compound required to inhibit HCV RNA replication by 50%.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with fresh medium containing the serially diluted antiviral compound.
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Cell viability is often assessed in parallel using a colorimetric assay (e.g., MTS or XTT) to control for cytotoxicity of the compound.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reporter activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free biophysical technique used to measure the real-time interaction between a ligand (e.g., NS5A protein) and an analyte (e.g., an NS5A inhibitor). This method allows for the determination of association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Methodology:
-
Protein Immobilization:
-
Recombinant, purified HCV NS5A protein (wild-type or variant) is immobilized on the surface of a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Remaining active sites on the sensor surface are deactivated using ethanolamine.
-
A reference flow cell is typically prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
-
Analyte Injection:
-
The small molecule inhibitor is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO to aid solubility).
-
The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass. This is recorded as a sensorgram (response units vs. time).
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Visualizations
Signaling Pathway of NS5A Inhibition
Caption: Mechanism of this compound action on the HCV life cycle.
Experimental Workflow for Binding Kinetics Analysis
Caption: Workflow for determining binding kinetics using SPR.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ravidasvir
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Ravidasvir is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to public health and the environment, preventing contamination of water supplies and soil.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.
This compound Hazard Profile
Before handling or disposing of this compound, it is essential to be aware of its hazard classifications as outlined in its Safety Data Sheet (SDS).
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed | H302[2][3][4] |
| Skin Irritation | Causes skin irritation | H315[2][3] |
| Eye Irritation | Causes serious eye irritation | H319[2][3] |
| Respiratory Irritation | May cause respiratory irritation | H335[2][3] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects | H410[4] |
This data is a summary from available Safety Data Sheets and may not be exhaustive. Always refer to the specific SDS for the this compound product you are using.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with any pharmaceutical waste, is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if it were a controlled substance.[5] The following procedure is based on general guidelines for hazardous pharmaceutical waste.
Step 1: Determine if the this compound waste is considered hazardous.
-
According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it is specifically listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[1][5]
-
Given this compound's classification as harmful if swallowed and very toxic to aquatic life, it should be managed as a hazardous waste to ensure the highest level of safety and compliance.[2][4]
Step 2: Segregate this compound Waste.
-
Do not mix this compound waste with regular laboratory or household trash.[2]
-
Use designated, properly labeled, leak-proof waste containers. For RCRA hazardous pharmaceutical waste, these containers are typically black.
Step 3: Package the Waste Securely.
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Clearly label the container as "Hazardous Pharmaceutical Waste" and include the name "this compound."
Step 4: Arrange for Licensed Hazardous Waste Disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility to ensure its complete destruction.[5]
-
Do not dispose of this compound down the drain or sewer system.[2] The EPA has banned the sewering of hazardous waste pharmaceuticals.[5][7]
Step 5: Maintain Documentation.
-
Keep records of the amount of this compound waste generated and the date of its disposal.
-
Retain any documentation provided by the licensed waste disposal vendor, such as a manifest or certificate of destruction.[6]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general approach for determining the environmental fate and impact of pharmaceuticals involves a series of standardized tests. These can include:
-
Ready Biodegradability Tests (e.g., OECD 301): These tests assess the potential for a substance to be rapidly biodegraded in the environment.
-
Inherent Biodegradability Tests (e.g., OECD 302): These are used to determine if a substance has any potential for biodegradation.
-
Adsorption/Desorption Studies (e.g., OECD 106): These experiments measure how a substance binds to soil and sediment, which affects its mobility in the environment.
-
Toxicity a to Aquatic Organisms (e.g., OECD 201, 202, 203): These tests evaluate the acute and chronic toxicity of a substance to algae, daphnia, and fish.
Researchers working with this compound should consult their institution's EHS department for guidance on any specific internal protocols or requirements for waste characterization.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
By following these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound free base|1242087-93-9|MSDS [dcchemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Safeguarding Research: A Comprehensive Guide to Handling Ravidasvir
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical procedures for the handling and disposal of Ravidasvir in a research setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure and compliant laboratory environment. This compound, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), requires careful handling due to its potential health hazards.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined below. This compound hydrochloride is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
A comprehensive assessment of the risks associated with the planned experimental procedures should be conducted to determine the appropriate level of PPE. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 or equivalent |
| Skin and Body Protection | Laboratory coat | Appropriate for the chemical and physical hazards |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be required. | Follow OSHA respirator regulations (29 CFR 1910.134) |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following step-by-step guide outlines the standard operating procedure for working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid dust inhalation.[2]
-
Designated Area: Designate a specific area for handling this compound. Clearly label this area and restrict access to authorized personnel only.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling this compound.[1][2] Do not eat, drink, or smoke in the designated handling area.[1][2]
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.
3. Storage:
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.
-
Conditions: Store according to the manufacturer's recommendations, typically at -20°C.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.
Emergency and Disposal Plan
Spill Response:
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps to safely manage a this compound spill.
Caption: Workflow for handling a this compound spill.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of contents/container in accordance with local, state, and federal regulations.[2] Do not dispose of with household garbage or allow the product to reach the sewage system.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C42H50N8O6 | [3] |
| Molecular Weight | 762.91 g/mol | [3] |
| CAS Number | 1242087-93-9 (free base) | [3] |
| CAS Number | 1303533-81-4 (hydrochloride) | [1][2] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the institution's Environmental Health and Safety (EHS) department. These protocols must incorporate the safety measures outlined in this document and be specific to the procedures being performed. At a minimum, each protocol should include:
-
A detailed, step-by-step description of the experimental procedure.
-
A comprehensive list of all chemicals and equipment to be used.
-
A risk assessment specific to the experiment, identifying potential hazards and the corresponding control measures.
-
Emergency procedures tailored to the specific experiment.
By adhering to these guidelines, researchers can safely handle this compound, contributing to valuable research while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
